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  • Product: 1-(3-Hydroxypropyl)piperidin-2-one
  • CAS: 71533-22-7

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-(3-Hydroxypropyl)piperidin-2-one: A Glutarimide-Based Approach

The following technical guide details the synthesis of 1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxypropyl)valerolactam) starting specifically from glutarimide . While the industrial route often utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxypropyl)valerolactam) starting specifically from glutarimide .

While the industrial route often utilizes


-valerolactone and 3-aminopropanol, the glutarimide-based route  represents a classic exercise in chemoselective reduction and nitrogen functionalization, often required when the piperidine-2,6-dione scaffold is already present in a complex intermediate (e.g., in analoging immunomodulatory imide drugs like thalidomide derivatives).

Executive Summary & Retrosynthetic Logic

The transformation of glutarimide (1) to 1-(3-hydroxypropyl)piperidin-2-one (3) requires two distinct operations:

  • 
    -Alkylation:  Attachment of the 3-hydroxypropyl chain to the imide nitrogen.
    
  • Regioselective Reduction: Conversion of one carbonyl group of the imide into a methylene group (

    
    ), converting the imide to a lactam.
    
Strategic Pathway Selection

While catalytic hydrogenation can reduce glutarimide to valerolactam directly, the preferred laboratory protocol for high-value intermediates involves


-alkylation first , followed by controlled chemical reduction . This exploits the higher acidity of the imide proton (

) compared to the lactam (

), allowing for milder alkylation conditions.

The Selected Route (The "Speckamp" Sequence):

  • Step I (

    
    -Alkylation):  Glutarimide + 3-Bromo-1-propanol 
    
    
    
    
    
    -(3-Hydroxypropyl)glutarimide.
  • Step II (Partial Reduction):

    
    -Substituted Glutarimide 
    
    
    
    Hydroxyl-lactam Intermediate
    
    
    Target Lactam.
Pathway Visualization

G cluster_legend Reaction Logic Glutarimide Glutarimide (Piperidine-2,6-dione) Intermediate Intermediate: N-(3-Hydroxypropyl)glutarimide Glutarimide->Intermediate Step 1: N-Alkylation (K2CO3, 3-Bromo-1-propanol) OH_Lactam Hemiaminal: 6-Hydroxy-1-(3-hydroxypropyl)... Intermediate->OH_Lactam Step 2a: Activation (NaBH4, EtOH) Target TARGET: 1-(3-Hydroxypropyl)piperidin-2-one OH_Lactam->Target Step 2b: Ionic Hydrogenation (Et3SiH, TFA) Legend Blue: C-N Bond Formation | Red: C=O Reduction

Figure 1: Step-wise synthetic logic moving from the imide scaffold to the N-alkylated lactam via the hemiaminal intermediate.

Detailed Experimental Protocol

Step 1: -Alkylation of Glutarimide

This step utilizes the acidity of the imide NH to displace the halide. We use 3-bromo-1-propanol . Note that the hydroxyl group on the alkylating agent does not require protection under these mild basic conditions.

Reagents & Stoichiometry:

Component Equiv. Role
Glutarimide 1.0 Starting Material
3-Bromo-1-propanol 1.2 Alkylating Agent

| Potassium Carbonate (


)  | 2.0 | Base (Scavenger) |
| Potassium Iodide (

)
| 0.1 | Catalyst (Finkelstein) | | Acetonitrile (

)
| [0.5 M] | Solvent |

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Glutarimide (10 mmol, 1.13 g) and anhydrous

    
     (20 mmol, 2.76 g).
    
  • Solvation: Suspend the solids in anhydrous Acetonitrile (20 mL). Add catalytic

    
     (1 mmol, 166 mg).
    
  • Addition: Add 3-Bromo-1-propanol (12 mmol, 1.05 mL) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The imide NH spot should disappear.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The residue is often pure enough (

    
    ) for the next step. If necessary, purify via flash column chromatography (SiO2, 100% EtOAc to 5% MeOH/EtOAc) to yield 
    
    
    
    -(3-hydroxypropyl)glutarimide
    as a viscous colorless oil.

Mechanistic Insight: The


 of glutarimide (~10-11) allows deprotonation by carbonate bases. The catalytic iodide converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the 

reaction.
Step 2: Regioselective Reduction (Imide Lactam)

This is the critical technical step. Direct reduction of imides to lactams can be challenging. We employ the Speckamp-Hiemstra protocol , which proceeds via an


-acyliminium ion intermediate.

Phase 2a: Activation to Hemiaminal

  • Dissolve the

    
    -(3-hydroxypropyl)glutarimide  (from Step 1) in absolute Ethanol (
    
    
    
    ).
  • Cool to

    
    .
    
  • Add Sodium Borohydride (

    
    )  (3.0 equiv.) in small portions.
    
  • Add 2-3 drops of

    
    
    
    
    
    in EtOH (prepared by adding AcCl to EtOH) at regular intervals to maintain pH ~3-4. Crucial: The acid activates the carbonyl, allowing borohydride attack to form the
    
    
    -hydroxy-lactam (hemiaminal).
  • Stir for 4 hours. Quench with water, extract with DCM, and concentrate. This yields the 6-hydroxy-1-(3-hydroxypropyl)piperidin-2-one .

Phase 2b: Deoxygenation to Lactam

  • Dissolve the crude hemiaminal in anhydrous Dichloromethane (DCM).

  • Add Triethylsilane (

    
    )  (2.0 equiv.).
    
  • Cool to

    
     and add Trifluoroacetic acid (TFA)  (5.0 equiv.) dropwise.
    
  • Stir at room temperature for 2 hours.

  • Mechanism: TFA protonates the hydroxyl group, generating an

    
    -acyliminium ion. 
    
    
    
    acts as a hydride donor, reducing the iminium ion to the methylene group.
  • Workup: Quench with saturated

    
     (careful: gas evolution). Extract with DCM (
    
    
    
    ). Dry over
    
    
    and concentrate.

Final Purification: Purify the crude oil by vacuum distillation or column chromatography (DCM/MeOH 95:5) to obtain pure 1-(3-Hydroxypropyl)piperidin-2-one .

Mechanism of Action: The Reduction Pathway

Understanding the reduction mechanism is vital for troubleshooting. The transformation relies on the stability of the cyclic


-acyliminium ion.

Mechanism Imide N-Substituted Glutarimide Hemiaminal Hemiaminal Intermediate (OH attached to Ring C2) Imide->Hemiaminal Hydride Attack (Red.) Borohydride NaBH4 / H+ Borohydride->Imide Acyliminium N-Acyliminium Ion (Highly Electrophilic) Hemiaminal->Acyliminium H+ / -H2O Lactam Final Lactam 1-(3-Hydroxypropyl)piperidin-2-one Acyliminium->Lactam Hydride Transfer Silane Et3SiH (Hydride Donor) Silane->Acyliminium

Figure 2: Mechanistic flow of the reductive deoxygenation using Ionic Hydrogenation.

Quality Control & Characterization

Verify the product structure using the following spectroscopic markers.

AnalysisExpected Signal (approximate)Structural Assignment
1H NMR

3.3 - 3.5 ppm (m, 4H)

(ring) and

(chain)
1H NMR

2.3 - 2.4 ppm (t, 2H)

(ring)
1H NMR

3.5 - 3.6 ppm (t, 2H)

(terminal)
13C NMR

~170 ppm
Carbonyl (

, Lactam)
IR ~1630-1650 cm

Strong Amide I band (Lactam)
IR ~3400 cm

Broad O-H stretch

Note on Glutarimide Impurity: If the reduction is incomplete, you will see two carbonyl peaks in


 NMR (~172 ppm) and a shift in the IR spectrum toward 1680-1720 cm

(Imide).

References

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular reactions of N-acyliminium intermediates. Tetrahedron, 41(20), 4367-4416.

  • Hubert, J. C., Wijnberg, J. B. P. A., & Speckamp, W. N. (1975). NaBH4-reduction of cyclic imides. Tetrahedron, 31(11-12), 1437-1441.

  • Dion, I., Dubant, S., & Doris, E. (2018). Selective reduction of glutarimides to

    
    -lactams. Synlett, 29(16), 2183-2186. (Demonstrates modern variations of the reduction). 
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70726, Glutarimide.

Exploratory

physicochemical properties of N-(3-hydroxypropyl)-2-piperidone

An In-depth Technical Guide to the Physicochemical Properties of N-(3-hydroxypropyl)-2-piperidone Foreword: A Molecule-Centric Approach to Characterization In the landscape of pharmaceutical and materials science, the N-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(3-hydroxypropyl)-2-piperidone

Foreword: A Molecule-Centric Approach to Characterization

In the landscape of pharmaceutical and materials science, the N-substituted 2-piperidone scaffold represents a versatile building block. Its inherent stability, coupled with the capacity for functionalization on the nitrogen atom, allows for the fine-tuning of molecular properties. This guide focuses on a specific derivative, N-(3-hydroxypropyl)-2-piperidone, a molecule whose terminal hydroxyl group introduces a critical vector for modulating hydrophilicity and providing a reactive handle for further synthesis.

The following sections are structured not as a rigid data sheet—as empirical data for this specific molecule is not widely published—but as a comprehensive guide to its anticipated properties and the robust methodologies required for their validation. We will proceed from a foundation of theoretical prediction, grounded in the known characteristics of its parent lactam, to the practical, field-proven protocols essential for empirical determination. This approach underscores the causality behind experimental choices, providing the reader with not just data, but a framework for characterization.

Chemical Identity and Structural Framework

The foundational step in any physicochemical analysis is the unambiguous definition of the molecule's structure and core identifiers.

  • IUPAC Name: 1-(3-hydroxypropyl)piperidin-2-one

  • Synonyms: N-(3-hydroxypropyl)-2-piperidone, N-(3-hydroxypropyl)-δ-valerolactam

  • CAS Number: A specific CAS registry number is not readily found in public databases, which is common for novel or specialized research compounds. Diligence in tracking internal or supplier-specific identifiers is therefore critical.

  • Molecular Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

The structure consists of a six-membered δ-valerolactam ring, which is N-substituted with a 3-hydroxypropyl chain. This combination imparts a unique polarity profile: the rigid, polar amide within the ring, the flexible, non-polar propyl chain, and the highly polar, hydrogen-bonding terminal alcohol.

Core Physicochemical Properties: A Predictive and Comparative Analysis

Experimental data for N-(3-hydroxypropyl)-2-piperidone is limited. Therefore, we establish a predictive profile by contrasting its expected properties with those of its well-characterized parent compound, 2-piperidone. This comparative approach allows us to logically deduce the influence of the N-(3-hydroxypropyl) substituent.

Property2-Piperidone (Parent Compound)N-(3-hydroxypropyl)-2-piperidone (Predicted/Inferred)Rationale for Prediction
Physical State White to yellow low-melting crystalline mass[1]Colorless to pale yellow viscous liquid or low-melting solidThe flexible N-alkyl chain can disrupt crystal lattice formation, lowering the melting point or resulting in a liquid state.
Melting Point 38-40 °C[1]< 30 °CSee "Physical State" rationale.
Boiling Point 256 °C (lit.)[1]> 280 °CIncreased molecular weight and the introduction of a hydrogen-bonding hydroxyl group will significantly increase intermolecular forces, raising the boiling point.
Water Solubility 291 g/L (25 °C)[1]Highly Soluble (> 300 g/L)The parent lactam is already highly soluble[2][3]. The addition of a terminal hydroxyl group enhances hydrogen bonding capacity with water, further increasing solubility.
logP (Octanol/Water) -0.4 (Predicted)[4]-0.5 to -1.0 (Predicted)The C₃ alkyl chain adds hydrophobicity, while the terminal -OH group adds significant hydrophilicity. The net effect is a predicted increase in overall hydrophilicity (a more negative logP). This requires experimental validation.
pKa (Acidic) ~14.9 (Amide N-H)[4]~16-18 (Alcohol O-H)The acidic proton is now on the terminal hydroxyl group, which behaves like a typical primary alcohol. The amide proton is absent.
pKa (Basic) -1.6 (Carbonyl C=O)[4]< 0 (Carbonyl C=O)The carbonyl oxygen remains the only basic site and is exceptionally weak due to the delocalization of the nitrogen lone pair into the amide bond.

Spectroscopic & Analytical Characterization Blueprint

Structural confirmation and purity assessment are non-negotiable. The following outlines the expected spectroscopic signatures for N-(3-hydroxypropyl)-2-piperidone. This blueprint serves as a guide for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon and proton framework.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each unique proton environment.

    • Causality: The chemical shift (δ) is determined by the local electronic environment. Protons near electronegative atoms (N, O) are deshielded and appear further downfield. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting (e.g., triplets, multiplets), revealing connectivity.

    • Predicted Signals:

      • ~3.6-3.8 ppm (triplet): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

      • ~3.4-3.6 ppm (triplet): Protons on the carbon attached to the lactam nitrogen (N-CH₂-).

      • ~2.3-2.5 ppm (triplet): Protons on the piperidone carbon adjacent to the carbonyl (C3-H₂).

      • ~1.7-1.9 ppm (multiplets): Remaining four protons of the piperidone ring (C4-H₂, C5-H₂) and the central methylene of the propyl chain (-CH₂-).

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton and the presence of key functional groups.[5]

    • Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbonyl carbons are highly deshielded and appear significantly downfield.

    • Predicted Signals:

      • ~173-176 ppm: Amide carbonyl carbon (C=O).

      • ~60-65 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).

      • ~45-50 ppm: Carbon attached to the lactam nitrogen (N-CH₂-).

      • ~20-35 ppm: Remaining five aliphatic carbons in the ring and chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Causality: Specific chemical bonds vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at these frequencies, creating an absorption band in the spectrum.

  • Expected Absorption Bands:

    • 3500-3200 cm⁻¹ (strong, broad): O-H stretching vibration of the terminal alcohol group. The broadness is due to hydrogen bonding.

    • 2950-2850 cm⁻¹ (medium-strong): C-H stretching of the aliphatic CH₂ groups.

    • 1680-1640 cm⁻¹ (very strong): C=O stretching (Amide I band) of the six-membered lactam ring. This is a highly characteristic and intense peak. The absence of an N-H band around 3200 cm⁻¹ (present in 2-piperidone[6]) confirms N-substitution.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers clues about its structure.

  • Causality: In the mass spectrometer, molecules are ionized and then fragmented in a predictable manner based on bond strengths and the stability of the resulting fragments.

  • Expected Results (using Electrospray Ionization, ESI):

    • Parent Ion: A strong signal for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 158.11.

    • Key Fragments: Common fragmentation pathways would include the loss of water ([M+H - H₂O]⁺ at m/z 140.09) from the hydroxyl group, or cleavage of the N-propyl bond, leading to characteristic fragment ions.

Field-Proven Experimental Methodologies

Theoretical predictions must be confirmed by empirical data. The following protocols are industry-standard methods for determining the most critical physicochemical properties for drug development.

Protocol: LogP Determination by Reverse-Phase HPLC
  • Expertise & Experience: The traditional shake-flask method for LogP is labor-intensive and can be confounded by impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is superior for screening applications due to its speed, reproducibility, and lower sample consumption. The principle is that a compound's retention time on a non-polar stationary phase (like C18) correlates linearly with its lipophilicity.

  • Trustworthiness (Self-Validation): The protocol's validity is ensured by creating a calibration curve using a set of standard compounds with known LogP values that span the expected range of the analyte. The correlation coefficient (R²) of this curve must be >0.98 for the results to be considered reliable.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis detector set to an appropriate wavelength for the analyte (e.g., 210 nm for amide bonds).

  • Calibration:

    • Prepare 1 mg/mL stock solutions of 5-7 standard compounds (e.g., Uracil, Toluene, Naphthalene) with well-documented LogP values.

    • Inject each standard onto the column using an isocratic mobile phase composition (e.g., 60:40 Mobile Phase B:A).

    • Record the retention time (t_R) for each standard. Calculate the capacity factor (k') where k' = (t_R - t₀) / t₀, with t₀ being the column dead time (often measured using uracil).

    • Plot the known LogP values of the standards against their calculated log(k') values. Perform a linear regression to obtain the calibration curve equation (y = mx + c).

  • Sample Analysis:

    • Prepare a 1 mg/mL solution of N-(3-hydroxypropyl)-2-piperidone.

    • Inject the sample under the identical HPLC conditions used for the standards.

    • Determine its retention time and calculate its log(k') value.

  • Calculation:

    • Using the calibration curve equation, calculate the LogP of the test compound from its measured log(k') value.

Protocol: pKa Determination by Potentiometric Titration
  • Expertise & Experience: For ionizable compounds, pKa dictates solubility, absorption, and receptor binding. Potentiometric titration is the gold-standard method, directly measuring the change in pH as a function of added acid or base.[7] While N-(3-hydroxypropyl)-2-piperidone has no strongly ionizable groups, this method would definitively quantify the weak acidity of the hydroxyl group.

  • Trustworthiness (Self-Validation): The system is validated by calibrating the pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) before the experiment. The titrant (e.g., NaOH) must be accurately standardized against a primary standard like potassium hydrogen phthalate (KHP).

  • Preparation:

    • Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be used if solubility is an issue, but its effect on pKa must be noted.

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse a calibrated pH electrode and a micro-stir bar into the solution.

  • Titration:

    • Fill a calibrated burette with a standardized strong base (e.g., 0.01 M NaOH).

    • Record the initial pH of the sample solution.

    • Add the titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize and record both the added volume and the pH.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (V_eq).

    • The pKa is the pH value at the half-equivalence point (V_eq / 2). For a very weak acid like the hydroxyl group, the inflection point may be subtle, requiring specialized software for accurate determination.

Visualizations: Workflows and Relationships

Diagrams provide an intuitive understanding of complex processes and relationships. The following are generated using the DOT language for Graphviz.

cluster_Core N-(3-hydroxypropyl)-2-piperidone cluster_Properties Physicochemical Properties Structure Structure (C₈H₁₅NO₂) MW: 157.21 Solubility Solubility (High in H₂O) Structure->Solubility -OH, C=O groups Lipophilicity Lipophilicity (LogP) (Predicted Hydrophilic) Structure->Lipophilicity Balance of polar & non-polar groups Ionization Ionization (pKa) (Very Weak Acid) Structure->Ionization -OH group Lipophilicity->Solubility Inverse relationship Ionization->Solubility pH-dependent Stability Thermal Stability (TGA)

Caption: Key physicochemical parameters of N-(3-hydroxypropyl)-2-piperidone.

cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Mobile Phase & Standards B Equilibrate C18 Column A->B C Inject Standards & Record t_R B->C D Inject Analyte & Record t_R B->D E Generate Calibration Curve (LogP vs log(k')) C->E F Calculate Analyte LogP D->F E->F Use Curve Equation

Caption: Workflow for LogP Determination via RP-HPLC.

A 1. Place Weighed Sample in TGA Pan B 2. Load into Furnace under Inert Gas (N₂) A->B C 3. Heat Sample at Controlled Rate (e.g., 10 °C/min) B->C D 4. Continuously Monitor Weight vs. Temperature C->D E 5. Analyze Thermogram: Identify Onset of Decomposition D->E

Caption: Workflow for TGA Thermal Stability Analysis.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Piperidone. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). A & B. Comparative FT-IR-spectra of compound 2 and 3 with parent... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinone (CAS 675-20-7). Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • PubMed. (2016, April 15). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Retrieved from [Link]

  • Unknown Source. (n.d.). 13C NMR. Retrieved from [Link]

  • Scilit. (2008, February 5). The Synthesis and Structural Characterisation of a Series of Hydrophobic Piperidones and Bispidones. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • ECMDB. (2015, September 8). 3-Amino-2-piperidone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinone. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinone IR Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinone Mass Spectrum. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinone Gas phase ion energetics data. Retrieved from [Link]

  • NP-MRD. (2009, March 5). Showing NP-Card for 2-Piperidinone (NP0000880). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 1-(3-Hydroxypropyl)piperidin-2-one (CAS 71533-22-7)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated spectral data for 1-(3-Hydroxypropyl)piperidin-2-one, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral data for 1-(3-Hydroxypropyl)piperidin-2-one, a heterocyclic compound with potential applications in pharmaceutical and materials science. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages foundational principles of spectroscopy and comparative data from analogous structures to predict and interpret its characteristic signatures in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a robust reference for researchers involved in the synthesis, identification, and characterization of this and related compounds, offering detailed methodologies and in-depth discussions of expected spectral features.

Introduction: The Structural Rationale for Spectral Analysis

1-(3-Hydroxypropyl)piperidin-2-one (C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ) is a derivative of piperidin-2-one, featuring a hydroxypropyl substituent on the nitrogen atom. The structural elucidation of such molecules is fundamental to confirming their identity and purity, which are critical prerequisites for any further scientific investigation or application. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound's connectivity and chemical environment.

The presence of a lactam ring, a primary alcohol, and a flexible alkyl chain imparts distinct and predictable features in various spectroscopic analyses. Understanding these expected features is paramount for any scientist working with this molecule. This guide will systematically deconstruct the molecule's structure and predict its spectral output, providing a validated framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2][3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(3-Hydroxypropyl)piperidin-2-one is expected to exhibit several distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall electronic environment.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Hydroxypropyl)piperidin-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical acquisition would involve a 45° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Hydroxypropyl)piperidin-2-one

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a~3.6-3.8t2HMethylene protons adjacent to the hydroxyl group; deshielded by oxygen.
H-b~1.7-1.9p2HMethylene protons adjacent to H-a and H-c.
H-c~3.4-3.6t2HMethylene protons adjacent to the lactam nitrogen; deshielded by nitrogen.
H-d~2.3-2.5t2HMethylene protons adjacent to the carbonyl group in the piperidinone ring.
H-e~1.8-2.0m4HMethylene protons at positions 4 and 5 of the piperidinone ring.
OHVariable (e.g., ~2.0-4.0)s (broad)1HThe chemical shift is concentration and solvent-dependent; often a broad singlet.

Note: t = triplet, p = pentet, m = multiplet, s = singlet.

Figure 1: Molecular structure of 1-(3-Hydroxypropyl)piperidin-2-one with proton labeling for NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrument Setup: Use the same tuned and shimmed conditions as for ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform, phase correct, and reference the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Hydroxypropyl)piperidin-2-one

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O~170-175Carbonyl carbon of the lactam.
C-a~58-62Carbon bearing the hydroxyl group.
C-b~28-32Methylene carbon in the propyl chain.
C-c~45-50Methylene carbon attached to the nitrogen.
C-d~30-35Methylene carbon adjacent to the carbonyl group.
C-e~20-25Methylene carbons at positions 4 and 5 of the piperidinone ring.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5][6] It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography. Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if tandem MS (MS/MS) is performed.

Predicted Mass Spectrum:

  • Molecular Ion: The molecular weight of 1-(3-Hydroxypropyl)piperidin-2-one is 157.21. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺ at m/z ≈ 158.2 .

  • Fragmentation Analysis: The fragmentation of the molecular ion will be dictated by the stability of the resulting fragments. Key fragmentation pathways for alcohols include the loss of water and alpha-cleavage.[7][8][9][10]

    • Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da), which would result in a fragment at m/z ≈ 140.2 ([M+H-H₂O]⁺).

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can occur.

    • Piperidinone Ring Fragmentation: The lactam ring can also undergo characteristic fragmentation.

G M [M+H]⁺ m/z ≈ 158.2 F1 [M+H-H₂O]⁺ m/z ≈ 140.2 M->F1 - H₂O F2 Piperidinone fragment M->F2 Cleavage F3 Hydroxypropyl fragment M->F3 Cleavage

Figure 2: Predicted major fragmentation pathways for 1-(3-Hydroxypropyl)piperidin-2-one in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Predicted IR Absorption Bands for 1-(3-Hydroxypropyl)piperidin-2-one

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
~3400-3200O-HStretching (H-bonded)Strong, Broad
~2940, ~2860C-HStretching (Aliphatic)Medium-Strong
~1650-1630C=OStretching (Amide)Strong
~1260-1050C-OStretchingStrong

The IR spectrum will be dominated by a strong, broad absorption for the hydroxyl (O-H) group, indicative of hydrogen bonding.[13][14][15][16][17] A strong, sharp peak corresponding to the amide carbonyl (C=O) stretch is also a key diagnostic feature.[18][19] The presence of aliphatic C-H stretches and a strong C-O stretch further confirms the structure.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for 1-(3-Hydroxypropyl)piperidin-2-one. By applying fundamental principles of spectroscopy and drawing comparisons with analogous structures, we have established a detailed set of expected spectral parameters for ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound, providing researchers with the necessary framework to interpret their experimental data with confidence. The provided protocols for each technique also offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). In LibreTexts. Retrieved from [Link]

  • Infrared spectroscopy correlation table. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. Retrieved from [Link]

  • Moye, A. L. (1970). Simplified infrared functional group correlation chart. Journal of Chemical Education, 47(6), 431. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

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  • Fiveable. (n.d.). Interpreting Mass Spectra | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • IR: alcohols. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. (2018, May 15). Molecules. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 1,3-Propanediol. Retrieved from [Link]

  • JEOL. (n.d.). NMR Basics for the absolute novice. Retrieved from [Link]

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  • 4 Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of aN-substituted hydroxyl β-lactam 3a, b acrylated... Retrieved from [Link]

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  • NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. (n.d.). Retrieved from [Link]

  • Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Propanediol. In PubChem. Retrieved from [Link]

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  • Safa Thaer Flayyih Ali and Hasan Th. Ghanim. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Propanediol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST WebBook. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 1-(3-Hydroxypropyl)piperidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(3-Hydroxypropyl)piperidin-2-one is a heterocyclic compound of increasing interest within pharmaceutical research and development due to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Hydroxypropyl)piperidin-2-one is a heterocyclic compound of increasing interest within pharmaceutical research and development due to its versatile chemical structure.[1][2] The piperidine scaffold is a prevalent feature in numerous marketed drugs, highlighting its significance in medicinal chemistry.[1][3] A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and analytical characterization. This guide provides a theoretical framework for predicting its solubility, detailed experimental protocols for its determination, and discusses the implications of these findings for drug development.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of 1-(3-Hydroxypropyl)piperidin-2-one, featuring a polar lactam ring, a hydroxyl group capable of hydrogen bonding, and a nonpolar piperidine ring, suggests a nuanced solubility profile.

Key Structural Features Influencing Solubility:

  • Polar Lactam Group: The amide bond within the piperidin-2-one ring is polar and can participate in dipole-dipole interactions.

  • Hydrogen Bonding: The terminal hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, enhancing solubility in protic solvents.

  • Piperidine Ring: The saturated heterocyclic ring contributes to the molecule's overall size and nonpolar character.

Based on these features, a qualitative prediction of solubility in various organic solvent classes can be made.

Table 1: Predicted Qualitative Solubility of 1-(3-Hydroxypropyl)piperidin-2-one

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe hydroxyl group and lactam can form strong hydrogen bonds with the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHighStrong dipole-dipole interactions are expected with the polar lactam moiety.
Nonpolar Aromatic Toluene, BenzeneModerateThe nonpolar piperidine ring can interact favorably with the aromatic ring of the solvent.
Nonpolar Aliphatic Hexane, HeptaneLowThe overall polarity of the molecule is likely too high for significant solubility in highly nonpolar solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections detail the requisite materials and a standardized protocol for determining the equilibrium solubility of 1-(3-Hydroxypropyl)piperidin-2-one.

Materials and Equipment
  • 1-(3-Hydroxypropyl)piperidin-2-one (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 1-(3-Hydroxypropyl)piperidin-2-one into vial prep2 Add precise volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Centrifuge to pellet remaining solid sep1->sep2 sep3 Filter supernatant through 0.22 µm filter sep2->sep3 analysis2 Analyze saturated solution by HPLC sep3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Quantify concentration against calibration curve analysis2->analysis3

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(3-Hydroxypropyl)piperidin-2-one to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.

    • For solvents where sedimentation is slow, centrifugation can be employed to facilitate the separation of the solid and liquid phases.[6]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-(3-Hydroxypropyl)piperidin-2-one.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations of 1-(3-Hydroxypropyl)piperidin-2-one.

    • Generate a calibration curve by plotting the analytical response versus concentration.

    • Determine the concentration of the saturated solution by interpolating its analytical response from the calibration curve.

    • Calculate the solubility in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 2: Hypothetical Quantitative Solubility Data for 1-(3-Hydroxypropyl)piperidin-2-one at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic> 200 (Miscible)> 1.40
EthanolPolar Protic> 200 (Miscible)> 1.40
AcetonitrilePolar Aprotic1501.05
DichloromethaneChlorinated1200.84
TolueneNonpolar Aromatic350.24
HexaneNonpolar Aliphatic< 1< 0.007

Implications for Drug Development

The solubility of an active pharmaceutical ingredient (API) in organic solvents has profound implications throughout the drug development lifecycle.

Synthesis and Purification
  • Reaction Solvent: The choice of solvent for the synthesis of 1-(3-Hydroxypropyl)piperidin-2-one will depend on the solubility of the reactants and the desired reaction temperature.

  • Crystallization: Solubility data is critical for developing effective crystallization processes for purification. A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

Formulation
  • Liquid Formulations: For the development of liquid dosage forms, a solvent that provides the desired solubility and is pharmaceutically acceptable is required.

  • Amorphous Solid Dispersions: In cases of poor aqueous solubility, formulation as an amorphous solid dispersion may be necessary. The solubility in organic solvents is key to preparing these formulations via techniques like spray drying.

Analytical Method Development
  • Chromatography: The choice of mobile phase in HPLC and other chromatographic techniques is guided by the solubility of the analyte.

  • Sample Preparation: Efficient extraction and sample preparation protocols rely on the selection of appropriate solvents.

Conclusion

References

  • Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed. [Link][5]

  • Chem LibreTexts. (2024, September 24). Solubility test for Organic Compounds. [Link][7]

  • ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. [Link][6]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link][4]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][8]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link][9]

  • Tentamus Group. (n.d.). GLP studies for method development. [Link][10]

  • Chem LibreTexts. (2021, September 11). 2.2: Solubility Lab. [Link][11]

  • Solubility of Things. (n.d.). 2-Piperidone. [Link]

  • ResearchGate. (n.d.). Molecular properties of compound 1-3 (A) physicochemical properties, (B) medicinal chemistry, (C) absorption. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • ChemSynthesis. (2025, May 20). (E)-3-(2-hydroxyphenyl)-1-piperidin-1-ylprop-2-en-1-one. [Link]

  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. [Link][1]

  • Scripps Research. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][2]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link][3]

  • PubChem. (n.d.). 1-(3-Hydroxypropyl)pyrrolidin-2-one. [Link]

Sources

Foundational

Technical Guide: Theoretical NMR Characterization of 1-(3-Hydroxypropyl)piperidin-2-one

The following technical guide provides a high-fidelity theoretical NMR analysis for 1-(3-Hydroxypropyl)piperidin-2-one . This analysis synthesizes empirical substructure data, additivity rules derived from N-alkyl lactam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a high-fidelity theoretical NMR analysis for 1-(3-Hydroxypropyl)piperidin-2-one . This analysis synthesizes empirical substructure data, additivity rules derived from N-alkyl lactam analogs, and advanced spectral prediction algorithms.[1]

Executive Summary

This guide outlines the predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Hydroxypropyl)piperidin-2-one (CAS: N/A for specific derivative, Analogous to N-alkyl-valerolactams). As a functionalized lactam often used as a scaffold in fragment-based drug discovery (FBDD), precise structural characterization is critical.[1] The presence of the hydroxyl-terminated side chain introduces specific solvation-dependent shifts (particularly in DMSO-d₆ vs. CDCl₃) that differentiate it from simple lipophilic analogs.[1]

Structural Definition & Atom Mapping

To ensure accurate assignment, we define the atom numbering system below. The piperidin-2-one core follows standard heterocycle numbering (N=1), while the propyl linker is designated with prime notation (1'-3').[1]

G cluster_legend Legend N1 N1 C2 C2 (C=O) N1->C2 C1p C1' N1->C1p Linker C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C2p C2' C1p->C2p C3p C3' C2p->C3p OH OH C3p->OH L1 Heteroatom (Core) L2 Carbonyl L3 Side Chain Target

Figure 1: Atom mapping of 1-(3-Hydroxypropyl)piperidin-2-one. N1 serves as the junction point for the 3-hydroxypropyl side chain.

Theoretical ¹H NMR Analysis (400 MHz)

The proton spectrum is characterized by two distinct spin systems: the semi-rigid lactam ring and the flexible propyl linker.

Solvent: CDCl₃ (Reference: TMS at 0.00 ppm)[1][2]

PositionShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Structural Insight
H3 2.35 – 2.45Multiplet (m)2H-α-to-Carbonyl.[1] Deshielded by anisotropy of C=O.
H6 3.25 – 3.35Triplet (t)2HJ ≈ 6.0α-to-Nitrogen (Ring).[1] Deshielded by N1 electronegativity.
H1' 3.35 – 3.45Triplet (t)2HJ ≈ 7.2α-to-Nitrogen (Chain).[1] Often overlaps with H6 or H3'.
H3' 3.55 – 3.65Triplet (t)2HJ ≈ 6.0α-to-Hydroxyl.[1] Diagnostic shift for primary alcohol.
H4, H5 1.75 – 1.90Multiplet (m)4H-Ring methylenes.[1] H4 and H5 often form a complex envelope.
H2' 1.65 – 1.75Pentet (m)2HJ ≈ 6.5Chain central methylene. Shielded relative to H1'/H3'.
OH 2.50 – 4.00Broad Singlet1H-Highly variable.[1] Concentration and temperature dependent.[3][4]
Expert Commentary on Solvent Effects[1]
  • CDCl₃: The hydroxyl proton (OH) will appear as a broad singlet and will not show coupling to H3'.

  • DMSO-d₆: The OH signal will sharpen and shift downfield to δ 4.3 – 4.5 ppm . Crucially, you will observe vicinal coupling (³J ≈ 5 Hz) to the H3' methylene, splitting the OH into a triplet and the H3' signal into a quartet. This is the gold standard validation for the terminal hydroxyl group.

Theoretical ¹³C NMR Analysis (100 MHz)

The carbon spectrum provides the definitive backbone verification. The lack of symmetry ensures all 8 carbon environments are magnetically distinct.

Solvent: CDCl₃

PositionShift (δ, ppm)TypeAssignment Logic
C2 169.5 – 170.5Quaternary (C=O)Characteristic lactam carbonyl.[1]
C3' 59.0 – 61.0CH₂α-to-Hydroxyl.[1] Deshielded by Oxygen.
C6 49.5 – 50.5CH₂α-to-Nitrogen (Ring).[1] Deshielded by N1.
C1' 46.0 – 48.0CH₂α-to-Nitrogen (Chain).[1] Slightly shielded relative to ring C6 due to chain flexibility.
C3 32.0 – 32.5CH₂α-to-Carbonyl.[1]
C2' 29.0 – 30.5CH₂Central chain methylene.
C5 23.0 – 23.5CH₂β-to-Nitrogen.[1]
C4 21.0 – 21.5CH₂γ-to-Nitrogen.[1] Most shielded ring carbon.

Experimental Validation Workflow

To confirm these theoretical values, a "Self-Validating" experimental protocol is required. Relying solely on 1D ¹H NMR is insufficient due to the overlap of H6, H1', and H3' in the 3.2–3.7 ppm region.

Recommended Pulse Sequence Logic
  • ¹H-13C HSQC (Heteronuclear Single Quantum Coherence): This is mandatory. It will separate the overlapping proton signals by correlating them to their distinct carbon shifts.

    • Look for: The proton signal at ~3.6 ppm correlating to C ~60 ppm (C3'-H3').[1]

    • Look for: The proton signal at ~3.3 ppm correlating to C ~50 ppm (C6-H6).[1]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Trace the spin system from H3' (3.6 ppm) → H2' (1.7 ppm) → H1' (3.4 ppm).

    • Separately trace the ring system H6 → H5 → H4 → H3.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The C2 carbonyl (170 ppm) will show long-range correlations to H3 and H6 , but also to H1' (the side chain).[1] This cross-peak definitively proves the N-alkylation occurred at the correct position.

Workflow cluster_decision Decision Point Start Sample Preparation (20mg in 0.6mL DMSO-d6) Step1 Run 1D ¹H NMR Identify OH Triplet (Validation of -OH) Start->Step1 Step2 Run HSQC Resolve H6 vs H1' vs H3' Overlap Step1->Step2 If OH confirmed Step3 Run HMBC Confirm N-Substitution (C2 -> H1' correlation) Step2->Step3 Assign Backbone Check Overlap at 3.3 ppm? Step2->Check

Figure 2: Validation workflow. Using DMSO-d6 is prioritized to visualize the OH coupling, simplifying the identification of the H3' terminus.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules in N-alkyl lactams).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Methodology for distinguishing isomeric alcohols).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. Link[1]

  • SDBS Web: Spectral Database for Organic Compounds . (AIST, Japan). Comparison with N-propylpiperidin-2-one (SDBS No. 1423). Link[1]

Sources

Exploratory

stability and storage conditions for "1-(3-Hydroxypropyl)piperidin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Lifecycle Management of 1-(3-Hydroxypropyl)piperidin-2-one

CAS Registry Number: 71533-22-7 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol

Executive Summary

1-(3-Hydroxypropyl)piperidin-2-one (N-(3-hydroxypropyl)valerolactam) represents a critical bifunctional intermediate in pharmaceutical synthesis, bridging the reactivity of a cyclic amide (lactam) with a primary alcohol.[1] While structurally robust compared to its 5-membered analog (N-(3-hydroxypropyl)pyrrolidone), its stability is governed by two competing degradation vectors: oxidative dehydrogenation of the pendant alcohol and hydrolytic ring-opening of the valerolactam core.

This guide provides a definitive, mechanism-based protocol for the storage, handling, and quality assurance of CAS 71533-22-7, moving beyond generic safety data to actionable, field-proven methodologies.

Chemical Identity & Physicochemical Baseline

Understanding the molecule’s dual-functionality is prerequisite to preserving its integrity. The molecule consists of a thermodynamically stable 6-membered piperidone ring substituted at the nitrogen with a 3-carbon alkyl chain terminating in a primary hydroxyl group.[2]

PropertySpecification / Characteristic
Physical State Viscous liquid (at 20°C)
Boiling Point >200°C (Predicted based on structural analogs)
Solubility Miscible with water, ethanol, methanol, DMSO; soluble in chloroform.
Hygroscopicity High . The lactam dipole and hydroxyl group synergistically attract atmospheric moisture.
pKa ~15 (Alcohol), ~0 (Lactam oxygen protonation). Neutral in aqueous solution.

Degradation Pathways & Mechanistic Analysis

The stability of 1-(3-Hydroxypropyl)piperidin-2-one is threatened by three primary environmental factors: Oxygen , Moisture , and pH Extremes .

A. Oxidative Degradation (The Primary Threat)

The pendant primary alcohol is susceptible to radical-initiated autoxidation, particularly in the presence of light or trace metal catalysts.

  • Stage 1: Oxidation to the aldehyde (3-(2-oxopiperidin-1-yl)propanal).

  • Stage 2: Further oxidation to the carboxylic acid (3-(2-oxopiperidin-1-yl)propanoic acid).

  • Consequence: Acidic byproducts can catalyze the hydrolysis of the lactam ring, creating an autocatalytic degradation loop.

B. Hydrolytic Ring Opening

While the 6-membered valerolactam ring is less strained than a pyrrolidone ring, it remains a cyclic amide.

  • Mechanism: Nucleophilic attack by water (hydroxide or hydronium ion) at the carbonyl carbon.

  • Product: 5-((3-hydroxypropyl)amino)pentanoic acid (or its salt).

  • Trigger: High moisture content combined with elevated temperatures (>40°C) or pH deviation.

C. Pathway Visualization

DegradationPathways Compound 1-(3-Hydroxypropyl) piperidin-2-one Aldehyde Aldehyde Impurity (Oxidation) Compound->Aldehyde O2 / Light / Radical OpenRing Amino Acid Derivative (Hydrolysis) Compound->OpenRing H2O / H+ or OH- / Heat Acid Carboxylic Acid (Deep Oxidation) Aldehyde->Acid O2 / Time Acid->OpenRing Autocatalysis (H+)

Figure 1: Mechanistic degradation pathways showing the interplay between oxidation and hydrolysis.[1]

Storage Protocols & Environmental Controls

To mitigate the pathways identified above, a "Zero-Headspace" storage philosophy is recommended.

Protocol A: The Inert Barrier System
  • Container Material:

    • Recommended: Borosilicate Glass (Amber) or Stainless Steel (316L).

    • Acceptable: HDPE (High-Density Polyethylene) for short-term (<6 months).

    • Avoid: Iron or mild steel (catalyzes oxidation).

  • Atmosphere:

    • The headspace must be purged with dry Nitrogen (N₂) or Argon. Argon is superior due to its density, forming a "blanket" over the liquid surface.

  • Temperature:

    • Ideal: +2°C to +8°C (Refrigerated).

    • Acceptable: +15°C to +25°C (Controlled Room Temperature), provided the container is strictly sealed.

Protocol B: Hygroscopic Management

Due to high hygroscopicity, the material will absorb atmospheric water immediately upon opening.

  • Equilibration: Allow refrigerated containers to reach room temperature before opening to prevent condensation on the liquid surface.

  • Septum Use: For frequent sampling, use a Sure/Seal™ style cap or a septum to withdraw aliquots via syringe/needle under positive nitrogen pressure, rather than pouring.

Quality Control & Analytical Monitoring

A self-validating system requires periodic testing to confirm stability.

Test ParameterMethodAcceptance CriteriaRationale
Purity (Assay) GC-FID or HPLC-UV≥ 98.5%Primary verification of intact molecule.
Water Content Karl Fischer (Coulometric)≤ 0.5% w/wWater >0.5% accelerates hydrolysis exponentially.
Acid Value Potentiometric Titration< 1.0 mg KOH/gDetects oxidative degradation to carboxylic acids.
Appearance Visual InspectionClear, ColorlessYellowing indicates oxidation (aldehyde formation).
Analytical Method Insight: GC-FID
  • Column: DB-WAX or equivalent (Polar column required for hydroxyl group).

  • Inlet: 250°C.

  • Detector: 280°C.

  • Note: If using GC, ensure the injection port liner is clean; dirty liners can induce thermal degradation of the alcohol during injection, creating false impurity peaks.

Handling & Safety (HSE)

While 1-(3-Hydroxypropyl)piperidin-2-one is not classified as a high-hazard toxin, its structural similarity to other lactams warrants caution.

  • Skin Absorption: Lactams are known penetration enhancers. This molecule can carry other contaminants through the dermal barrier. Nitrile gloves (minimum 0.11mm) are mandatory.

  • Eye Contact: The hydroxyl group and lactam functionality suggest potential for severe irritation. Wear safety goggles.

  • Spill Management: Absorb with inert material (vermiculite). Do not use sawdust (combustible).

Workflow Visualization: Safe Handling Loop

HandlingWorkflow Start Storage (2-8°C) Under Argon Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Purge N2/Argon Purge Before Opening Equilibrate->Purge Dispense Dispense via Syringe (Closed System) Purge->Dispense Reseal Blanket with Inert Gas & Reseal Immediately Dispense->Reseal Reseal->Start Return to Storage

Figure 2: Loop protocol for dispensing hygroscopic lactams to maintain shelf-life.

References

  • Sigma-Aldrich. (2025). Hydroxypropyl piperidine - Product Specification & CAS 71533-22-7. Retrieved from

  • PubChem. (2025). 1-(3-Hydroxypropyl)pyrrolidin-2-one (Analogous Chemistry Reference). National Library of Medicine. Retrieved from

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-Science A. Retrieved from

  • ChemicalBook. (2025).[3] 1-(3-Hydroxypropyl)piperidin-2-one Properties and Safety. Retrieved from

Sources

Foundational

"1-(3-Hydroxypropyl)piperidin-2-one" molecular weight and formula

Technical Monograph: 1-(3-Hydroxypropyl)piperidin-2-one Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Utility Executive Summary 1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxypropy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(3-Hydroxypropyl)piperidin-2-one Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxypropyl)valerolactam) represents a bifunctional heterocyclic building block characterized by a polar aprotic lactam core and a reactive primary hydroxyl tether.[1] Structurally homologous to the industrial solvent N-(2-hydroxyethyl)-2-pyrrolidone (HEP), this six-membered ring derivative offers distinct steric and solubility profiles.

This guide serves as a definitive technical resource for researchers utilizing this compound as a scaffold in medicinal chemistry (specifically in linker design for PROTACs) or as a specialized solvent in peptide synthesis.

Part 1: Chemical Identity & Fundamental Metrics[2][3][4]

Precise molecular characterization is the prerequisite for stoichiometric accuracy in synthetic workflows.

Core Physicochemical Data
MetricValueTechnical Notes
IUPAC Name 1-(3-Hydroxypropyl)piperidin-2-oneAlternate: N-(3-Hydroxypropyl)-

-valerolactam
Molecular Formula C

H

NO

Degree of Unsaturation = 2 (1 Ring, 1 Carbonyl)
Molecular Weight 157.21 g/mol Monoisotopic Mass: 157.1103 Da
Physical State Viscous Liquid (Standard Ambient)Hygroscopic; requires desiccated storage.[2][3]
Boiling Point ~160–165 °C (at 10 mmHg)Estimated based on lactam homologs.
Solubility Water, EtOH, DMSO, DCMAmphiphilic due to lactam/hydroxyl balance.
pKa ~15 (Alcohol), ~-0.5 (Amide O)The lactam nitrogen is non-basic due to resonance.
Structural Analysis

The molecule consists of a piperidin-2-one (valerolactam) ring substituted at the nitrogen (position 1) with a 3-hydroxypropyl chain.

  • Lactam Core: Provides high polarity and hydrogen bond acceptance (C=O).

  • Propyl Linker: A 3-carbon spacer (

    
    ) offering optimal flexibility for preventing steric clash in drug conjugates.
    
  • Terminal Hydroxyl: The primary nucleophile for derivatization (esterification, mesylation, Mitsunobu reaction).

Part 2: Synthetic Routes & Process Chemistry

Expert Insight: While N-alkylation of piperidin-2-one using 3-halo-1-propanols is possible, it often requires strong bases (NaH) and generates salt waste. The superior "Green Chemistry" route utilizes the thermal condensation of


-valerolactone with 3-amino-1-propanol. This atom-economical approach minimizes impurities.
Protocol: Thermal Condensation (Ring Expansion/Formation)

Reaction Logic: The amine of 3-amino-1-propanol attacks the carbonyl of


-valerolactone, opening the ring to form a hydroxy-amide intermediate. Subsequent heating drives dehydration (cyclization) to reform the thermodynamically stable 6-membered lactam.

Workflow Diagram (DOT):

SynthesisWorkflow Reactants Reactants: δ-Valerolactone + 3-Amino-1-propanol Mix Step 1: Mixing Solvent-free or Toluene Exothermic onset Reactants->Mix 1:1.05 Equiv Intermediate Intermediate: Open-chain Amide (Hydroxy-amide) Mix->Intermediate RT to 80°C Cyclization Step 2: Cyclization 160-180°C Water Removal (-H₂O) Intermediate->Cyclization Dehydration Purification Step 3: Purification Vacuum Distillation (< 5 mmHg) Cyclization->Purification Crude Oil Product Final Product: 1-(3-Hydroxypropyl) piperidin-2-one Purification->Product >98% Purity

Figure 1: Atom-economical synthesis via thermal condensation/dehydration.[3]

Detailed Methodology
  • Stoichiometry: Charge a round-bottom flask with

    
    -valerolactone (1.0 equiv) .
    
  • Addition: Add 3-amino-1-propanol (1.05 equiv) dropwise. Caution: Exothermic reaction.

  • Intermediate Phase: Stir at 60–80 °C for 2 hours to ensure complete ring opening to the linear amide.

  • Cyclization (Critical Step):

    • Equip the flask with a Dean-Stark trap (if using toluene) or set up for distillation.

    • Raise temperature to 160–180 °C .

    • Drive the reaction until the theoretical amount of water is collected (or until evolution ceases).

  • Work-up: The crude material is a high-boiling oil.

  • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at constant temperature under high vacuum (< 2 mmHg).

Part 3: Applications in Drug Development

This molecule acts as a "functionalized solvent" or a "linker scaffold."

Linker Chemistry (PROTACs & Conjugates)

In Targeted Protein Degradation (TPD), the length and composition of the linker between the E3 ligase ligand and the Warhead are critical.

  • The Piperidone Ring: Acts as a rigidifying element or a mimetic of proline/piperidine motifs found in bioactive ligands (e.g., Cereblon binders).

  • The Hydroxyl Group: Converted to a leaving group (Tosylate/Mesylate) to attach the Warhead.

Derivatization Pathway (DOT):

Derivatization Core 1-(3-Hydroxypropyl) piperidin-2-one Rxn1 Reaction A: Mesyl Chloride / Et3N Core->Rxn1 Rxn2 Reaction B: Jones Oxidation Core->Rxn2 Prod1 Mesylate Derivative (Leaving Group for Nucleophilic Substitution) Rxn1->Prod1 Linker Synthesis Prod2 Carboxylic Acid (Peptide Coupling Handle) Rxn2->Prod2 Bifunctional Ligand

Figure 2: Divergent synthetic utility for linker construction.

Part 4: Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare against these predicted spectral signatures.

TechniqueExpected SignatureMechanistic Cause
IR Spectroscopy 1620–1640 cm

(Strong)
Lactam C=O stretch (lower freq than ketones due to resonance).
IR Spectroscopy 3300–3400 cm

(Broad)
O-H stretch from the propyl side chain.

H NMR

3.2–3.4 ppm
(Multiplet)
N-CH

protons (adjacent to lactam nitrogen).

H NMR

2.3–2.4 ppm
(Triplet)
CO-CH

protons (adjacent to carbonyl).
LC-MS [M+H]

= 158.12
Protonated molecular ion (ESI Positive Mode).

Part 5: Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that while this molecule is structurally related to NMP (a reproductive toxin), its specific toxicological profile is less established. Treat with Universal Precautions .

  • Exposure Control: Use a fume hood. The lactam ring enhances skin permeability.

  • PPE: Nitrile gloves (0.11 mm minimum) are recommended; however, for prolonged contact, use laminate gloves as lactams can swell rubber.

  • Storage: Store under nitrogen or argon. The hydroxyl group makes it hygroscopic; moisture absorption will complicate stoichiometric calculations in subsequent reactions.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for lactam synthesis mechanisms).

  • Reitz, A. B., et al. (1998). "Pyrrolidine and Piperidine Derivatives."[4][5][6] Journal of Medicinal Chemistry. (Context on N-substituted heterocycles in drug design).

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. (Justification for thermal condensation over alkylation).

  • PubChem Database. "Piperidin-2-one Derivatives." National Center for Biotechnology Information. (Used for structural homology data).

(Note: Specific CAS 24228-40-8 is often associated with analogous structures in proprietary databases; the calculated data provided above is definitive for the chemical structure


.)

Sources

Exploratory

fundamental reactivity of the lactam in "1-(3-Hydroxypropyl)piperidin-2-one"

Technical Whitepaper: Chemo-Structural Dynamics of 1-(3-Hydroxypropyl)piperidin-2-one Executive Summary This technical guide provides a rigorous analysis of 1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemo-Structural Dynamics of 1-(3-Hydroxypropyl)piperidin-2-one

Executive Summary

This technical guide provides a rigorous analysis of 1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxypropyl)valerolactam). Unlike simple solvents, this molecule represents a bifunctional scaffold combining a thermodynamically stable six-membered lactam core with a reactive primary alcohol appendage.

This document moves beyond standard property listing to explore the causality of its reactivity : why the lactam resists hydrolysis compared to its five-membered analogs, how the


-substitution alters the electronic landscape of the amide bond, and how to exploit the 

-carbon for C–H activation.[1]

Part 1: Molecular Architecture & Electronic Profile

To understand the reactivity, we must first deconstruct the electronic environment.[1] The molecule consists of a piperidin-2-one (valerolactam) ring


-alkylated with a 3-hydroxypropyl chain.
The Lactam Resonance & Nucleophilicity

The reactivity of the lactam nitrogen is heavily suppressed due to amide resonance (


).[1] Unlike secondary amines, the nitrogen lone pair is delocalized into the carbonyl, rendering the nitrogen non-nucleophilic and the carbonyl oxygen Lewis-basic.[1]
  • Consequence: Electrophilic attack (e.g., alkylation) occurs at the oxygen (O-alkylation) to form imidates, not the nitrogen, unless the resonance is first disrupted.[1]

  • Structural Rigidity: The six-membered ring adopts a half-chair conformation. The

    
    -substituent prefers an equatorial orientation to minimize 1,3-diaxial interactions, exposing the 
    
    
    
    -protons (C3) to base-mediated abstraction.
The Hydroxypropyl Appendage

The 3-hydroxypropyl chain introduces a primary alcohol three carbons removed from the amide nitrogen.

  • Intramolecular Dynamics: While theoretically capable of attacking the carbonyl, the formation of a 9-membered ring (via transesterification) is thermodynamically disfavored compared to the stable 6-membered lactam. Therefore, the alcohol functions as an independent nucleophile or a "handle" for further derivatization (e.g., conversion to a leaving group for cyclization in complex API synthesis).[1]

Part 2: Synthesis & Thermodynamics

The most robust synthesis leverages the ring-opening/ring-closing equilibrium of


-valerolactone with 3-amino-1-propanol. This protocol is self-validating: the evolution of water serves as a reaction progress indicator.
Validated Synthetic Protocol
ParameterSpecification
Precursors

-Valerolactone (1.0 eq), 3-Amino-1-propanol (1.05 eq)
Solvent Toluene or Xylene (for azeotropic water removal)
Catalyst None required (thermal) or mild Lewis Acid (

)
Temperature Reflux (

)
Yield Target

Step-by-Step Methodology:

  • Ring Opening (Kinetic Phase): Mix

    
    -valerolactone and 3-amino-1-propanol at 
    
    
    
    . The amine nucleophile attacks the lactone carbonyl, opening the ring to form the acyclic amide-alcohol intermediate (N-(3-hydroxypropyl)-5-hydroxypentanamide). Note: This is exothermic.[1][2]
  • Ring Closure (Thermodynamic Phase): Heat the mixture to reflux with a Dean-Stark trap. The terminal primary amine of the intermediate (now an amide) is stable, but the original 5-hydroxyl group (from the lactone) is now a primary alcohol at the end of the chain.[1]

    • Correction: The intermediate is N-(3-hydroxypropyl)-5-hydroxypentanamide.

    • Cyclization: The amide nitrogen attacks the activated carbonyl (or the alcohol is displaced if activated), but in this thermal process, we are actually driving the dehydration of the amino-acid derivative.[1]

    • Refined Mechanism: The amine attacks the lactone to form the hydroxy-amide. To reform the lactam, we need to drive off water.[1] However, a more direct route often used industrially for N-alkyl lactams is the reaction of the lactone with the amine at high temperature, where the amine directly displaces the ring oxygen in a concerted-like mechanism or via the open chain followed by dehydration.[1]

Visualization of Synthesis Pathway:

Synthesis cluster_0 Thermodynamic Driver Lactone δ-Valerolactone (Cyclic Ester) Inter Intermediate: N-(3-hydroxypropyl)- 5-hydroxypentanamide Lactone->Inter Nucleophilic Attack (Exothermic) Amine 3-Amino-1-propanol (Nucleophile) Amine->Inter Product 1-(3-Hydroxypropyl)- piperidin-2-one Inter->Product Thermal Dehydration (-H2O) Water H2O (Byproduct) Inter->Water

Figure 1: Thermal synthesis pathway via aminolysis of


-valerolactone. The removal of water drives the equilibrium toward the thermodynamically stable 6-membered lactam.

Part 3: Fundamental Reactivity Profile

This section details how to manipulate the molecule for drug discovery applications.

-Lithiation (C–H Activation)

The protons at the C3 position (adjacent to the carbonyl) are acidic (


). Using a strong, hindered base allows for the generation of a lithium enolate, which can then be trapped with electrophiles.[1] This is a critical method for introducing chirality or functional groups into the piperidine ring.
  • Protocol:

    • Protection: The free hydroxyl group (

      
      ) must be protected (e.g., TBS-Cl or Bn-Br) to prevent deprotonation of the alcohol (
      
      
      
      ), which would quench the base.
    • Deprotonation: Treat the protected lactam with LDA or s-BuLi (1.1 eq) in THF at

      
      .
      
    • Trapping: Add electrophile (e.g., MeI, Allyl Bromide).[1]

    • Result: Formation of 3-substituted-1-(3-hydroxypropyl)piperidin-2-one.

Reduction to Piperidines

The lactam carbonyl can be fully reduced to a methylene group (


), converting the lactam into a cyclic amine (piperidine).
  • Reagents:

    
     (LAH) in refluxing THF or 
    
    
    
    .[1]
  • Mechanism: Hydride attack on the carbonyl carbon

    
     tetrahedral intermediate 
    
    
    
    elimination of oxygen (coordinated to Al/B)
    
    
    iminium ion
    
    
    second hydride attack.
  • Application: Synthesis of

    
    -alkyl piperidine scaffolds common in antihistamines and antipsychotics.
    
Hydrolysis Kinetics

The 6-membered piperidin-2-one ring is significantly more stable to hydrolysis than the 4-membered (


-lactam) or 5-membered (

-lactam) rings due to lower ring strain.
  • Acidic Hydrolysis: Requires concentrated HCl/reflux. Protonation occurs on the Oxygen, making the Carbonyl Carbon more electrophilic to water.[1]

  • Basic Hydrolysis: Requires strong base (

    
    ) and heat. The hydroxide attacks the carbonyl directly.
    
  • Data Point: At pH 7 (physiological), the half-life is effectively infinite. This stability makes it an excellent linker in prodrug design.

Visualization of Reactivity Pathways:

Reactivity Target 1-(3-Hydroxypropyl) piperidin-2-one Enolate Lithium Enolate (Requires O-protection) Target->Enolate 1. TBS-Cl 2. LDA Piperidine N-Substituted Piperidine (Cyclic Amine) Target->Piperidine LiAlH4 AminoAcid 5-((3-hydroxypropyl)amino) pentanoic acid Target->AminoAcid H3O+ / Heat C3-Functionalized\nLactam C3-Functionalized Lactam Enolate->C3-Functionalized\nLactam E+ Trapping Base LDA / -78°C (Alpha-C Deprotonation) Red LiAlH4 / THF (Reduction) Hyd 6M HCl / Reflux (Hydrolysis)

Figure 2: Divergent reactivity map. The pathway chosen depends on whether the goal is ring functionalization (yellow), core reduction (green), or degradation (red).[1]

Part 4: Experimental Data Summary

The following data points are synthesized from standard lactam characterization to aid in identification and handling.

PropertyValueContext
Molecular Formula

MW: 157.21 g/mol
Physical State Viscous Liquid / Low-melting SolidDepends on purity/moisture
Boiling Point

@ 10 mmHg
High boiling due to H-bonding (-OH)
Solubility Water, Ethanol, DCM, DMSOAmphiphilic nature
pKa (OH)

Typical primary alcohol
pKa (

-C)

Requires strong base (LDA)

References

  • Synthesis of N-substituted Lactams

    • Title: "Ring-Opening of -Valerolactone with Amino Compounds."
    • Source:Journal of Applied Polymer Science, 2012.[1][3]

    • Relevance: Establishes the mechanism for lactone-to-lactam conversion via aminolysis.
    • URL:[Link][1]

  • Alpha-Lithiation of Piperidines

    • -Lithiation–electrophile trapping of N-thiopivaloylazetidin-3-ol.
    • Source:Journal of Organic Chemistry, 2013.[1]

    • Relevance: Defines the protocol for protecting group strategy and lithiation temper
    • URL:[Link][1]

  • Lactam Hydrolysis Kinetics

    • Title: "The hydrolysis of piperazine-2,5-dione." (Comparative kinetics for 6-membered amide rings).
    • Source:Biochemistry, 1966.[1]

    • Relevance: Provides foundational kinetic data on the stability of 6-membered amide rings versus 5-membered.
    • URL:[Link][1]

  • Reduction of Lactams

    • Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Source:Molecules, 2022.[1][4]

    • Relevance: Reviews methods for reducing piperidin-2-ones to piperidines.
    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for "1-(3-Hydroxypropyl)piperidin-2-one"

An Application Note and Protocol for the Synthesis of 1-(3-Hydroxypropyl)piperidin-2-one Abstract This document provides a comprehensive guide for the synthesis of 1-(3-Hydroxypropyl)piperidin-2-one, a valuable heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(3-Hydroxypropyl)piperidin-2-one

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-Hydroxypropyl)piperidin-2-one, a valuable heterocyclic building block. The primary synthetic strategy detailed herein is the N-alkylation of 2-piperidone (also known as δ-valerolactam) with 3-bromo-1-propanol. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust and scalable method. We delve into the mechanistic rationale behind the procedural choices, provide a detailed step-by-step protocol, and outline methods for purification and characterization to ensure a self-validating and reproducible workflow.

Introduction and Scientific Rationale

The piperidine ring is a ubiquitous scaffold in a vast number of natural products and pharmaceutical agents.[1] Specifically, N-substituted 2-piperidone derivatives serve as crucial intermediates in the synthesis of more complex molecules, including therapeutic agents and functional polymers. The title compound, 1-(3-Hydroxypropyl)piperidin-2-one, incorporates a reactive primary alcohol functionality tethered to the lactam nitrogen, making it an attractive precursor for further derivatization, such as esterification, etherification, or oxidation.

The selected synthetic approach is the direct N-alkylation of 2-piperidone. The nitrogen atom of the lactam is weakly acidic and can be deprotonated by a strong, non-nucleophilic base to form a potent nucleophile. This nucleophilic amide anion then readily displaces a halide from an alkyl halide in a classical SN2 reaction.

Causality Behind Experimental Choices:

  • Base Selection (Sodium Hydride): Sodium hydride (NaH) is an ideal base for this transformation. As a non-nucleophilic base, it exclusively deprotonates the lactam nitrogen without competing in the subsequent alkylation step. Its high basicity ensures the equilibrium is driven completely towards the formation of the amide anion, maximizing the reaction rate and yield. The reaction is essentially irreversible as the byproduct is hydrogen gas, which evolves from the system.

  • Solvent Selection (Anhydrous DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve both the polar lactam salt and the organic electrophile. Its aprotic nature prevents it from interfering with the strong base and solvates the sodium cation, leaving the amide anion highly reactive for the SN2 displacement.

  • Electrophile (3-Bromo-1-propanol): 3-Bromo-1-propanol is an effective alkylating agent. Bromine is an excellent leaving group, facilitating the nucleophilic attack. While the hydroxyl group on the electrophile could potentially be deprotonated, the lactam N-H is significantly more acidic, ensuring selective reaction at the desired site. Protecting the hydroxyl group is therefore unnecessary, contributing to a more atom-economical process.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds in two primary stages: deprotonation of the lactam followed by nucleophilic substitution.

Reaction Mechanism

The mechanism involves the formation of a sodium salt of 2-piperidone, which then acts as the nucleophile.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Piperidone 2-Piperidone Anion Piperidone Anion Piperidone->Anion + NaH - H₂ NaH NaH H2 H₂ (gas) Electrophile 3-Bromo-1-propanol Product 1-(3-Hydroxypropyl)piperidin-2-one NaBr NaBr Anion_2 Piperidone Anion

Caption: Reaction mechanism for the synthesis of 1-(3-Hydroxypropyl)piperidin-2-one.

Experimental Workflow Overview

The overall process from setup to final product analysis is outlined below.

Experimental_Workflow A Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B Deprotonation (Add 2-Piperidone, then NaH at 0°C) A->B C Alkylation (Add 3-Bromo-1-propanol, warm to RT) B->C D Reaction Monitoring (TLC Analysis) C->D E Work-up & Quench (Add aq. NH₄Cl) D->E Upon Completion F Extraction (Ethyl Acetate) E->F G Purification (Silica Gel Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: High-level workflow for the synthesis protocol.

Detailed Synthesis Protocol

Safety Precaution: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle NaH in a fume hood under an inert atmosphere (Nitrogen or Argon) and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-Piperidone99.131.00 g10.091.0
Sodium Hydride (60% in oil)24.00 (active)444 mg11.101.1
3-Bromo-1-propanol138.991.54 g (1.0 mL)11.101.1
Anhydrous DMF-20 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Saturated aq. NH₄Cl-~50 mL--
Brine-~50 mL--
Anhydrous MgSO₄-As needed--
Silica Gel (230-400 mesh)-~40 g--

Equipment: 100 mL oven-dried round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, septa, syringes, ice bath, TLC plates, rotary evaporator, chromatography column.

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask and oven-dry the flask. Assemble the apparatus while hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • Reagent Addition: Add 2-piperidone (1.00 g, 10.09 mmol) to the flask, followed by anhydrous DMF (20 mL) via syringe. Stir the solution until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add the sodium hydride (60% dispersion in mineral oil, 444 mg, 11.10 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas will evolve. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become a clear or slightly hazy suspension.

  • Alkylation: Re-cool the mixture to 0 °C. Add 3-bromo-1-propanol (1.0 mL, 11.10 mmol) dropwise via syringe over 5 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in Dichloromethane. The starting material (2-piperidone) should be consumed, and a new, less polar spot corresponding to the product should appear. Visualize with potassium permanganate stain.

  • Work-up: Once the reaction is complete, carefully quench it by cooling the flask to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL). Transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 25 mL) to remove residual DMF. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.

    • Eluent: A gradient of 2% to 10% methanol in dichloromethane.

    • Collect fractions and analyze by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-Hydroxypropyl)piperidin-2-one as a clear, colorless to pale yellow oil.

Expected Yield and Characterization
  • Expected Yield: 65-80%

  • Appearance: Colorless to pale yellow viscous oil.

  • 1H NMR (400 MHz, CDCl3): δ 3.65 (t, 2H), 3.40 (t, 2H), 3.35 (t, 2H), 2.45 (t, 2H), 1.80-1.90 (m, 6H).

  • 13C NMR (101 MHz, CDCl3): δ 170.5, 60.0, 49.5, 45.0, 32.0, 29.0, 23.0, 21.5.

  • Mass Spec (ESI+): m/z = 158.11 [M+H]+.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of 1-(3-Hydroxypropyl)piperidin-2-one. By understanding the underlying chemical principles, researchers can confidently execute this procedure and adapt it as needed. The self-validating nature of the protocol, incorporating in-process monitoring and thorough final characterization, ensures the synthesis of high-purity material suitable for subsequent research and development activities.

References

  • Gomez Pardo, D., & Cossy, J. (2014). Access to optically active 3-substituted piperidines by ring expansion of prolinols and derivatives. Chemistry, 20(16), 4516-25. [Link]

  • Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. OSTI.GOV. [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Doctoral Thesis. [Link]

  • Frank, A. W. (1993). Piperidine Synthesis. Defense Technical Information Center. [Link]

Sources

Application

Optimized Strategies for the N-Alkylation of 2-Piperidone: From Classical Anionic Methods to Green Catalysis

Executive Summary & Strategic Decision Matrix The N-alkylation of 2-piperidone ( -valerolactam) is a pivotal transformation in the synthesis of bioactive scaffolds, including NMDA receptor antagonists and psychotropic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Matrix

The N-alkylation of 2-piperidone (


-valerolactam) is a pivotal transformation in the synthesis of bioactive scaffolds, including NMDA receptor antagonists and psychotropic agents. However, the reaction is complicated by the ambident nucleophilicity  of the lactam anion. Upon deprotonation, the negative charge delocalizes between the nitrogen and the oxygen atoms.
  • N-Alkylation (Thermodynamic Product): Favored by high temperatures, polar aprotic solvents, and "hard" alkali metal bases (Na, K).

  • O-Alkylation (Kinetic/Imidate Product): Favored by "soft" counterions (Ag+), non-polar solvents, or highly reactive "hard" electrophiles (e.g., trialkyloxonium salts).

To ensure reproducibility and selectivity, we present two validated protocols. Use the matrix below to select the method best suited to your constraints.

FeatureMethod A: Irreversible Deprotonation (NaH) Method B: Solid-Liquid PTC
Mechanism Anionic (

) via Sodium Salt
Phase Transfer Catalysis (Interfacial)
Primary Utility Small-scale, high-value substrates, difficult electrophilesScale-up, Process Chemistry, "Green" focus
Base Sodium Hydride (NaH)KOH /

Solvent DMF, THF, or NMP (Anhydrous)Toluene, MeCN, or Solvent-free
Selectivity >95% N-alkylation (typically)High, but water control is critical
Key Risk Moisture sensitivity,

evolution
Slower kinetics for bulky electrophiles

Mechanistic Insight & Pathway Visualization

The selectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects. The lactam nitrogen is the softer nucleophilic center compared to the oxygen. However, the resonance hybrid places significant electron density on the oxygen.

  • The Counterion Effect:

    
     or 
    
    
    
    coordinates tightly with the oxygen, shielding it and directing the electrophile (
    
    
    ) toward the nitrogen.
  • The Solvent Effect: Polar aprotic solvents (DMF) solvate the cation, leaving a "naked" amidate anion that reacts at the thermodynamically preferred nitrogen.

Pathway Diagram

The following diagram illustrates the bifurcation between N- and O-alkylation.[1][2]

LactamAlkylation Substrate 2-Piperidone Intermediate Amidate Anion (Resonance Hybrid) Substrate->Intermediate Deprotonation (-H+) Base Base (NaH or KOH) Base->Intermediate ProductN N-Alkyl-2-piperidone (Thermodynamic - Major) Intermediate->ProductN Path A: N-Attack (Polar Aprotic / Na+) ProductO O-Alkyl Lactim Ether (Kinetic - Minor) Intermediate->ProductO Path B: O-Attack (Non-polar / Ag+) RX Alkyl Halide (R-X) RX->ProductN RX->ProductO

Figure 1: Mechanistic bifurcation of lactam alkylation. Path A is maximized by using alkali bases in DMF/THF.

Protocol A: High-Fidelity Kinetic Control (NaH/DMF)

Application: Best for research-scale synthesis (<5g) or when using expensive electrophiles. This method ensures the formation of the sodium salt before the electrophile is introduced.

Reagents & Equipment[3][4][5]
  • Substrate: 2-Piperidone (dried under vacuum if older stock).

  • Base: Sodium Hydride (60% dispersion in mineral oil).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide). Note: THF can be used but requires reflux; DMF works at RT.

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv).[3]

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with inert gas.

  • Base Preparation:

    • Add NaH (1.2 equiv) to the flask.

    • Optional: To remove mineral oil, wash NaH with dry hexanes (2x) under inert gas, decanting the supernatant. This increases reactivity but requires strict air-free handling.

    • Suspend NaH in anhydrous DMF (concentration ~0.5 M relative to lactam).

  • Deprotonation (Critical Step):

    • Cool the suspension to 0°C (ice bath).

    • Dissolve 2-piperidone (1.0 equiv) in a minimal amount of DMF.

    • Add the piperidone solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur.
      
    • Wait: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should become clear or slightly turbid, indicating formation of the sodium amidate.

  • Alkylation:

    • Cool back to 0°C (optional, depending on electrophile reactivity).

    • Add the Alkyl Halide (1.1 - 1.2 equiv) dropwise.

    • Allow to warm to RT and stir.

    • Duration: Primary halides: 2–4 hours. Secondary halides: 12–18 hours (may require heating to 60°C).

  • Workup:

    • Quench carefully with saturated

      
       solution (exothermic!).
      
    • Extract with EtOAc (3x).

    • Wash combined organics with

      
       (2x) and Brine (1x) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Scalable Phase Transfer Catalysis (PTC)

Application: Ideal for scale-up (>10g) or "Green" chemistry requirements. Avoids hazardous NaH and difficult DMF removal.

Reagents & Equipment[3][4][5]
  • Base: Potassium Hydroxide (KOH) pellets (pulverized) or

    
    .
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5-10 mol%).

  • Solvent: Toluene (preferred) or THF. Solvent-free conditions are possible for liquid halides.

  • Desiccant: Molecular Sieves (4Å) are recommended to suppress hydrolysis.

Step-by-Step Procedure
  • Mixture Preparation:

    • In a RBF, charge 2-piperidone (1.0 equiv), pulverized KOH (2.0 equiv), and TBAB (0.05 equiv).

    • Add Toluene (0.5 - 1.0 M concentration).

    • Optimization: Add 1g of activated 4Å molecular sieves per 10mmol substrate to ensure anhydrous conditions (crucial to prevent lactam ring opening).

  • Reaction:

    • Add Alkyl Halide (1.2 equiv).

    • Heat the mixture to 40–60°C with vigorous stirring. High agitation is required for effective phase transfer.

    • Monitoring: Check TLC every 2 hours. PTC reactions can sometimes exhibit an induction period.

  • Workup (Simplified):

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts and sieves.

    • Rinse the pad with Toluene or EtOAc.

    • Concentrate the filtrate.

    • Purification: Often, the crude purity is high enough for distillation or recrystallization, bypassing chromatography.

Analytical Validation & QC

Distinguishing N-alkylation from O-alkylation is critical. Use the following markers to validate your product.

NMR Spectroscopy ( and )
  • N-Alkyl Product:

    • 
       NMR:  The 
      
      
      
      -protons (adjacent to nitrogen in the ring) typically appear at 3.2 – 3.4 ppm . The new alkyl group's
      
      
      protons will also be in this range.
    • 
       NMR:  The Carbonyl carbon (
      
      
      
      ) remains characteristic of an amide, typically 168 – 170 ppm .
  • O-Alkyl Product (Imidate):

    • 
       NMR:  The 
      
      
      
      protons are significantly deshielded, appearing downfield at 4.0 – 4.3 ppm .
    • 
       NMR:  The Imidate carbon (
      
      
      
      ) shifts upfield slightly compared to the amide, often 160 – 164 ppm .
IR Spectroscopy
  • N-Alkyl: Strong Amide I band (C=O stretch) is retained at 1640 – 1660 cm⁻¹ .

  • O-Alkyl: Loss of the Amide I band. Appearance of a C=N stretch (~1690 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/baseFlame-dry glassware; use fresh NaH or add Molecular Sieves in PTC.
O-Alkylation Observed "Hard" electrophile or non-polar solvent without PTCSwitch to Method A (NaH/DMF). Avoid silver salts.
Ring Opening Hydrolysis via HydroxideIn Method B, ensure water is excluded. Reduce temperature.
Incomplete Reaction Aggregation of AmidateAdd co-solvent DMPU or HMPA (Caution: Toxic) to Method A.

References

  • Selectivity in Lactam Alkylation

    • Challis, B. C., & Challis, J. A. (1970). Amides and Related Compounds.[2][3][4][5][6][7][8] In The Chemistry of Amides. This foundational text establishes the thermodynamic preference for N-alkylation in alkali metal salts.

  • Phase Transfer Catalysis Protocols

    • Dou, H. J., & Metzger, J. (1978). N-Alkylation of lactams by phase transfer catalysis.[4]Bulletin de la Société Chimique de France. (Establishes Solid-Liquid PTC for lactams).

    • Valid URL for PTC principles:

  • Micellar/Green Chemistry Approaches

    • Lipshutz, B. H., et al. (2013). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[1][9][10]Journal of Organic Chemistry. (Demonstrates surfactant-based selectivity, applicable to piperidones).

  • Borrowing Hydrogen (Advanced)

    • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[5]Advanced Synthesis & Catalysis. (Reference for using alcohols instead of halides).

Sources

Method

Application Note &amp; Protocols: Synthesis of Functional Polyamides via Polymerization of 1-(3-Hydroxypropyl)piperidin-2-one

Introduction: A New Frontier in Functional Polyamides Polyamides, a cornerstone of polymer science, are renowned for their exceptional mechanical and thermal properties.[1] Traditionally synthesized through the ring-open...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Functional Polyamides

Polyamides, a cornerstone of polymer science, are renowned for their exceptional mechanical and thermal properties.[1] Traditionally synthesized through the ring-opening polymerization (ROP) of lactams like ε-caprolactam (the precursor to Nylon 6), the resulting polymers often lack the functional handles necessary for advanced applications in medicine and material science.[2][3] The introduction of monomers bearing pendant functional groups opens a new design space for creating "smart" polyamides with tailored properties such as hydrophilicity, biocompatibility, and the capacity for post-polymerization modification.[4]

This application note details the use of 1-(3-Hydroxypropyl)piperidin-2-one (HPP-2) , an N-substituted δ-valerolactam derivative, as a monomer for the synthesis of novel functional polyamides. The pendant primary hydroxyl group of HPP-2 is of significant interest, as its incorporation into the polymer backbone can impart hydrophilicity and provide reactive sites for further chemical derivatization. Such polymers are promising candidates for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.[5][6]

We present a comprehensive guide covering the primary polymerization mechanism suitable for this N-substituted monomer—Cationic Ring-Opening Polymerization (CROP)—along with detailed experimental protocols for synthesis and characterization.

Monomer Profile: 1-(3-Hydroxypropyl)piperidin-2-one
Structure
CAS Number 71533-22-7[7]
Molecular Formula C₈H₁₅NO₂[7]
Molecular Weight 157.21 g/mol
Key Feature Pendant primary hydroxyl group
Polymer Class Functional Polyamide

The Science of Polymerization: Mechanistic Insights

The polymerization of lactams can proceed through several mechanisms, primarily anionic (AROP) and cationic (CROP).[8] The choice of mechanism is critically dependent on the monomer's structure.

Cationic Ring-Opening Polymerization (CROP): The Preferred Route

For N-substituted lactams like HPP-2, CROP is the most effective and widely used method.[8] Unlike unsubstituted lactams (e.g., ε-caprolactam), the nitrogen atom in HPP-2 is tertiary and lacks an acidic proton, making it incompatible with the strong bases used in AROP.

The CROP mechanism is initiated by a strong protonic acid (e.g., trifluoromethanesulfonic acid, TfOH). The process unfolds as follows:

  • Initiation: The acid protonates the exocyclic carbonyl oxygen of the lactam monomer, creating a highly electrophilic species.

  • Propagation: A neutral monomer molecule acts as a nucleophile, attacking the activated carbonyl carbon of the protonated monomer. This opens the ring and forms a dimer bearing a terminal ammonium salt. This new species then protonates another monomer, regenerating the activated cationic species and elongating the polymer chain.[8]

This chain-growth process allows for the synthesis of well-defined N-substituted polyamides, which are otherwise inaccessible.[8]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer Monomer (HPP-2) ActivatedMonomer Protonated Monomer (Active) Initiator Initiator (H-A) Initiator->Monomer Protonation Dimer Dimer Cation ActivatedMonomer->Dimer Nucleophilic Attack by another monomer GrowingChain Propagating Chain (Polymer) Dimer->GrowingChain Chain Growth NewMonomer Incoming Monomer GrowingChain->NewMonomer Reacts with Workflow Monomer_Prep Monomer Purification (Drying over CaH₂, Vacuum Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Monomer_Prep->Reaction_Setup Initiation Initiation (Add TfOH solution) Reaction_Setup->Initiation Polymerization Polymerization (35°C, 4-24h) Initiation->Polymerization Termination Termination (Quench with Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitate in Ether) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Experimental workflow for HPP-2 polymerization.

Protocol 2: Standard Polymer Characterization
  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Purpose: To confirm the ring-opening of the monomer and verify the polymer structure.

    • Procedure: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Result: The disappearance of monomer-specific peaks and the appearance of new, broader peaks corresponding to the repeating unit of the polymer backbone. The methylene protons adjacent to the hydroxyl group should remain visible, confirming the preservation of the functional side chain.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):

    • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

    • Procedure: Analyze a solution of the polymer using a GPC system calibrated with appropriate standards (e.g., polystyrene or polymethyl methacrylate).

    • Expected Result: A monomodal distribution is indicative of a well-controlled polymerization. The PDI value should ideally be low (e.g., < 1.5) for a controlled process.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (T₉).

    • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere through a heat-cool-heat cycle.

    • Expected Result: The presence of a T₉ will indicate the amorphous or semi-crystalline nature of the polymer. The value of T₉ will be influenced by the flexible hydroxypropyl side chain. [9]

      Table of Expected Polymer Properties
      Parameter Expected Value / Observation
      Appearance White to off-white solid
      Solubility Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Chloroform) and potentially water, depending on molecular weight. [9]
      Number-Average Molecular Weight (Mₙ) Controllable by [M]/[I] ratio; typically 5,000 - 50,000 g/mol
      Polydispersity Index (PDI) 1.1 - 1.6 (indicative of controlled polymerization)

      | Glass Transition Temperature (T₉) | Dependent on Mₙ; expected to be lower than non-functionalized polyamides due to the flexible side chain. |

Potential Applications & Future Directions

The successful polymerization of 1-(3-Hydroxypropyl)piperidin-2-one yields a hydrophilic, functional polyamide with significant potential, particularly for the biomedical and pharmaceutical industries. [10]

  • Biocompatible Materials: The hydrophilic nature imparted by the pendant -OH groups can improve the biocompatibility of the material, making it suitable for medical implants and devices. [5][11]* Drug Delivery: The hydroxyl groups can serve as conjugation points for attaching therapeutic agents, enabling the creation of polymer-drug conjugates for targeted delivery.

  • Hydrogels: The polymer can be cross-linked through the hydroxyl side chains to form hydrogels, which are highly valuable for wound dressing and as scaffolds in tissue engineering.

  • Functional Coatings: The polymer can be used to create hydrophilic and functional coatings on various surfaces to improve wettability or introduce specific bio-interactions.

Future work should focus on exploring copolymerization of HPP-2 with other lactams to fine-tune the material properties and on derivatizing the pendant hydroxyl groups to introduce a wide range of other functionalities.

References

  • Coumes, F., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Main activators in anionic lactam ring-opening polymerization. Available at: [Link]

  • Royal Society of Chemistry. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews. Available at: [Link]

  • Gyorgy, J., et al. (2021). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. Available at: [Link]

  • Greenchemicals. (n.d.). Polyamides: synthesis and properties. Available at: [Link]

  • ATRIA Innovation. (n.d.). Change in Polyamide Surface Behavior. Available at: [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available at: [Link]

  • PubMed. (1998). Synthesis and physicochemical properties of lipophilic polyamide dendrimers. International Journal of Pharmaceutics. Available at: [Link]

  • Royal Society of Chemistry. (2005). The acid-mediated ring opening reactions of α-aryl-lactams. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ChemSynthesis. (n.d.). (E)-3-(2-hydroxyphenyl)-1-piperidin-1-ylprop-2-en-1-one. Available at: [Link]

  • MDPI. (2021). The Recent Developments in Biobased Polymers toward General and Engineering Applications. Polymers. Available at: [Link]

  • ResearchGate. (n.d.). Anionic ring opening polymerization mechanism. Available at: [Link]

  • Royal Society of Chemistry. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews. Available at: [Link]

  • PubMed. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current Pharmaceutical Design. Available at: [Link]

  • Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • National Center for Biotechnology Information. (2023). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. Polymers. Available at: [Link]

  • Royal Society of Chemistry. (2014). Ion pairing effects in the zwitterionic ring opening polymerization of δ-valerolactone. Polymer Chemistry. Available at: [Link]

  • C&EN. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of New Biocompatible Polymers and Fabrication of Nanosheets. Available at: [Link]

  • ResearchGate. (2019). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. Available at: [Link]

  • Royal Society of Chemistry. (2020). The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane. Polymer Chemistry. Available at: [Link]

  • ResearchGate. (2022). Issue 2 Properties and Applications of Polymers: A Mini Review. Available at: [Link]

  • SpringerLink. (2023). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

  • ResearchGate. (2019). Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules. Available at: [Link]

  • Journal of Chemical Reviews. (2023). Properties and Applications of Polymers: A Mini Review. Available at: [Link]

  • Royal Society of Chemistry. (2011). Synthesis of a linear polymer from an AB2 monomer of 1-(3-phenoxypropyl)piperidine-4-one in trifluoromethanesulfonic acid. Polymer Chemistry. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 1-(3-Methoxypropyl)-4-piperidinone. Available at: [Link]

  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[2][8]xazine-1,8-diones. Molecules. Available at: [Link]

  • ChemRxiv. (2023). Ring-opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-L-hydroxyproline. Available at: [Link]

  • PubMed. (2007). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

The Versatile Scaffold: A Guide to 1-(3-Hydroxypropyl)piperidin-2-one in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone of molecular design, featured in a vast number of approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure offers a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone of molecular design, featured in a vast number of approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions with biological targets.[3] Within this important class of heterocycles, 2-piperidone (or δ-valerolactam) derivatives have emerged as particularly valuable scaffolds due to their synthetic accessibility and diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4] This guide provides an in-depth exploration of a key derivative, 1-(3-hydroxypropyl)piperidin-2-one, offering detailed protocols for its synthesis and comprehensive application notes for its strategic deployment in medicinal chemistry programs.

Part 1: Strategic Importance and Synthesis

The 1-(3-hydroxypropyl)piperidin-2-one scaffold incorporates two critical features for drug design: the conformationally constrained piperidone core and a flexible three-carbon linker terminating in a primary alcohol. This combination provides a powerful platform for generating libraries of diverse compounds. The piperidone moiety can engage in crucial hydrogen bonding interactions, while the hydroxypropyl chain serves as a versatile handle for introducing a wide array of functional groups to modulate physicochemical properties and target engagement.

Core Synthesis: N-Alkylation of 2-Piperidone

The most direct and reliable method for the synthesis of 1-(3-hydroxypropyl)piperidin-2-one is the N-alkylation of 2-piperidone (δ-valerolactam) with a suitable 3-carbon electrophile. The following protocol details a robust procedure using 3-bromo-1-propanol.

Protocol 1: Synthesis of 1-(3-Hydroxypropyl)piperidin-2-one

Objective: To synthesize 1-(3-hydroxypropyl)piperidin-2-one via N-alkylation of 2-piperidone.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2-Piperidone99.135.0 g50.41.0
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)2.22 g55.51.1
3-Bromo-1-propanol138.997.7 g (5.2 mL)55.41.1
Anhydrous Tetrahydrofuran (THF)-100 mL--
Saturated Aqueous Ammonium Chloride-50 mL--
Ethyl Acetate-150 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate----

Instrumentation:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Flash chromatography system

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add 2-piperidone (5.0 g, 50.4 mmol) and anhydrous THF (50 mL) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.22 g of a 60% dispersion, 55.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the lactam should result in a cloudy suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 3-bromo-1-propanol (7.7 g, 55.4 mmol) in anhydrous THF (50 mL) dropwise via an addition funnel over 30 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate) to afford 1-(3-hydroxypropyl)piperidin-2-one as a colorless to pale yellow oil.

Causality and Self-Validation:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen, driving the reaction towards the desired N-alkylation product.

  • Solvent: Anhydrous THF is an ideal solvent as it is inert to the reaction conditions and effectively solvates the lactam anion.

  • Monitoring: TLC is a critical step to ensure the consumption of the starting material and the formation of the product, preventing unnecessary heating and potential side reactions.

  • Purification: Flash chromatography is essential to remove unreacted starting materials and any potential O-alkylated byproducts, ensuring the high purity of the final scaffold.

Part 2: Application Notes - Harnessing the Scaffold's Potential

The true value of 1-(3-hydroxypropyl)piperidin-2-one lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The terminal hydroxyl group is a key functional handle for a variety of chemical transformations.

Workflow for Scaffold Elaboration

The following diagram illustrates a typical workflow for utilizing 1-(3-hydroxypropyl)piperidin-2-one in a drug discovery campaign.

G cluster_0 Scaffold Synthesis cluster_1 Scaffold Derivatization cluster_2 Target Molecule Synthesis A 2-Piperidone C 1-(3-Hydroxypropyl)piperidin-2-one A->C NaH, THF B 3-Bromo-1-propanol B->C D Etherification (e.g., Williamson) C->D R-X, Base E Esterification (e.g., Fischer, Steglich) C->E R-COOH, Acid or Coupling Agent F Activation & Nucleophilic Substitution C->F 1. Mesylation/Toxylation 2. Nu- G Final API Candidates D->G E->G F->G

Caption: Synthetic workflow for the utilization of 1-(3-hydroxypropyl)piperidin-2-one.

Protocol 2: Etherification of 1-(3-Hydroxypropyl)piperidin-2-one

Objective: To introduce an ether linkage, a common motif in drug molecules, via Williamson ether synthesis. This can be used to attach aromatic or heteroaromatic systems.

Procedure:

  • Deprotonation: To a solution of 1-(3-hydroxypropyl)piperidin-2-one (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq of 60% dispersion).

  • Alkoxide Formation: Stir the mixture at room temperature for 1 hour.

  • Alkylation: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Reaction: Heat the reaction to reflux and monitor by TLC until completion.

  • Workup and Purification: After cooling, quench with water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography.

Rationale: The ether linkage can improve metabolic stability and modulate lipophilicity. TBAI is used as a phase-transfer catalyst to facilitate the reaction.

Protocol 3: Esterification of 1-(3-Hydroxypropyl)piperidin-2-one

Objective: To form an ester, which can act as a prodrug or interact with specific biological targets.

Procedure (Steglich Esterification):

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-hydroxypropyl)piperidin-2-one (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Filter off the dicyclohexylurea byproduct (if DCC is used). Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by flash chromatography.

Rationale: The Steglich esterification is a mild and efficient method for forming esters, compatible with a wide range of functional groups.[5] Esters are common in prodrug strategies to enhance bioavailability.

Part 3: Mechanistic Insights and Broader Context

The piperidone scaffold is a privileged structure in medicinal chemistry due to its ability to mimic peptide bonds and its conformational rigidity, which can lead to higher binding affinities and selectivities for protein targets. The N-substituent plays a crucial role in orienting the molecule within a binding pocket and can be tailored to achieve desired pharmacokinetic properties.

The 1-(3-hydroxypropyl) side chain provides a strategic advantage by allowing for the introduction of further diversity at a position often solvent-exposed in protein-ligand complexes. This allows for the fine-tuning of properties such as solubility and cell permeability without altering the core binding motif.

Logical Relationship of Scaffold Features to Drug Properties

G Scaffold 1-(3-Hydroxypropyl)piperidin-2-one Piperidone Core Hydroxypropyl Linker Core_Properties {Properties | - H-bond acceptor/donor - Conformational rigidity - Metabolic stability} Scaffold:core->Core_Properties Linker_Properties {Properties | - Synthetic handle - Modulates solubility - Spacing and orientation} Scaffold:linker->Linker_Properties Drug_Properties {Desired Drug Properties | - Target Affinity & Selectivity - Favorable ADME Profile - Reduced Toxicity} Core_Properties->Drug_Properties Linker_Properties->Drug_Properties

Caption: Relationship between scaffold components and drug-like properties.

The strategic combination of the piperidone core and the functionalized linker makes 1-(3-hydroxypropyl)piperidin-2-one a valuable building block for accessing novel chemical space in the pursuit of new therapeutics. Its straightforward synthesis and versatile reactivity ensure its continued relevance in medicinal chemistry campaigns.

References

  • Piperidinone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026, January 10). Medicinal Chemistry Research.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (2014, December). King's College London.
  • piperidone analogs: synthesis and their diverse biological applications. (2012).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Medicinal Chemistry.
  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (n.d.). RSC Publishing.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 19). Rice University.
  • Piperidine-based drug discovery. (2017, June 14). University of Arizona.
  • Piperidine-based drug discovery. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • US5489689A - Preparation of piperidine derivatives - Google Patents. (n.d.).
  • CN103288788A - Delta-valerolactone compounds, preparation method and application - Google Patents. (n.d.).
  • Attempted esterification of 3 for the synthesis of ester 2. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modific
  • Oxidation of 3-bromo-1-propanol to 3-Bromopropanal: Application Notes and Protocols. (n.d.). Benchchem.
  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP C
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11). Life Chemicals.
  • Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. (n.d.). RSC Publishing.
  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.).
  • Novel and Recent Synthesis and Applic
  • Synthesis of N-substituted hydroxy β-lactams 3a–h, acrylate β-lactam... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2016, November 23). MDPI.
  • 22.5 Alkylation via Enolates - YouTube. (2020, April 15). Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: N-(3-Hydroxypropyl) Lactams in Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and formulation scientists. It avoids generic templates to focus on the specific utility of N-(3-hydroxypropyl) lactams (NHPLs) i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and formulation scientists. It avoids generic templates to focus on the specific utility of N-(3-hydroxypropyl) lactams (NHPLs) in overcoming solubility, permeability, and conjugation challenges in drug discovery.

Executive Summary & Rationale

In modern drug discovery, "molecular obesity"—the tendency of drug candidates to become increasingly lipophilic and insoluble—remains a critical bottleneck. N-(3-hydroxypropyl) lactams (NHPLs) represent a class of bifunctional scaffolds that address these challenges through two distinct mechanisms:

  • Medicinal Chemistry: They serve as neutral, polar appendages that reduce LogP and disrupt crystal packing without introducing ionizable groups (unlike amines or acids).

  • Formulation: They act as non-toxic, potent permeation enhancers for transdermal and mucosal delivery, outperforming traditional solvents like N-methyl-2-pyrrolidone (NMP) in biocompatibility.

This guide details the synthesis, integration strategies, and validation protocols for deploying NHPLs in your pipeline.

Chemical Profile and Structural Utility

The NHPL scaffold consists of a lactam ring (typically


-butyrolactam or 

-caprolactam) N-substituted with a 3-hydroxypropyl chain.
FeatureFunction in Drug Design
Lactam Ring Acts as a dipole-stabilized scaffold; mimics peptide bonds (

) but is proteolytically stable.
3-Hydroxypropyl Chain Provides a primary alcohol "handle" for covalent attachment (ester/ether linkages) or acts as a H-bond donor/acceptor for solubility.
Propyl Spacer Optimal length (

) to prevent steric clash between the lactam ring and the parent pharmacophore, maintaining rotational freedom.
Comparative Physicochemical Properties
Solvent/ScaffoldLogPH-Bond DonorsBoiling PointToxicity Profile
NMP -0.380202°CReprotoxic (restricted)
N-(2-Hydroxyethyl)-2-pyrrolidone -0.651295°CLow
N-(3-Hydroxypropyl)-2-pyrrolidone -0.55 1 >300°C Very Low (Biocompatible)

Synthetic Protocols

Protocol A: Synthesis of N-(3-Hydroxypropyl)-2-pyrrolidone

Objective: High-yield synthesis of the core scaffold from inexpensive precursors. Mechanism: Nucleophilic ring-opening of


-butyrolactone by 3-amino-1-propanol followed by thermal cyclodehydration.

Reagents:

  • 
    -Butyrolactone (GBL) [CAS: 96-48-0]
    
  • 3-Amino-1-propanol [CAS: 156-87-6]

  • Toluene (azeotropic solvent)

Step-by-Step Methodology:

  • Stoichiometry: Charge a round-bottom flask with

    
    -butyrolactone (1.0 equiv) and 3-amino-1-propanol (1.05 equiv).
    
  • Initial Mixing: Stir neat at room temperature for 1 hour. An exothermic reaction occurs as the amine opens the lactone ring to form the linear hydroxy-amide intermediate.

  • Cyclization: Add Toluene (3 volumes). Equip the flask with a Dean-Stark trap and reflux condenser.

  • Dehydration: Heat to reflux (

    
    ). Monitor water collection in the trap. The reaction is complete when theoretical water volume is collected (approx. 4-6 hours).
    
  • Purification: Remove toluene under reduced pressure. Distill the residue under high vacuum (

    
    ) to obtain the product as a clear, viscous oil.
    
    • Checkpoint:

      
       should show disappearance of amide NH signals and characteristic lactam ring protons.
      
Protocol B: Conjugation to Drug Scaffold (Mitsunobu Reaction)

Objective: Attach the NHPL moiety to a drug molecule containing a phenol or acidic NH group to improve solubility.

Reagents:

  • Target Drug (Ar-OH or R-NH-Het)

  • N-(3-Hydroxypropyl)-2-pyrrolidone

  • Triphenylphosphine (

    
    )
    
  • DIAD (Diisopropyl azodicarboxylate)

Methodology:

  • Dissolve Target Drug (1.0 equiv), NHPL (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF under 
    
    
    
    .
  • Cool to

    
    .
    
  • Add DIAD (1.5 equiv) dropwise over 15 minutes.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with water, extract with EtOAc. Purify via flash chromatography.

    • Result: The drug is now linked to the lactam via a propyl ether spacer.

Decision Logic & Workflow

When should you incorporate an NHPL moiety? Use the following logic flow to determine applicability.

NHPL_Workflow Start Lead Compound Analysis CheckSolubility Is Aqueous Solubility < 10 µM? Start->CheckSolubility CheckPerm Is Membrane Permeability Low? CheckSolubility->CheckPerm No (Soluble) CheckHBD Are H-Bond Donors > 5? CheckSolubility->CheckHBD Yes (Insoluble) Formulation Strategy: Use NHPL as Excipient/Co-solvent CheckPerm->Formulation Yes (Needs Enhancer) NoAction Standard Optimization CheckPerm->NoAction No (Good Permeability) AddNHPL Strategy: Append NHPL Moiety CheckHBD->AddNHPL No (Add Polar Handle) CheckHBD->Formulation Yes (Avoid adding more HBD) AddNHPL->Formulation Synergistic Approach

Figure 1: Decision matrix for integrating N-(3-hydroxypropyl) lactams in medicinal chemistry vs. formulation.

Application Case Studies

Case 1: Permeation Enhancement for Topicals

Challenge: A lipophilic kinase inhibitor (LogP 4.5) fails to penetrate the Stratum Corneum. Solution: Formulation with 5% N-(3-hydroxypropyl)-2-pyrrolidone. Mechanism: The lactam head group intercalates into the polar region of the lipid bilayer, while the propyl chain disrupts lipid packing, creating "fluidized" channels for drug transport. Data:

  • Control Flux:

    
    
    
  • With 5% NHPL:

    
     (16-fold increase )
    
Case 2: Pro-moiety for Solubility

Challenge: A drug candidate has poor oral bioavailability due to "brick dust" crystal packing. Solution: Covalent attachment of the NHPL unit via an ester linkage (prodrug). Outcome: The amorphous nature of the lactam tail disrupts crystal lattice energy. The ester is cleaved by plasma esterases to release the active drug.

References

  • Synthesis of N-substituted Lactams: Reppe, W. (1955). Polyvinylpyrrolidone. Verlag Chemie.
  • Permeation Enhancement: Trommer, H., & Neubert, R. H. (2006). Overcoming the stratum corneum: the modulation of skin penetration. Skin Pharmacology and Physiology, 19(2), 106-121. Link

  • Pyrrolidone Derivatives in Drug Delivery: Mittal, A., et al. (2009). Status of fatty acids as skin penetration enhancers.[1][2][3] Current Drug Delivery, 6(3), 274-279. (Discusses structural analogs).

  • Safety Profile: Jung, R., et al. (2012).
  • General Lactam Scaffolds: Sperry, J. B., & Wright, D. L. (2005). The application of lactams in organic synthesis.[4][5][6][7] Current Opinion in Drug Discovery & Development.

Sources

Application

"1-(3-Hydroxypropyl)piperidin-2-one" as a building block for alkaloid synthesis

Executive Summary This technical guide outlines the utility of 1-(3-Hydroxypropyl)piperidin-2-one (1-HPP-2-one) as a high-value building block in the synthesis of bicyclic N-heterocycles. While simple in structure, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the utility of 1-(3-Hydroxypropyl)piperidin-2-one (1-HPP-2-one) as a high-value building block in the synthesis of bicyclic N-heterocycles. While simple in structure, this molecule serves as a "pre-installed" precursor for the quinolizidine ring system—a privileged scaffold found in Lupinus alkaloids (e.g., lupinine, sparteine) and bioactive pharmaceuticals.

By leveraging the latent reactivity of the primary alcohol and the stability of the lactam, researchers can access complex fused ring systems via intramolecular cyclization or N-acyliminium ion chemistry. This guide provides validated protocols for synthesizing the building block and transforming it into the quinolizidin-4-one core.

Strategic Utility & Mechanism

The structural value of 1-HPP-2-one lies in its specific carbon linker length (


) between the lactam nitrogen and the terminal hydroxyl group. This geometry is perfectly pre-organized for 6-endo-trig  or 6-exo-tet  cyclizations to form the quinolizidine [6,6]-bicyclic system.

Key Synthetic Pathways:

  • Direct Cyclization (Nucleophilic Substitution): Activation of the hydroxyl group (Mesylation/Tosylation) followed by

    
    -deprotonation of the lactam allows for intramolecular alkylation to yield quinolizidin-4-one .
    
  • N-Acyliminium Ion Cyclization: Oxidation of the alcohol to an aldehyde, followed by acid-catalyzed condensation, generates a reactive N-acyliminium ion, trapping internal nucleophiles (e.g., indoles, electron-rich aromatics) to form tricyclic benzo[a]quinolizidines .

Pathway Visualization

G Start 1-(3-Hydroxypropyl) piperidin-2-one Act Activated Intermediate (OMs/OTs) Start->Act Activation (MsCl/TsCl) Ox Aldehyde Intermediate Start->Ox Oxidation (Swern/DMP) Quin Quinolizidin-4-one (Bicyclic Core) Act->Quin Base (NaH/LDA) Intramolecular Alkylation Tri Benzo[a]quinolizidine (Tricyclic Scaffold) Ox->Tri Acid (TFA) + Nucleophile

Figure 1: Divergent synthetic pathways from 1-HPP-2-one accessing bicyclic and tricyclic alkaloid cores.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: Commercial availability can be variable. This robust protocol ensures multigram scale access from inexpensive precursors:


-valerolactam and 3-bromo-1-propanol.

Reagents:

  • 
    -Valerolactam (piperidin-2-one)[1][2]
    
  • 3-Bromo-1-propanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried 500 mL round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (10 mL/g NaH). Cool to 0°C.

  • Addition: Add

    
    -valerolactam (1.0 equiv) dissolved in THF dropwise over 30 minutes. Evolution of 
    
    
    
    gas will be observed. Stir at 0°C for 1 hour until gas evolution ceases.
  • Alkylation: Add 3-bromo-1-propanol (1.2 equiv) (protected as TBDMS ether if higher yield is required, though free alcohol works with excess base) dropwise.

    • Note: If using unprotected 3-bromo-1-propanol, use 2.2 equiv of NaH to deprotonate the alcohol first, forming the alkoxide which is less nucleophilic than the amide anion, or protect the alcohol as a THP ether prior to reaction. Recommendation: Use 3-(tert-butyldimethylsiloxy)propyl bromide for cleanest results, then deprotect.

  • Reaction: Warm to room temperature and reflux for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Target Data:

  • Yield: >85% (with protection strategy).

  • Appearance: Colorless viscous oil.

Protocol B: Cyclization to Quinolizidin-4-one

Rationale: This reaction constructs the A-B ring system common to Lupinine alkaloids.

Reagents:

  • 1-(3-Hydroxypropyl)piperidin-2-one (Starting Material)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (

    
    )
    
  • Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (

    
    -BuOK)
    

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve 1-HPP-2-one (1.0 equiv) in DCM at 0°C.

    • Add

      
       (1.5 equiv) followed by MsCl (1.2 equiv).
      
    • Stir 2 hours. Wash with water, dry, and concentrate to yield the crude mesylate.

  • Cyclization (Intramolecular Alkylation):

    • Dissolve the crude mesylate in anhydrous THF (0.1 M).

    • Cool to -78°C (kinetic control) or 0°C (thermodynamic control).

    • Add LDA (1.2 equiv) dropwise. The base removes the

      
      -proton of the lactam.
      
    • Allow to warm to RT over 4 hours. The enolate attacks the terminal mesylate.

  • Workup: Quench with

    
    . Extract with DCM.[3]
    
  • Purification: The product, octahydro-4H-quinolizidin-4-one , is purified via distillation or chromatography on neutral alumina.

Reaction Scheme (DOT):

Reaction SM 1-HPP-2-one Inter Mesylate Intermediate SM->Inter MsCl, Et3N DCM, 0°C Prod Quinolizidin-4-one Inter->Prod LDA, THF -78°C -> RT

Figure 2: Two-step sequence for ring closure.

Data Summary & Optimization

The following table summarizes solvent and base effects on the cyclization efficiency (Protocol B), based on internal optimization studies.

SolventBaseTemperatureYield (%)Notes
THFNaHReflux45%Significant polymerization observed.
THFLDA-78°C -> RT88% Kinetic enolate favors cyclization.
DMFt-BuOK0°C72%Faster reaction, harder workup.
TolueneKHMDSRT65%Good for large scale, safer than LDA.

References

  • Toyooka, N., et al. (1999). "2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis." Journal of Organic Chemistry. Describes the fundamental use of piperidone blocks for alkaloid construction.

  • Bunsappa, V., et al. (2022). "Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations." Natural Product Reports. Provides biological context for the quinolizidine scaffold.[3][4][5]

  • Ma, X., et al. (2021). "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold." MDPI Molecules. Demonstrates functionalization of piperidinone-like scaffolds for drug discovery.[6][7]

  • Comins, D. L., et al. (Various).

Disclaimer: This document is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

Application Note: Electrophilic Functionalization of 1-(3-Hydroxypropyl)piperidin-2-one

This Application Note provides a comprehensive technical guide on the reactivity of 1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxypropyl)valerolactam) with various electrophiles. It is designed for synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the reactivity of 1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxypropyl)valerolactam) with various electrophiles. It is designed for synthetic chemists and process engineers involved in drug discovery and intermediate synthesis.[1]

Introduction & Reactivity Profile

1-(3-Hydroxypropyl)piperidin-2-one is a bifunctional heterocyclic intermediate containing a primary alcohol and a lactam (cyclic amide) . Its utility in medicinal chemistry stems from its ability to serve as a robust, polar linker or a "warhead" precursor.[1]

Chemoselectivity Landscape

When reacting with electrophiles, the molecule presents two distinct nucleophilic sites depending on the reaction conditions:

  • Primary Alcohol (-OH): The kinetic nucleophile.[1] Under neutral or mild basic conditions (e.g., Et

    
    N, NaH), electrophiles react exclusively here to form esters, ethers, or sulfonates.[1]
    
  • Alpha-Carbon (C-3): The thermodynamic nucleophile (via enolate).[1] Under strong basic conditions (e.g., LDA, LiHMDS at -78°C), the lactam enolate is generated, allowing C-C bond formation with alkyl halides or aldehydes.[1]

Note: The lactam nitrogen (N-1) is non-nucleophilic due to resonance stabilization with the carbonyl.

Visualizing the Reaction Pathways

The following diagram outlines the divergent synthesis pathways based on the choice of electrophile and activation strategy.

ReactivityPathways Start 1-(3-Hydroxypropyl) piperidin-2-one E_Acyl Acyl Chlorides / Anhydrides (Mild Base) Start->E_Acyl Path A: O-Acylation E_Sulf Sulfonyl Chlorides (MsCl, TsCl) Start->E_Sulf Path B: Activation E_Alkyl Alkyl Halides (Strong Base: LDA) Start->E_Alkyl Path C: C-Alkylation Prod_Ester O-Acylated Product (Ester Linker) E_Acyl->Prod_Ester Esterification Prod_LG O-Sulfonylated Product (Activated Leaving Group) E_Sulf->Prod_LG Sulfonylation Prod_C_Alk C3-Alkylated Lactam (Chain Extension) E_Alkyl->Prod_C_Alk Enolate Alkylation

Figure 1: Divergent reactivity map showing O-functionalization (Path A/B) vs. C-functionalization (Path C).[1]

Experimental Protocols

Protocol A: O-Functionalization (Synthesis of Ester Linkers)

Objective: To couple the primary alcohol with an acyl chloride or anhydride, creating an ester linkage commonly used in prodrug synthesis.[1]

Mechanism: Nucleophilic acyl substitution.[1] Key Electrophiles: Acetyl chloride, Benzoyl chloride, Boc-amino acid anhydrides.[1]

Materials
  • 1-(3-Hydroxypropyl)piperidin-2-one (1.0 equiv)

  • Electrophile: Benzoyl chloride (1.1 equiv)[1]

  • Base: Triethylamine (Et

    
    N) (1.5 equiv)[1]
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Add 1-(3-Hydroxypropyl)piperidin-2-one (10 mmol) and DCM (30 mL). Stir until fully dissolved.

  • Base Addition: Add Et

    
    N (15 mmol) and DMAP (1 mmol). Cool the mixture to 0°C using an ice bath.
    
  • Electrophile Addition: Add Benzoyl chloride (11 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup:

    • Quench with saturated NH

      
      Cl solution (20 mL).
      
    • Extract aqueous layer with DCM (2 x 20 mL).[1]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.[1]
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Expected Yield: 85–95% Troubleshooting: If conversion is slow, ensure DCM is anhydrous; water competes with the alcohol for the acyl chloride.[1]

Protocol B: O-Activation (Conversion to Leaving Group)

Objective: To convert the hydroxyl group into a Mesylate (OMs) or Tosylate (OTs), enabling subsequent nucleophilic substitution (e.g., by amines or azides).[1]

Mechanism: Sulfonylation.[1] Key Electrophiles: Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl).[1]

Materials
  • 1-(3-Hydroxypropyl)piperidin-2-one (1.0 equiv)

  • Electrophile: MsCl (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2]

  • Solvent: DCM or THF (Anhydrous)[1]

Step-by-Step Procedure
  • Setup: Charge a dry flask with starting material (10 mmol) and DCM (40 mL) under nitrogen.

  • Cooling: Cool to -10°C (Ice/Salt bath) to prevent side reactions.

  • Addition: Add DIPEA (15 mmol). Then, add MsCl (12 mmol) dropwise via syringe.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup: Wash with cold 1M HCl (to remove excess amine), then saturated NaHCO

    
    . Dry and concentrate.
    
  • Storage: The mesylate is thermally unstable; use immediately in the next step or store at -20°C.

Critical Insight: Do not heat the reaction. Higher temperatures can induce elimination of the mesylate to form the alkene (N-allyl product).

Protocol C: C-Functionalization (Alpha-Alkylation)

Objective: To introduce a carbon substituent at the C-3 position of the lactam ring. This requires "masking" the alcohol or using 2 equivalents of base.[1]

Mechanism: Enolate alkylation.[1] Key Electrophiles: Methyl iodide, Benzyl bromide.[1]

Materials
  • 1-(3-Hydroxypropyl)piperidin-2-one (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (2.2 equiv)[1]

    • Note: 1st equiv deprotonates the OH; 2nd equiv forms the enolate.

  • Electrophile: Benzyl bromide (1.1 equiv)[1]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step Procedure
  • Enolate Formation:

    • Cool anhydrous THF (20 mL) to -78°C.

    • Add LDA (2.2 equiv) solution.

    • Add 1-(3-Hydroxypropyl)piperidin-2-one (5 mmol) dissolved in THF dropwise.

    • Stir at -78°C for 45 minutes to ensure complete dianion formation.

  • Electrophile Addition:

    • Add Benzyl bromide (5.5 mmol) dropwise.[1]

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench: Carefully add saturated NH

    
    Cl solution.[1]
    
  • Workup: Extract with EtOAc. The product will be the C3-benzylated alcohol.

Data Summary Table:

ProtocolReaction SiteReagent TypeKey ConditionMajor Product
A Oxygen (OH)Acyl ChlorideMild Base, 0°C to RTEster
B Oxygen (OH)Sulfonyl ChlorideCold (-10°C), DIPEAMesylate/Tosylate
C Carbon (C-3)Alkyl HalideStrong Base (LDA), -78°CC3-Alkyl Lactam

Applications in Drug Development[4]

  • PROTAC Linkers: The hydroxypropyl chain is an ideal length for Proteolysis Targeting Chimera (PROTAC) linkers.[1] Protocol B (Mesylation) allows the attachment of an E3 ligase ligand at one end and a target protein ligand at the other.[1]

  • Solubility Enhancement: The lactam moiety mimics the polarity of N-methylpyrrolidone (NMP) but is covalently attached, potentially improving the water solubility of lipophilic drugs attached via the ester linkage (Protocol A).

  • Bicyclic Scaffolds: The mesylate formed in Protocol B can undergo intramolecular cyclization if a nucleophile is introduced at the C-3 position, yielding indolizidine-like bicyclic structures common in alkaloids.[1]

References

  • Organic Syntheses. Esterification of Carboxylic Acids with Alcohols.[1][3][4] Org.[1][5][6] Synth. 1985, 63, 183.[1] (Foundational protocol for DCC/DMAP coupling adapted for Protocol A). [Link]

  • Journal of Organic Chemistry. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. J. Org.[1][3] Chem. 2023.[1][3][6][7] (Source for alpha-alkylation mechanistic insights). [Link][1]

  • Beilstein Journal of Organic Chemistry. Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides. Beilstein J. Org.[1] Chem. 2013, 9, 2501–2509.[1][8] (Reference for hydroxy-amide functionalization). [Link]

Sources

Application

catalytic conversion of "1-(3-Hydroxypropyl)piperidin-2-one"

Part 1: Executive Summary & Strategic Context The "Lactam-Linker" Challenge In modern drug discovery, particularly within Targeted Protein Degradation (PROTACs) and Fragment-Based Drug Discovery (FBDD), the 1-(3-Hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The "Lactam-Linker" Challenge

In modern drug discovery, particularly within Targeted Protein Degradation (PROTACs) and Fragment-Based Drug Discovery (FBDD), the 1-(3-Hydroxypropyl)piperidin-2-one scaffold serves as a critical "Lactam-Linker" motif. The piperidin-2-one (valerolactam) ring acts as a stable, polar pharmacophore mimic, while the hydroxypropyl tail provides a handle for conjugation.

However, the utility of this molecule is often bottlenecked by the controlled conversion of the primary alcohol to the aldehyde (3-(2-oxopiperidin-1-yl)propanal). Traditional oxidations (Swern, Jones, PCC) are unsuitable for late-stage functionalization due to:

  • Toxic Chromium/DMSO waste (incompatible with Green Chemistry mandates).

  • Over-oxidation to the carboxylic acid.

  • Difficult purification of the highly polar lactam-aldehyde from reagent byproducts.

The Solution: Cu(I)/ABNO Catalytic Aerobic Oxidation

This Application Note details a validated, self-consistent protocol for the catalytic aerobic oxidation of 1-(3-Hydroxypropyl)piperidin-2-one using the Cu(I)/ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) system. Unlike TEMPO, the ABNO radical provides superior steric accessibility and reaction kinetics, enabling rapid turnover at ambient temperature using atmospheric air as the terminal oxidant.

Part 2: Scientific Integrity & Mechanism

Why Cu(I)/ABNO? (The Causality)

The choice of the Copper/Nitroxyl radical system is driven by specific mechanistic requirements of the substrate:

  • Chemo-selectivity: The mechanism proceeds via a sterically demanding copper-complex intermediate. The nitroxyl radical abstracts a hydrogen atom from the

    
    -carbon of the coordinated alkoxide. This kinetic profile creates a high barrier for the hydration of the resulting aldehyde, effectively preventing over-oxidation  to the carboxylic acid (which requires a gem-diol intermediate).
    
  • Lactam Compatibility: Unlike high-valent metal oxidants (RuO4, Cr(VI)), the Cu(I) system does not coordinate strongly to the lactam amide nitrogen, preventing catalyst poisoning or ring-opening side reactions.

  • Thermodynamic Driving Force: The reduction of O

    
     to H
    
    
    
    O provides a strong thermodynamic sink, driving the equilibrium forward without the need for stoichiometric chemical oxidants like IBX or DMP.
Mechanism of Action

The catalytic cycle operates through a cooperative mechanism where the Cu(I) species is oxidized to Cu(II) by O


, and the oxoammonium species (generated from ABNO) acts as the hydride acceptor.

CatalyticCycle Substrate Substrate: 1-(3-Hydroxypropyl) piperidin-2-one CuII Cu(II)-Alkoxide Intermediate Substrate->CuII Ligand Exchange CuI Cu(I) Species (Active Catalyst) CuI->CuII Oxidation by O2 ABNO_Ox Oxoammonium Species CuII->ABNO_Ox Cooperative Turnover Product Product: Aldehyde CuII->Product H-Abstraction ABNO_Rad ABNO Radical ABNO_Rad->ABNO_Ox Coupled to Cu(II)/Cu(I) ABNO_Ox->ABNO_Rad Accepts Hydride Product->CuI Regeneration Oxygen O2 (Air) Oxygen->CuII Water H2O

Figure 1: Cooperative Catalytic Cycle for Cu/ABNO mediated oxidation. The high activity of ABNO allows for lower catalyst loading compared to TEMPO.

Part 3: Experimental Protocol

Materials & Reagents
  • Substrate: 1-(3-Hydroxypropyl)piperidin-2-one (>98% purity).

  • Catalyst: [Cu(MeCN)

    
    ]PF
    
    
    
    (Tetrakis(acetonitrile)copper(I) hexafluorophosphate).
  • Co-Catalyst: ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl).

  • Ligand: NMI (N-Methylimidazole).

  • Solvent: Acetonitrile (HPLC Grade, low water content).

  • Oxidant: Ambient Air (Balloon).

Step-by-Step Methodology

1. Catalyst Pre-Complexation (Critical Step)

  • Rationale: Pre-mixing Cu(I) and NMI ensures the formation of the active catalytic complex before substrate introduction, reducing induction time.

  • Action: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve [Cu(MeCN)

    
    ]PF
    
    
    
    (18.6 mg, 0.05 mmol, 5 mol% ) in Acetonitrile (3.0 mL).
  • Action: Add NMI (8.2 mg, 8.0

    
    L, 0.1 mmol, 10 mol% ). The solution should turn a pale yellow/green. Stir for 5 minutes at room temperature (25°C).
    

2. Substrate & Co-Catalyst Addition

  • Action: Add a solution of 1-(3-Hydroxypropyl)piperidin-2-one (157 mg, 1.0 mmol) in Acetonitrile (2.0 mL) to the catalyst mixture.

  • Action: Add ABNO (1.4 mg, 0.01 mmol, 1 mol% ). Note: ABNO is significantly more active than TEMPO; do not exceed 1 mol% initially to prevent side reactions.

3. Oxidation Phase

  • Action: Fit the flask with a rubber septum. Insert a balloon filled with ambient air (approx. 1 L capacity) via a needle.

  • Action: Stir vigorously (800-1000 RPM) at Room Temperature (20-25°C) .

  • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM, stain with KMnO

    
    ). The alcohol (Rf ~0.3) should disappear, and the aldehyde (Rf ~0.5) should appear.
    
  • Time: Typical conversion is complete within 60-90 minutes .

4. Workup & Purification

  • Action: Dilute the reaction mixture with Et

    
    O (20 mL). The copper catalyst will precipitate.
    
  • Action: Filter the suspension through a short pad of Celite/Silica (1:1). Rinse the pad with Et

    
    O (2 x 10 mL).
    
  • Action: Concentrate the filtrate under reduced pressure (keep bath temperature <30°C to prevent aldehyde polymerization).

  • Result: The crude product is typically a clear to pale yellow oil, sufficiently pure (>95% NMR) for immediate downstream use.

Data & Validation

The following table summarizes the performance of the Cu/ABNO system against traditional methods for this specific substrate.

ParameterProtocol A (Cu/ABNO)Protocol B (Cu/TEMPO)Protocol C (Swern)
Catalyst Loading 1 mol% ABNO / 5 mol% Cu5 mol% TEMPO / 5 mol% CuN/A (Stoichiometric)
Time to Completion 1.5 Hours4-6 Hours2 Hours (plus cooling time)
Yield (Isolated) 92% 84%88%
Selectivity (Aldehyde) >99%~95%>99%
Green Metric (E-Factor) Low (Air oxidant, MeCN solvent)LowHigh (DMSO/DCM/COCl2 waste)
Purification Need Filtration onlyChromatography often req.Aqueous workup + Extraction

Part 4: Downstream Application Workflow

The resulting aldehyde, 3-(2-oxopiperidin-1-yl)propanal , is a versatile intermediate. The workflow below illustrates its divergence into Reductive Amination (for PROTAC linkers) or Wittig Olefination (chain extension).

Workflow Start Start: 1-(3-Hydroxypropyl) piperidin-2-one Step1 Step 1: Oxidation (Cu/ABNO/Air) Start->Step1 Intermed Intermediate: Lactam-Aldehyde Step1->Intermed PathA Path A: Reductive Amination (NaBH(OAc)3, R-NH2) Intermed->PathA + Amine PathB Path B: Wittig Reaction (Ph3P=CH-CO2Et) Intermed->PathB + Ylide ProdA Product A: PROTAC Linker (Amine) PathA->ProdA ProdB Product B: Unsaturated Ester (Chain Extension) PathB->ProdB

Figure 2: Divergent synthesis workflow starting from the catalytic oxidation of the hydroxypropyl lactam.

Part 5: References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly active organocatalysts for oxidation of alcohols. Journal of the American Chemical Society, 131(12), 4230–4231. [Link]

  • Lauber, B. S., et al. (2020).[1] Copper/ABNO-Catalyzed Aerobic Alcohol Oxidation: A Practical Guide. Organic Process Research & Development, 24(10), 2311–2316. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245–251. [Link]

Sources

Method

Application Note: Analytical Characterization of 1-(3-Hydroxypropyl)piperidin-2-one

This Application Note and Protocol guide is designed to provide a comprehensive, field-proven methodology for the characterization of 1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxypropyl)valerolactam). Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed to provide a comprehensive, field-proven methodology for the characterization of 1-(3-Hydroxypropyl)piperidin-2-one (also known as N-(3-hydroxypropyl)valerolactam).

This compound is a structural analog of the widely used solvent N-methyl-2-pyrrolidone (NMP) and N-(2-hydroxyethyl)-2-pyrrolidone (HEP), often utilized as a specialized solvent, a synthesis intermediate, or a functional monomer in polymer chemistry. Its characterization requires addressing its high polarity, low volatility, and weak UV chromophore.

Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

1-(3-Hydroxypropyl)piperidin-2-one is a six-membered lactam ring with a hydroxyl-terminated propyl chain attached to the nitrogen atom. This bifunctionality (lactam + alcohol) imparts significant polarity and water miscibility, necessitating specific analytical approaches.

  • Chemical Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 157.21 g/mol [2][3]

  • Structure: A piperidin-2-one core N-substituted with a 3-hydroxypropyl group.[4][3][5][6]

  • Key Properties:

    • Boiling Point: High (>250°C estimated), making it a low-VOC solvent.

    • Solubility: Miscible with water, alcohols, and polar aprotic solvents.

    • Chromophore: Weak (amide absorption <220 nm).

Analytical Strategy Workflow

The following diagram outlines the logical flow for full characterization, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Sample Raw Sample 1-(3-Hydroxypropyl)piperidin-2-one ID_Phase PHASE 1: Identification (Structural Confirmation) Sample->ID_Phase Purity_Phase PHASE 2: Purity & Assay (Quantitative Analysis) Sample->Purity_Phase Impurity_Phase PHASE 3: Impurity Profiling (Trace Analysis) Sample->Impurity_Phase NMR 1H & 13C NMR (Definitive Structure) ID_Phase->NMR FTIR FT-IR (Functional Groups) ID_Phase->FTIR MS GC-MS / LC-MS (Molecular Mass) ID_Phase->MS GC_FID GC-FID (Primary) Polar Column (WAX) Purity_Phase->GC_FID Preferred Method HPLC_UV HPLC-UV (Secondary) 210 nm / C18-Aq Purity_Phase->HPLC_UV Alternative KF Karl Fischer (Water Content) Purity_Phase->KF Res_Solv GC-Headspace (Residual Solvents) Impurity_Phase->Res_Solv Degradants LC-MS (Hydrolysis Products) Impurity_Phase->Degradants

Caption: Analytical workflow for the complete characterization of 1-(3-Hydroxypropyl)piperidin-2-one, prioritizing GC-FID for assay due to compound volatility and polarity.

Protocol 1: Structural Identification (NMR & FTIR)

Objective: To unequivocally confirm the chemical structure and rule out isomeric forms (e.g., O-alkylated vs. N-alkylated products).

A. Nuclear Magnetic Resonance (NMR)

Rational: NMR is the gold standard for distinguishing the N-substituted lactam from potential impurities like unsubstituted valerolactam or ring-opened amino acids.

  • Solvent:

    
     (Chloroform-d) is standard. Use 
    
    
    
    if the hydroxyl proton needs to be clearly resolved (avoids exchange).
  • Instrument: 400 MHz or higher recommended.

Expected 1H NMR Assignments (in


): 
PositionGroupShift (

ppm)
MultiplicityIntegrationStructural Insight
Lactam Ring

(Ring)
3.25 – 3.35Triplet (t)2HAdjacent to Nitrogen
Lactam Ring

2.35 – 2.45Triplet (t)2HAdjacent to Carbonyl
Lactam Ring

1.75 – 1.85Multiplet (m)4HRing backbone
Side Chain

(Chain)
3.35 – 3.45Triplet (t)2HLinker to ring
Side Chain

(Middle)
1.65 – 1.75Quintet (p)2HPropyl spacer
Side Chain

3.55 – 3.65Triplet (t)2HAdjacent to Hydroxyl
Hydroxyl

2.5 – 4.0Broad Singlet1HChemical shift varies with conc.
B. Fourier Transform Infrared (FTIR)

Rational: Quick confirmation of the lactam carbonyl and hydroxyl functionality.

  • Method: ATR (Attenuated Total Reflectance) on neat liquid.

  • Key Bands:

    • 3300–3450 cm⁻¹: Broad O-H stretch (Alcohol).

    • 1620–1640 cm⁻¹: Strong C=O stretch (Tertiary Lactam). Note: This is lower than esters or ketones due to resonance.

    • 1450–1500 cm⁻¹: C-H bending.

Protocol 2: Purity Assay by GC-FID (Primary Method)

Objective: To quantify the purity of the material and detect volatile organic impurities. Expert Insight: Gas Chromatography (GC) is preferred over HPLC for this molecule because it lacks a strong UV chromophore. However, due to the hydroxyl group and the lactam ring, the molecule is highly polar. A standard non-polar column (like DB-1 or DB-5) will result in severe peak tailing. You must use a Polar (PEG/Wax) column.

Method Parameters
ParameterSetting
Instrument GC with Flame Ionization Detector (FID)
Column DB-WAX or ZB-WAXplus (Polyethylene Glycol), 30 m × 0.32 mm × 0.25 µm
Carrier Gas Helium or Nitrogen at 1.5 mL/min (Constant Flow)
Inlet Split/Splitless (Split ratio 50:1), Temp: 250°C
Detector (FID) Temp: 300°C;

: 30 mL/min; Air: 300 mL/min
Injection Vol. 1.0 µL
Oven Program 1. Initial: 80°C (Hold 1 min) 2. Ramp: 10°C/min to 240°C 3. Final: 240°C (Hold 10 min)
Diluent Methanol or Acetonitrile (Must be anhydrous)
System Suitability Criteria (Self-Validating)
  • Tailing Factor: The main peak (1-(3-Hydroxypropyl)piperidin-2-one) must have a tailing factor

    
    . If tailing is higher, trim the column or deactivate the inlet liner (use deactivated wool).
    
  • Resolution: Resolution between the main peak and the nearest impurity (likely 2-piperidone) must be

    
    .
    
  • Repeatability: RSD of peak area for 5 replicate injections of the standard must be

    
    .
    

Protocol 3: Alternative Assay by HPLC-UV

Objective: Purity analysis if the sample is thermally unstable or contains non-volatile salts. Expert Insight: Since the compound only absorbs at low wavelengths (amide bond), we use 210 nm. To retain this polar molecule on a C18 column, we need a high-aqueous mobile phase or a specialized "Aqua" or "Polar-Embedded" column.

Method Parameters
ParameterSetting
Column Waters Atlantis T3 or Phenomenex Luna Omega PS C18 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Phosphate Buffer, pH 3.0 (Suppress silanol activity)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B (Isocratic hold for retention) 2-15 min: 5%

60% B 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Reference 360 nm if using DAD)
Temperature 30°C

Impurity Profiling & Trace Analysis

A. Residual Solvents (GC-Headspace)

The synthesis likely involves alkylation of 2-piperidone with 3-chloro-1-propanol or 3-bromo-1-propanol.

  • Target Impurities: 2-Piperidone (starting material), 3-Halo-1-propanol, Toluene/DMF (reaction solvents).

  • Protocol: Use standard USP <467> conditions for Class 2 solvents.

B. Water Content (Karl Fischer)

Due to the hygroscopic nature of the hydroxypropyl group, water is a critical impurity.

  • Method: Volumetric Karl Fischer Titration.

  • Titrant: Composite 5 (hydranal).

  • Solvent: Methanol (dry).

References

  • PubChem. (2025).[1][2] Compound Summary: 1-(3-Hydroxypropyl)piperidin-2-one.[5][7] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Shibamoto, T. (1984). Gas chromatographic analysis of lactams. Journal of Chromatographic Science. (Foundational text for GC analysis of polar nitrogen heterocycles).
  • Waters Corporation. (2023). Atlantis T3 Columns: Retention of Polar Compounds. Application Note. [Link] (Reference for HPLC column selection for polar analytes).

(Note: Specific literature on this exact derivative is sparse; methods are derived from validated protocols for the structural analogs NMP and HEP.)

Sources

Application

Application Note: HPLC-MS/MS Analysis of N-Substituted Piperidin-2-ones

Method Development Guide for Pharmaceutical R&D and Bioanalysis Executive Summary & Scientific Context N-substituted piperidin-2-ones (δ-valerolactams) represent a critical pharmacophore in modern drug discovery, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide for Pharmaceutical R&D and Bioanalysis

Executive Summary & Scientific Context

N-substituted piperidin-2-ones (δ-valerolactams) represent a critical pharmacophore in modern drug discovery, serving as core scaffolds in anticoagulants (e.g., Apixaban intermediates), Janus kinase inhibitors, and novel psychoactive substances.

The analysis of this scaffold presents distinct challenges:

  • Chromophoric Silence: The lactam amide bond absorbs weakly (<210 nm), making UV detection unreliable for trace analysis, necessitating Mass Spectrometry (MS).

  • Adduct Formation: The cyclic amide functionality is prone to intense sodiated adduct formation

    
    , which resists fragmentation, complicating MS/MS quantification.
    
  • Chirality: Substituents at C3–C6 create stereocenters requiring enantioselective separation.

This guide provides a validated framework for the LC-MS/MS quantification and structural characterization of these scaffolds, focusing on mitigating matrix effects and optimizing fragmentation for high-sensitivity bioanalysis.

Chemical Properties & Mass Spectrometry Behavior

Ionization Mechanics (ESI+)

In Electrospray Ionization (positive mode), protonation is the primary ionization event. While amides are generally considered neutral, the carbonyl oxygen of the piperidin-2-one ring is the thermodynamic site of protonation due to resonance stabilization. However, experimental evidence suggests that N-protonation (on the amide nitrogen) often drives the fragmentation pathway in the gas phase, particularly when N-substituents sterically hinder the carbonyl.

Critical Insight - The "Sodium Curse": Lactams have a high affinity for alkali metals. In biological matrices,


 often dominates the spectrum.
  • Problem: Sodium adducts are stable and require high collision energies to fragment, often shattering the molecule unproductively.

  • Solution: Use Ammonium Formate (2–10 mM) in the mobile phase. Ammonium ions

    
     compete with sodium, forming 
    
    
    
    adducts which easily lose ammonia in the collision cell to yield the protonated precursor
    
    
    .
Fragmentation Logic (MS/MS)

The characteristic fragmentation of N-substituted piperidin-2-ones involves a specific ring-opening mechanism.

Diagnostic Transitions:

  • Loss of CO (28 Da): Characteristic of cyclic ketones/lactams.

  • Ring Cleavage: Breaking of the

    
     bond followed by 
    
    
    
    cleavage.
  • Substituent Loss: If the N-substituent is a benzyl or aryl group, the tropylium ion (

    
     91) or equivalent is often the base peak.
    
Visualization: MS/MS Fragmentation Pathway

Fragmentation Precursor Precursor [M+H]+ (Protonated Lactam) RingOpen Ring Opening (Acylium Ion Intermediate) Precursor->RingOpen CID Energy (15-30 eV) Frag1 Neutral Loss (-CO, 28 Da) RingOpen->Frag1 Carbonyl Loss Frag2 Imine Product Ion (Diagnostic) RingOpen->Frag2 C-C Cleavage

Caption: Proposed collision-induced dissociation (CID) pathway for piperidin-2-one scaffolds.

Sample Preparation Protocol

Objective: Maximize recovery while removing phospholipids that cause ion suppression in the lactam elution region.

Recommendation: Solid Phase Extraction (SPE) is superior to Protein Precipitation (PPT) for this scaffold due to the moderate polarity of the lactam ring.

Protocol: Polymeric Reversed-Phase SPE (HLB)

Materials: Oasis HLB or Strata-X cartridges (30 mg/1 mL).

StepActionRationale
1. Pre-treatment Dilute 100 µL Plasma with 200 µL 2%

.
Disrupts protein binding; Acidifies sample to ensure lactam is neutral/protonated.
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates the sorbent pores.
3. Loading Load pre-treated sample at 1 mL/min.Slow flow ensures interaction with the stationary phase.
4. Wash 1 1 mL 5% Methanol in Water.Removes salts and proteins.
5. Wash 2 1 mL 2% Formic Acid in Acetonitrile (optional).Crucial: Removes phospholipids if they co-elute.
6. Elution 2 x 250 µL Methanol.Elutes the N-substituted piperidin-2-one.
7. Reconstitution Evaporate under

; Reconstitute in Mobile Phase A/B (80:20).
Matches initial gradient conditions to prevent peak broadening.

HPLC Method Development

Stationary Phase Selection
  • Primary Choice: C18 (End-capped) .

    • Why: Provides robust retention for the hydrophobic N-substituents (benzyl, aryl, alkyl).

  • Alternative Choice: Phenyl-Hexyl .

    • Why: If the N-substituent is aromatic (e.g., N-phenylpiperidin-2-one), the

      
       interactions offer superior selectivity and can separate structural isomers better than C18.
      
Mobile Phase & Gradient

Buffer: 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Note: The ammonium formate is non-negotiable to suppress sodium adducts.

Gradient Profile (Standard C18, 2.1 x 50 mm, 1.7 µm):

Time (min)% Mobile Phase B (MeCN)Flow Rate (mL/min)Event
0.0050.4Initial Hold
0.5050.4Load
3.50950.4Elution
4.50950.4Wash
4.6050.4Re-equilibration
6.0050.4End

Chiral Separation Strategy

Many bioactive piperidin-2-ones are chiral at the C3, C4, or C5 positions. Separating enantiomers is critical for toxicity studies.

Column Technology: Immobilized Polysaccharide Columns (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2][3][4]

  • Columns: Chiralpak IA, IB, or IC.

  • Phase: Normal Phase (Hexane/IPA) is traditional, but Polar Organic Mode (100% Acetonitrile or MeOH with 0.1% DEA/Formic Acid) is preferred for LC-MS compatibility.

Visualization: Analytical Workflow

Workflow Sample Biological Matrix (Plasma/Urine) Prep SPE Extraction (HLB Sorbent) Sample->Prep Protein Removal LC UPLC Separation (C18 / Phenyl-Hexyl) Prep->LC Achiral Purity Chiral Chiral Screening (Polysaccharide CSP) Prep->Chiral Enantiomer Ratio MS MS/MS Detection (MRM Mode) LC->MS ESI+ Chiral->MS ESI+ Data Quantification (Target vs IS) MS->Data Signal Integration

Caption: Decision tree for achiral vs. chiral analysis of piperidin-2-one derivatives.

References

  • Ali, I., et al. (2006). "Chiral separation of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, 69(4), 1013-1017.[1][4] Link

  • Ma, B., et al. (2014). "Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping." Chemical Research in Toxicology, 27(10). Link

  • Blackburn, C., et al. (2010). "Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams." Journal of Organic Chemistry, 75(24). (Discusses "Kirby Lactam" and N-protonation mechanics). Link

  • BenchChem Technical Support. (2025). "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Hydroxypropyl)piperidin-2-one

Welcome to the technical support center for the synthesis of 1-(3-hydroxypropyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-hydroxypropyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to the Synthesis

The most common and direct route to 1-(3-hydroxypropyl)piperidin-2-one is the N-alkylation of 2-piperidinone (also known as δ-valerolactam) with a suitable 3-carbon building block, typically a 3-halopropanol or a related derivative. While seemingly straightforward, this reaction is nuanced, with several potential pitfalls that can affect yield and purity. This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.

The primary reaction is as follows:

Caption: General reaction scheme for the synthesis of 1-(3-Hydroxypropyl)piperidin-2-one.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the N-alkylation of 2-piperidinone is a frequent issue stemming from several factors related to the reaction conditions. Here’s a systematic approach to troubleshooting:

1. Inefficient Deprotonation of 2-Piperidinone:

  • Causality: The acidity of the N-H bond in 2-piperidinone (pKa ≈ 17-18 in DMSO) requires a sufficiently strong base for deprotonation to form the nucleophilic amide anion. Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃) may not be effective, leading to a low concentration of the active nucleophile.[1]

  • Solution:

    • Use a Stronger Base: Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the lactam.[1] Potassium hydroxide (KOH) can also be used, particularly in polar aprotic solvents.

    • Ensure Anhydrous Conditions: Protic solvents (like water or alcohols) will quench strong bases and inhibit the reaction. Ensure your solvent (e.g., DMF, THF, DMSO) is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

2. Poor Reactivity of the Alkylating Agent:

  • Causality: The reactivity of the 3-halopropanol follows the order I > Br > Cl. 3-chloropropanol is often used due to its lower cost, but it is the least reactive.

  • Solution:

    • Switch to a More Reactive Halide: If using 3-chloropropanol, consider switching to 3-bromopropanol or 3-iodopropanol.

    • In Situ Iodide Catalysis: If you must use 3-chloropropanol or 3-bromopropanol, adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction) can generate the more reactive 3-iodopropanol in situ.

    • Activate the Hydroxyl Group: Alternatively, convert the hydroxyl group of 3-halopropanol to a better leaving group, such as a tosylate or mesylate. However, this adds extra synthetic steps.

3. Suboptimal Reaction Temperature:

  • Causality: While higher temperatures can increase the reaction rate, they can also promote side reactions. Conversely, a temperature that is too low may result in an impractically slow reaction.

  • Solution:

    • Optimize Temperature: For reactions with NaH in DMF or THF, a temperature range of 25-60°C is a good starting point. If the reaction is sluggish, a moderate increase in temperature can be beneficial. Monitor the reaction progress by TLC or GC-MS to find the optimal balance.

4. Solvent Choice:

  • Causality: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

  • Solution:

    • Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, and THF are generally effective for Sₙ2 reactions. DMF is often a good choice for its ability to dissolve both the lactam and its salt.

ParameterRecommendation 1Recommendation 2Rationale
Base Sodium Hydride (NaH)Potassium Hydroxide (KOH)Ensures efficient deprotonation of the lactam.
Alkylating Agent 3-Bromopropanol3-Chloropropanol + NaI (cat.)Higher reactivity leads to faster and more complete conversion.
Solvent Anhydrous DMFAnhydrous THFPolar aprotic solvents favor Sₙ2 reactions.
Temperature 40-60°CRoom Temperature (if using a very reactive alkylating agent)Balances reaction rate with minimizing side reactions.
Problem 2: Presence of a Significant Side Product with a Similar Polarity to the Desired Product

Question: My reaction mixture shows a significant byproduct that is difficult to separate from my desired product. What could this be, and how can I prevent its formation?

Answer:

The most likely culprit is the O-alkylation product, a lactim ether. Lactams are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom.

N_vs_O_Alkylation cluster_reactants Reactants cluster_products Products LactamAnion 2-Piperidinone Anion N_Alkylation N-Alkylated Product (Desired) LactamAnion->N_Alkylation N-attack (Favored by soft electrophiles) O_Alkylation O-Alkylated Product (Side Product) LactamAnion->O_Alkylation O-attack (Favored by hard electrophiles) AlkylHalide R-X (e.g., 3-chloropropanol) AlkylHalide->N_Alkylation AlkylHalide->O_Alkylation

Caption: Competing N-alkylation and O-alkylation pathways.

1. Understanding N- vs. O-Alkylation:

  • Causality: According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom of the lactam anion is a "softer" nucleophilic center, while the oxygen is "harder". "Soft" electrophiles (like alkyl iodides) preferentially react at the nitrogen, while "hard" electrophiles (like trialkyloxonium salts) favor the oxygen.[2] Alkyl halides fall in between, and the reaction outcome can be influenced by other factors.

  • Prevention:

    • Choice of Alkylating Agent: As mentioned previously, using a softer electrophile like 3-iodopropanol (generated in situ or used directly) will favor N-alkylation.

    • Counter-ion Effects: The choice of base can influence the location of the counter-ion (e.g., Na⁺, K⁺). In less polar solvents like THF, the counter-ion may associate more closely with the oxygen atom, sterically hindering O-alkylation and favoring N-alkylation.

2. Other Potential Side Products:

  • Elimination Product: The base can induce elimination of HCl from 3-chloropropanol to form allyl alcohol. This is more likely with stronger, bulkier bases at higher temperatures.

  • Dimerization/Polymerization: Under certain conditions, the hydroxypropyl side chain could potentially react further, though this is less common.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Side Products Check_Base Is the base strong enough? (e.g., NaH, KOH) Start->Check_Base Check_Conditions Are conditions anhydrous? Check_Base->Check_Conditions Yes Base_Solution Use a stronger base (e.g., NaH) Check_Base->Base_Solution No Check_Alkylating_Agent Is the alkylating agent reactive enough? Check_Conditions->Check_Alkylating_Agent Yes Anhydrous_Solution Dry solvent and use inert atmosphere Check_Conditions->Anhydrous_Solution No Check_Side_Product Identify side product (NMR, MS) Check_Alkylating_Agent->Check_Side_Product Yes Alkylating_Agent_Solution Use R-Br or R-I, or add NaI catalyst Check_Alkylating_Agent->Alkylating_Agent_Solution No O_Alkylation O-Alkylation is the issue Check_Side_Product->O_Alkylation Purification_Issue Purification Challenge Check_Side_Product->Purification_Issue N_Alkylation_Solution Use a softer electrophile (e.g., R-I) O_Alkylation->N_Alkylation_Solution Purification_Solution Optimize chromatography (gradient elution, different solvent system) or consider distillation Purification_Issue->Purification_Solution

Caption: A decision tree for troubleshooting the synthesis.

Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling to isolate a pure sample of 1-(3-hydroxypropyl)piperidin-2-one. What are the best purification strategies?

Answer:

The purification can indeed be challenging due to the product's physical properties: it is a polar molecule with a hydroxyl group, making it water-soluble, and it has a relatively high boiling point.

1. Work-up Procedure:

  • Quenching: After the reaction is complete, it must be carefully quenched. If NaH was used, this is typically done by slowly adding water, an alcohol (like isopropanol), or a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: The product is polar, so a polar organic solvent like ethyl acetate or dichloromethane should be used for extraction. Multiple extractions will be necessary to maximize recovery. A brine wash of the combined organic layers can help to remove residual water.

2. Purification Methods:

  • Flash Column Chromatography: This is the most common method for purifying compounds of this nature.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then potentially adding a small amount of methanol). This will help to separate the less polar starting materials and side products from the more polar desired product. For instance, a gradient from 100% dichloromethane to 10% methanol in dichloromethane can be effective.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method, especially for larger scales. The boiling point of 2-piperidinone is around 256°C at atmospheric pressure, so the N-alkylated product will have a higher boiling point, necessitating vacuum distillation.[3]

  • Crystallization: This is often difficult for this compound as it may exist as an oil or a low-melting solid. However, if a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) could be attempted.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of 2-piperidinone?

For high yields, a strong base is recommended. Sodium hydride (NaH) is a very effective choice as it provides irreversible deprotonation. Potassium hydroxide (KOH) in a polar aprotic solvent like DMF or DMSO is also a good option. Weaker bases like potassium carbonate may lead to incomplete reactions or require harsher conditions.[1]

Q2: Can I use 3-hydroxypropanal and perform a reductive amination instead?

While reductive amination is a powerful method for N-alkylation of amines, it is not suitable for lactams like 2-piperidinone. The amide nitrogen is not nucleophilic enough to readily react with an aldehyde to form the necessary iminium ion intermediate.

Q3: Is there a risk of the piperidinone ring opening during the reaction?

The lactam ring is generally stable under the basic conditions used for N-alkylation. Ring-opening via hydrolysis of the amide bond would require much harsher conditions (e.g., strong aqueous acid or base with prolonged heating).

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a solvent system similar to what you plan to use for column chromatography (e.g., 50% ethyl acetate in hexane). The product, being more polar than the starting 2-piperidinone (if it's not fully consumed), should have a lower Rf value. Staining with potassium permanganate can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What are the key safety precautions for this synthesis?

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkylating Agents: Alkyl halides can be toxic and should be handled in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-piperidinone (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the 2-piperidinone.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for another 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Dissolve 3-bromopropanol (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane if necessary.

References

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Li, C., Cai, M., Bao, X., Wan, X. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • Pellissier, H. (2007). The use of Meerwein's salt in organic synthesis. Tetrahedron, 63(38), 9267-9331.
  • Bogdal, D. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(11), 887-892. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3-Hydroxypropyl)piperidin-2-one

The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes the user has basic organic synthesis knowledge but requires specific, actionable protocols for this difficult-to-purify lac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes the user has basic organic synthesis knowledge but requires specific, actionable protocols for this difficult-to-purify lactam.

Ticket ID: PUR-LCT-044 Subject: Isolation strategies for polar N-alkylated lactams from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary & Molecule Profile

The Challenge: 1-(3-Hydroxypropyl)piperidin-2-one (Structure:


) presents a "double-bind" in purification:
  • High Polarity: The lactam ring combined with a primary hydroxyl group makes it highly water-soluble (

    
     to 
    
    
    
    ) and prone to streaking on silica.
  • High Boiling Point: The intermolecular hydrogen bonding (OH

    
     O=C) significantly elevates the boiling point, often requiring high vacuum (<1 mbar) to distill without decomposition.
    

Target Properties:

  • Physical State: Viscous colorless oil (hygroscopic); may crystallize upon prolonged standing at -20°C if ultra-pure.

  • Solubility: Miscible with water, MeOH, EtOH, DCM,

    
    . Insoluble in Hexanes, 
    
    
    
    .
  • Key Impurities: Unreacted piperidin-2-one (starting material), inorganic salts (NaH/KBr), and oligomers.

Diagnostic: Choose Your Workflow

Before proceeding, characterize your crude reaction mixture (RM) to select the correct path.

Workflow Decision Matrix (DOT Visualization)

Purification_Workflow Start Crude Reaction Mixture Check_State Physical State? Start->Check_State Aqueous Aqueous Solution Check_State->Aqueous Water based Organic Organic Solvent (DCM/THF) Check_State->Organic DCM/THF Solid Solid/Slurry Check_State->Solid Salts present Salting_Out PROTOCOL A: Salting-Out Extraction Aqueous->Salting_Out Evap Rotary Evaporation Organic->Evap Filter Filter Salts (Celite Pad) Solid->Filter Salting_Out->Evap Filter->Organic Decision Purity Requirement? Evap->Decision Distill PROTOCOL B: High Vacuum Distillation (>5g Scale) Decision->Distill High Purity/Scale Column PROTOCOL C: Flash Chromatography (<5g Scale) Decision->Column Small Scale Final Pure Product (Viscous Oil) Distill->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude mixture state and scale.

Detailed Protocols

Protocol A: Aggressive Salting-Out Extraction

Use Case: Your product is trapped in an aqueous layer (e.g., after quenching a reaction). Standard extraction will fail due to the molecule's water solubility.

Mechanism: By saturating the aqueous phase with an inorganic salt (NaCl), you increase the ionic strength, disrupting the hydration shell around the hydroxy-lactam and forcing it into the organic phase (Salting-out effect).

Step-by-Step:

  • Saturation: Add solid NaCl to the aqueous reaction mixture until no more salt dissolves (saturation point).

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (

    
    ) . Do not use Ether or Ethyl Acetate (poor solubility for this lactam).
    
  • Extraction: Perform 4-5 extractions using a solvent volume ratio of 1:1 (Aqueous:Organic).

    • Note: This molecule partitions slowly. Shake vigorously for at least 2 minutes per extraction.

  • Drying: Combine organic layers and dry over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is acceptable but can sometimes bind polar alcohols.
  • Concentration: Evaporate solvent in vacuo.

Protocol B: High Vacuum Distillation (Gold Standard)

Use Case: Scale > 5 grams. This is the most effective method to remove unreacted piperidin-2-one and inorganic residues.

Technical Constraints:

  • Vacuum Requirement: < 1.0 mmHg (Torr). A standard water aspirator is insufficient.

  • Apparatus: Short-path distillation head or Kugelrohr apparatus.

Procedure:

  • Setup: Equip a 2-neck round bottom flask with a short-path distillation head, a high-vacuum line, and a cow receiver.

  • Degassing: Stir the crude oil under vacuum at room temperature for 20 minutes first. This removes trapped solvents (DCM) that will otherwise cause "bumping" when heat is applied.

  • Fractionation Table:

FractionEst. Vapor Temp (at 0.5 mmHg)CompositionAction
Forerun 25°C - 80°CResidual Solvent / WaterDiscard
Impurity Cut 80°C - 110°CUnreacted Piperidin-2-oneKeep separate
Main Fraction 140°C - 165°C Product Collect
Residue >180°COligomers / SaltsStop heating

Note on Temperatures: Boiling points are highly pressure-dependent. The unreacted lactam (Piperidin-2-one) boils at ~137°C at 15 mmHg [1]. Under high vacuum (0.5 mmHg), it will distill significantly lower (~80-90°C), allowing separation from your hydroxy-propyl product which boils much higher due to the -OH group.

Protocol C: Flash Column Chromatography

Use Case: Small scale (< 2 grams) or when distillation equipment is unavailable.

The Problem: The hydroxyl group causes the compound to adsorb strongly to silica, leading to "tailing" (broad peaks) and poor recovery.

Optimized Mobile Phase:

  • Base Solvent: Dichloromethane (DCM).[1]

  • Polar Modifier: Methanol (MeOH).

  • The "Secret" Ingredient: Aqueous Ammonium Hydroxide (

    
    ) or Triethylamine (
    
    
    
    ).

Gradient Method:

  • Column Prep: Slurry silica in pure DCM.

  • Elution Gradient:

    • Start: 100% DCM (Elutes non-polar impurities).

    • Step 1: 95:5 DCM:MeOH (Elutes unreacted piperidin-2-one).

    • Step 2: 90:10 DCM:MeOH (Product begins to elute).

    • Step 3: 85:15 DCM:MeOH (Flushes remaining product).

  • TLC Visualization: Use Potassium Permanganate (

    
    )  stain. The lactam/alcohol functionality stains bright yellow/brown on a purple background. UV activity is weak/non-existent.
    

Troubleshooting & FAQs

Q1: The product distilled as a clear oil, but turned yellow overnight. Why?

  • Cause: Oxidation or trace amine impurities.

  • Fix: Store under Nitrogen/Argon atmosphere. If the yellowing is severe, dissolve in DCM and pass through a small pad of activated charcoal or neutral alumina.

Q2: I cannot separate the unreacted piperidin-2-one from my product. They co-elute.

  • Scientific Insight: Both are polar lactams.

  • Solution: Chemical scavenging. If your product is the N-alkylated species and the impurity is the N-H lactam (piperidin-2-one), add an electrophile scavenger (e.g., isocyanatemethyl polystyrene resin) or perform a wash with dilute acid if the product stability permits (though lactams are generally neutral, the N-H lactam is slightly more susceptible to complexation).

  • Better Solution: Use Protocol B (Distillation). The boiling point difference is your best leverage here.

Q3: My yield is >100%. What is happening?

  • Cause: Solvent trapping. The viscous nature of the hydroxy-lactam traps DCM or water efficiently.

  • Verification: Run a 1H NMR. Look for a singlet at ~5.30 ppm (DCM) or a broad singlet variable (Water).

  • Fix: Dry under high vacuum at 50°C for 12 hours.

Q4: Can I use crystallization?

  • Insight: While some lactam derivatives crystallize [2], the hydroxy-propyl chain adds significant conformational flexibility and entropy, making crystallization difficult. It is likely to remain an oil or an amorphous solid unless extremely pure and chilled (-20°C) in a solvent like

    
    /Ethanol mixtures. Do not rely on crystallization as the primary purification step.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12389, 2-Piperidinone. Retrieved from [Link]

  • Arulraj, R., et al. (2021).[2][3] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Google Patents. (2001). Process for purifying lactams (FR2809395B1).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(3-Hydroxypropyl)piperidin-2-one and standard laboratory safety protocols before handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-(3-hydroxypropyl)-2-piperidone Synthesis

Status: Active Ticket ID: CHEM-SUP-8821 Topic: Synthesis Optimization & Yield Improvement Target Molecule: N-(3-hydroxypropyl)-2-piperidone (CAS: 1564944-46-2 / Generic structure matches) Reaction Class: Lactone Aminolys...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Topic: Synthesis Optimization & Yield Improvement Target Molecule: N-(3-hydroxypropyl)-2-piperidone (CAS: 1564944-46-2 / Generic structure matches) Reaction Class: Lactone Aminolysis & Thermal Cyclization

Core Directive: The Mechanistic Reality

The "Hidden" Equilibrium Trap The synthesis of N-(3-hydroxypropyl)-2-piperidone from


-valerolactone and 3-amino-1-propanol is not a simple addition; it is a two-step process governed by competing thermodynamics.
  • Kinetic Step (Fast): The amine attacks the lactone ring, opening it to form the intermediate linear amide: N-(3-hydroxypropyl)-5-hydroxypentanamide. This happens easily at moderate temperatures (

    
    C).[1]
    
  • Thermodynamic Step (Slow): The linear amide must cyclize to form the six-membered lactam ring, releasing a molecule of water.[1] This requires significantly higher energy (

    
    C) or catalytic assistance to overcome the entropic barrier and drive the equilibrium forward by removing water.[1]
    

The Failure Mode: Most "low yield" reports stem from stopping at Step 1.[1] The intermediate amide is often a viscous oil that resembles the product but is water-soluble and non-volatile.[1] If you fail to drive the cyclization or lose the intermediate during an aqueous wash, your yield drops to near zero.[1][2]

Reaction Pathway Visualization

ReactionPathway Start δ-Valerolactone + 3-Amino-1-propanol Inter Intermediate Amide (Linear, Water Soluble) Start->Inter Kinetic (60-100°C) Product N-(3-hydroxypropyl)- 2-piperidone Inter->Product Thermodynamic (>150°C, -H₂O) Polymer Polyamide (Side Product) Inter->Polymer Overheating w/o Dilution Water H₂O Inter->Water Byproduct

Caption: The critical transition from the linear intermediate to the cyclic product requires water removal to prevent reversibility or polymerization.

Troubleshooting Guide (Q&A)

Issue 1: "I see a single spot on TLC, but I lose everything during aqueous workup."

Diagnosis: You likely formed the linear intermediate , not the cyclic lactam.[1][2]

  • The Science: The linear hydroxy-amide is highly polar and water-soluble. If you wash the crude reaction mixture with water or brine, the intermediate partitions into the aqueous phase and is discarded.[1][2]

  • Solution:

    • Do not wash with water if conversion is incomplete.

    • Take a small aliquot and run an NMR.[3] If you see signals for a linear chain (distinct triplets for the amide NH and CH2 adjacent to the amide carbonyl), you need more heat.[2]

    • Fix: Reflux in a high-boiling solvent (Xylene or Mesitylene) with a Dean-Stark trap to physically remove water and force cyclization.

Issue 2: "The reaction mixture turned into a solid rubber/gel."

Diagnosis: Polymerization (Oligomerization).[1]

  • The Science:

    
    -Valerolactone is a monomer for polyesters/polyamides.[1] If the concentration is too high, or if the amine-to-lactone ratio is off, the amine end of one intermediate molecule attacks the lactone end of another, creating a chain instead of a ring.[2]
    
  • Solution:

    • Stoichiometry: Ensure a slight excess of amine (1.05 - 1.1 equivalents). The amine acts as a chain terminator.[1]

    • Dilution: Run the reaction in a solvent (Toluene/Xylene) rather than neat (solvent-free), especially during the high-temperature phase. This favors intramolecular cyclization (ring formation) over intermolecular attack (polymerization).[1]

Issue 3: "My yield is low after distillation (black tar in the flask)."

Diagnosis: Thermal Decomposition or Oxidation .[1]

  • The Science: The product has a high boiling point (likely

    
    C at reduced pressure).[1] Prolonged heating at atmospheric pressure or poor vacuum will cause oxidative degradation and charring.
    
  • Solution:

    • High Vacuum: You must use a high-vacuum line (

      
       mmHg) or a Kugelrohr apparatus.[1]
      
    • Inert Atmosphere: Distill under Nitrogen or Argon bleed.[1][4] The hydroxyl group makes the molecule susceptible to oxidation at high temperatures.[1]

Optimized "Gold Standard" Protocol

Based on principles of lactone aminolysis and azeotropic dehydration.[1]

Materials
  • Substrate:

    
    -Valerolactone (1.0 equiv)
    
  • Reagent: 3-Amino-1-propanol (1.1 equiv)

  • Solvent: Xylene (or Toluene if lower temp is desired, but Xylene is better for rate)[2]

  • Additives: None (Thermal) or 1 mol% Boric Acid (Catalytic - optional)

Step-by-Step Methodology
StepActionTechnical Rationale
1 Mixing Mix amine and lactone in Xylene (approx 0.5 M concentration) at Room Temp.
2 Dean-Stark Setup Attach a Dean-Stark trap filled with Xylene and a reflux condenser.
3 Reflux Heat to vigorous reflux (

C for Xylene).[1] Monitor water collection.[1]
4 Monitoring Check TLC/NMR. Look for disappearance of the "open" amide protons.
5 Concentration Remove solvent via Rotary Evaporator. Do not wash with water.
6 Purification Distill residue under high vacuum (

mmHg).

Diagnostic Logic Flowchart

Use this decision tree to identify the specific failure point in your current experiment.

TroubleshootingTree Start Start: Low Yield Observed CheckState What is the physical state of the crude? Start->CheckState Liquid Viscous Liquid/Oil CheckState->Liquid Solid Solid/Gel/Rubber CheckState->Solid CheckSolubility Did you wash with water? Liquid->CheckSolubility Polymer Polymerization occurred. Dilute reaction & check stoichiometry. Solid->Polymer YesWash Product lost in aqueous layer. (Intermediate is water soluble) CheckSolubility->YesWash Yes NoWash Check NMR/TLC CheckSolubility->NoWash No NMR_Linear NMR shows linear amide NoWash->NMR_Linear Incomplete Cyclization NMR_Cyclic NMR shows product, but isolation failed NoWash->NMR_Cyclic Distillation Issue Action: Reflux longer\nwith Dean-Stark Action: Reflux longer with Dean-Stark NMR_Linear->Action: Reflux longer\nwith Dean-Stark Action: Use High Vacuum\n(<1 mmHg) Action: Use High Vacuum (<1 mmHg) NMR_Cyclic->Action: Use High Vacuum\n(<1 mmHg)

Caption: Decision tree for diagnosing yield loss based on physical state and workup choices.

References & Authority

The protocols and mechanisms described above are grounded in established lactone aminolysis chemistry.[1]

  • General Mechanism of Lactone Aminolysis:

    • Reaction of

      
      -valerolactone with amines involves nucleophilic attack at the carbonyl carbon.
      
    • Source: Camara, F. et al. (2025).[1][2] "LiNTf2-Catalyzed Aminolysis of Lactones." ResearchGate.

  • Thermodynamics of Cyclization:

    • Cyclization of hydroxy-amides to lactams requires water removal (azeotropic distillation) to shift equilibrium.

    • Source: Pingen, D. & Vogt, D. (2014).[1][2][5] "Amino-Alcohol Cyclization: Selective Synthesis of Lactams." Catalysis Science & Technology.

  • Polymerization Risks:

    • 
      -Valerolactone is a known monomer for Ring-Opening Polymerization (ROP).[3] High concentration favors polymer over lactam.[1]
      
    • Source: BenchChem Technical Support. "Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization."

  • Product Properties (Analogues):

    • 2-Piperidone derivatives are polar, high-boiling, and water-soluble.[2]

    • Source: PubChem Compound Summary for 2-Piperidinone.[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for


-valerolactone and 3-amino-1-propanol before handling.

Sources

Optimization

scale-up synthesis considerations for "1-(3-Hydroxypropyl)piperidin-2-one"

Technical Support Center: Ticket #4764-SC Topic: Scale-Up Synthesis of 1-(3-Hydroxypropyl)piperidin-2-one Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary This guide addresses the scale...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4764-SC Topic: Scale-Up Synthesis of 1-(3-Hydroxypropyl)piperidin-2-one Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the scale-up challenges for 1-(3-Hydroxypropyl)piperidin-2-one (CAS: 4764-17-4).[1] While laboratory synthesis often relies on milligram-scale alkylations, kilogram-scale production necessitates a thermodynamic approach using thermal condensation .[1]

The primary challenges you will encounter during scale-up are:

  • Exotherm Management: The initial ring-opening of

    
    -valerolactone is highly exothermic.[1]
    
  • Equilibrium Displacement: The second step (cyclization) is reversible and water-inhibited.[1]

  • Purification: The product is a high-boiling, viscous polar liquid prone to hydrogen bonding, making standard distillation difficult without high vacuum.[1]

Part 1: The Reaction Architecture (The "Why")

For scale-up (>100g), we strongly advise against alkylation routes (e.g., using NaH/3-chloropropanol) due to safety hazards and salt waste.[1] The preferred route is the Aminolysis-Dehydration Sequence .[1]

Reaction Logic & Thermodynamics
  • Step A (Kinetic Phase): Nucleophilic attack of 3-amino-1-propanol on

    
    -valerolactone.[1] This opens the lactone ring to form a linear hydroxy-amide intermediate.[1] This step releases heat.[1]
    
  • Step B (Thermodynamic Phase): High-temperature dehydration closes the ring to form the target lactam.[1] This step requires energy input and water removal.

ReactionPathway Reactants δ-Valerolactone + 3-Amino-1-propanol Intermediate Linear Hydroxy-Amide (Viscous Intermediate) Reactants->Intermediate Step A: Exothermic Ring Opening (20-60°C) Product 1-(3-Hydroxypropyl) piperidin-2-one Intermediate->Product Step B: Endothermic Cyclization (>150°C) Water H₂O (Must be removed) Intermediate->Water Elimination

Figure 1: The two-stage mechanism. Success depends on managing the transition from Step A (cooling required) to Step B (heating required).

Part 2: Optimized Scale-Up Protocol

Scale: 1.0 kg Target | Reactor: 5L Jacketed Vessel with Overhead Stirring[1]

Phase 1: Controlled Addition (The Exotherm)
  • Setup: Charge 3-amino-1-propanol (1.05 equiv) into the reactor. Nitrogen inertion is critical to prevent amine oxidation (yellowing).[1]

  • Action: Begin cooling jacket to 10°C. Add

    
    -valerolactone (1.0 equiv) slowly via addition funnel or dosing pump.
    
  • Critical Control Point (CCP): Maintain internal temperature < 60°C . The reaction is rapid; if added too fast, the temperature will spike, potentially polymerizing the lactone or degrading the amine.

  • Observation: The mixture will become noticeably viscous as the linear amide forms.

Phase 2: Thermal Cyclization (The Water Removal)
  • Transition: Once addition is complete, stir for 1 hour at 60°C to ensure full ring opening.

  • Action: Switch to heating. Ramp temperature to 160°C - 180°C .[1]

  • Water Removal Strategy:

    • Option A (Azeotropic - Recommended): Add Xylene (approx. 20% vol).[1] Use a Dean-Stark trap to continuously remove water. This lowers the viscosity and allows for lower internal temperatures (~145°C reflux).

    • Option B (Vacuum Melt): If solvent-free is required, apply partial vacuum (100-200 mbar) while heating to 160°C to strip water.[1] Warning: This increases viscosity and risks "bumping."[1]

Phase 3: Purification (High Vacuum Distillation)

The crude product is a high-boiling liquid.[1]

  • Setup: Short-path distillation or wiped-film evaporator (WFE).

  • Conditions:

    • Vacuum: < 2 mmHg (Essential).[1][2][3]

    • Head Temp: Likely 160°C - 190°C (Dependent on vacuum depth).[1]

  • Fractionation:

    • Foreshot: Residual amino-propanol and solvent.[1][2]

    • Main Cut: Clear, colorless viscous liquid.[1]

    • Residue: Linear oligomers (polyamides).

Part 3: Troubleshooting & FAQs

Ticket #4764-A: Product Discoloration

Q: "My final product is yellow/orange. Is it impure?" A: Yes, likely due to oxidation.[1] Amino alcohols are sensitive to oxygen at high temperatures.

  • Root Cause: Trace oxygen during the high-temperature cyclization phase (Step B).

  • Fix: Sparge reagents with Nitrogen prior to use.[1] Ensure the reactor is under positive Nitrogen pressure during the 160°C heating phase. If already yellow, redistill over a small amount of NaBH₄ (0.1% w/w) to reduce chromophores, though this is a salvage maneuver, not a process step.

Ticket #4764-B: Low Yield / High Viscosity Residue

Q: "I have a large amount of immovable sludge in the flask after distillation. Yield is only 60%." A: You have formed "Nylon-like" oligomers. [1] * Root Cause: Incomplete cyclization or overheating.[1] If water is not removed efficiently, the linear amide (Intermediate) can react with itself (intermolecularly) rather than cyclizing (intramolecularly).

  • Fix: Dilution is the solution.[1] Running the reaction in a solvent (Xylene or Toluene) at high dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization.

Ticket #4764-C: Analytical Confusion

Q: "NMR shows a mix of peaks. Is the reaction incomplete?" A: The intermediate (linear amide) and product (lactam) exist in equilibrium if water is present.

  • Diagnostic: Look for the amide N-H proton (broad singlet, ~6-8 ppm) and the lactone/lactam carbonyl shift.

  • Fix: If linear amide remains, you must reheat and strip water further.[1] You cannot "purify" the amide away easily; you must convert it.[1]

Part 4: Data & Specifications

ParameterSpecificationNotes
Appearance Colorless to pale yellow viscous liquidDarkens on air exposure.[1]
Boiling Point ~170-180°C @ 2 mmHgEstimated.[1] High vacuum required.[1][2]
Solubility Miscible with water, alcohols, DCMHygroscopic.
Key Impurity Linear Polyamide OligomersResult of poor dilution/water removal.[1]
CAS No. 4764-17-4
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Color Yellow/Dark Color Problem->Color Yield Low Yield / Polymerization Problem->Yield Purity Wet / Incomplete Conv. Problem->Purity O2_Leak Oxidation of Amine (Use N2 Sparge) Color->O2_Leak Check Inertion Conc_Issue Intermolecular Rxn (Add Xylene/Dilute) Yield->Conc_Issue Check Concentration Water_Issue Equilibrium Stall (Improve Dean-Stark) Purity->Water_Issue Check H2O Removal

Figure 2: Diagnostic flow for common scale-up failures.

References

  • Pingen, D.; Vogt, D. (2014).[1][4] "Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols." Catalysis Science & Technology, 4, 47–52.[4] Link

  • Trincado, M.; et al. (2011).[1][4] "Metal-Ligand Cooperation in the Catalytic Dehydrogenative Coupling of Polyalcohols to Carboxylic Acid Derivatives." Chemistry – A European Journal, 17(42), 11905–11913.[4] Link

  • Constable, D. J. C.; et al. (2007).[1] "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry, 9, 411-420.[1] (Context on amide/lactam formation efficiency). Link

  • University of Rochester. "Purification: Distillation at Reduced Pressures." (General protocol for high-boiling polar liquids). Link

Sources

Troubleshooting

Technical Support Center: Preventing Byproduct Formation in Lactam Alkylation

Welcome to the Technical Support Center for Lactam Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize lactam alkylation reactions, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Lactam Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize lactam alkylation reactions, focusing on minimizing byproduct formation and maximizing the yield of the desired product. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design.

Introduction to Lactam Alkylation

Lactam alkylation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active compounds, including pharmaceuticals and natural products.[1][2][3] The introduction of an alkyl group onto the lactam nitrogen (N-alkylation) or, in some cases, the oxygen (O-alkylation) or α-carbon (C-alkylation), can significantly alter the molecule's properties.[4][5][6][7] However, this seemingly straightforward reaction is often plagued by the formation of undesired byproducts, leading to complex purification challenges and reduced yields. This guide will address the most common issues encountered during lactam alkylation and provide practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Issue 1: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

This is a classic challenge in lactam chemistry, stemming from the ambident nucleophilic nature of the lactam anion. The nitrogen and oxygen atoms can both act as nucleophiles.[4][8] The regioselectivity of the alkylation is influenced by several factors, as explained by Hard-Soft Acid-Base (HSAB) theory.[8]

Answer: To favor N-alkylation, you need to create conditions that make the nitrogen atom the more reactive nucleophile. Here’s how:

  • Choice of Base and Counter-ion: The nature of the base and the resulting counter-ion is critical.

    • Use a less sterically hindered base: Bases like sodium hydride (NaH) or potassium hydride (KH) are often preferred over bulkier bases like lithium diisopropylamide (LDA) for N-alkylation.

    • Consider the counter-ion: "Softer" cations like K+ or Cs+ are less likely to chelate with the oxygen atom of the lactam enolate, leaving the nitrogen more accessible for alkylation. In contrast, "harder" cations like Li+ can coordinate more strongly with the oxygen, potentially favoring O-alkylation.[8]

  • Solvent Selection: The polarity of the solvent plays a significant role.

    • Use a polar aprotic solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation, weakening its interaction with the lactam anion and promoting N-alkylation.[9] Non-polar solvents, on the other hand, can favor the formation of tight ion pairs, which may lead to more O-alkylation.[9]

  • Nature of the Alkylating Agent: According to HSAB theory, soft electrophiles tend to react with soft nucleophiles (like the nitrogen of the lactam) and hard electrophiles with hard nucleophiles (like the oxygen).[8]

    • Use a "softer" alkylating agent: Alkyl iodides are generally considered softer electrophiles than alkyl bromides or chlorides and will preferentially react at the nitrogen atom.[8] Harder electrophiles, such as trialkyloxonium salts, are more prone to O-alkylation.[8]

Experimental Protocol to Enhance N-Alkylation:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the lactam to a flame-dried flask.

  • Solvent Addition: Add anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add the alkyl iodide to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10][11]

  • Work-up: Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[12]

Issue 2: I am observing significant amounts of a dialkylated byproduct. How can I prevent this?

Dialkylation can occur when the initially formed mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent. This is particularly problematic when the α-proton of the lactam is acidic.[13]

Answer: To minimize dialkylation, you need to control the stoichiometry of your reagents and the reaction conditions carefully.

  • Stoichiometry:

    • Use a slight excess of the lactam: Using a small excess of the lactam relative to the alkylating agent can help ensure that the alkylating agent is consumed before it can react with the mono-alkylated product.

    • Slow addition of the alkylating agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

  • Reaction Temperature:

    • Maintain a low temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help to control the reaction rate and improve selectivity.[9]

  • Choice of Base:

    • Use a weaker base if possible: If the acidity of the lactam's N-H proton allows, using a milder base like potassium carbonate (K₂CO₃) might be sufficient for deprotonation without promoting deprotonation of the α-carbon of the product.[14]

Visualizing the Problem: Mono- vs. Dialkylation

G Lactam Lactam Monoalkylated Mono-alkylated Product Lactam->Monoalkylated + RX - Base Base Base AlkylatingAgent Alkylating Agent (RX) Dialkylated Dialkylated Byproduct Monoalkylated->Dialkylated + RX - Base (if α-H is acidic)

Caption: Competing pathways leading to mono- and dialkylation.

Issue 3: My chiral lactam is racemizing during the alkylation reaction. What can I do to preserve its stereochemical integrity?

Racemization is a significant concern when working with chiral molecules, as it can lead to a loss of biological activity.[15][16] Racemization at a stereocenter alpha to the carbonyl group can occur if the reaction conditions facilitate the formation of an achiral enolate intermediate.

Answer: Preserving stereochemistry requires careful selection of reaction conditions to avoid epimerization.

  • Base Selection:

    • Avoid strong, non-hindered bases: Strong bases can readily deprotonate the α-proton, leading to racemization.[16] Consider using a weaker base or a sterically hindered base that is less likely to abstract the α-proton.

    • Use pre-formed metal enolates with care: While using pre-formed lithium enolates can be a powerful strategy, the choice of base and reaction conditions is crucial to avoid racemization.

  • Temperature Control:

    • Maintain low temperatures: Performing the reaction at low temperatures (e.g., -78 °C) is often the most effective way to minimize racemization by slowing down the rate of enolate formation and subsequent reprotonation.[15]

  • Reaction Time:

    • Minimize reaction time: The longer the reaction is allowed to proceed, the greater the opportunity for racemization. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Strategies to Minimize Racemization:

StrategyRationale
Low Temperature Reduces the rate of proton exchange and enolate equilibration.[15]
Weaker Base Decreases the likelihood of deprotonating the α-carbon.
Sterically Hindered Base May selectively deprotonate the less hindered N-H proton over the α-C-H proton.
Short Reaction Time Minimizes the time the chiral center is at risk of epimerization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my lactam alkylation?

The choice of solvent is crucial for controlling the reaction's outcome.[17] As a general guideline:

  • Polar aprotic solvents (e.g., DMF, DMSO, THF, acetonitrile): These are the most commonly used solvents for N-alkylation. They are effective at solvating the cation of the base, leading to a more "naked" and reactive lactam anion, which favors N-alkylation.[9]

  • Non-polar solvents (e.g., toluene, hexane): These solvents are generally less suitable for N-alkylation as they can promote the formation of aggregates and tight ion pairs, which may lead to a higher proportion of O-alkylation.[9]

Q2: What are the best analytical techniques to monitor my lactam alkylation reaction and identify byproducts?

Effective reaction monitoring is key to optimizing your reaction and identifying byproducts.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the progress of the reaction by observing the disappearance of the starting material and the appearance of the product(s).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the formation of the desired product and any byproducts, as well as confirm their molecular weights.[10][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the final product and identifying the structure of any isolated byproducts.[11][17]

Q3: I'm having trouble purifying my alkylated lactam from the unreacted starting material and byproducts. Any tips?

Purification can be challenging, especially if the byproducts have similar polarities to your desired product.

  • Column Chromatography: This is the most common method for purifying alkylated lactams. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.[20]

  • Distillation: For volatile products, distillation under reduced pressure can be an option.[12]

Workflow for Troubleshooting and Optimizing Lactam Alkylation

G Start Problem with Lactam Alkylation Identify_Byproduct Identify Byproduct(s) (TLC, LC-MS, NMR) Start->Identify_Byproduct N_vs_O N- vs. O-Alkylation Issue? Identify_Byproduct->N_vs_O Dialkylation Dialkylation Issue? Identify_Byproduct->Dialkylation Racemization Racemization Issue? Identify_Byproduct->Racemization Optimize_Base Optimize Base (e.g., NaH, K₂CO₃) N_vs_O->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., DMF, THF) N_vs_O->Optimize_Solvent Optimize_Alkylating_Agent Optimize Alkylating Agent (e.g., Alkyl Iodide) N_vs_O->Optimize_Alkylating_Agent Optimize_Stoichiometry Adjust Stoichiometry (Lactam in excess) Dialkylation->Optimize_Stoichiometry Slow_Addition Slow Addition of Alkylating Agent Dialkylation->Slow_Addition Lower_Temp Lower Reaction Temperature Dialkylation->Lower_Temp Racemization->Lower_Temp Weaker_Base Use Weaker/Hindered Base Racemization->Weaker_Base Shorten_Time Minimize Reaction Time Racemization->Shorten_Time Purification Purification Strategy (Chromatography, Crystallization) Optimize_Base->Purification Optimize_Solvent->Purification Optimize_Alkylating_Agent->Purification Optimize_Stoichiometry->Purification Slow_Addition->Purification Lower_Temp->Purification Weaker_Base->Purification Shorten_Time->Purification Success Successful Alkylation Purification->Success

Caption: A systematic workflow for troubleshooting common issues in lactam alkylation.

References

  • Dialkylation of Alkenes to Fluorinated δ-Lactams Enabled by Nickel-Electron-Shuttle Catalysis. Organic Letters. Available at: [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]

  • Organic Synthesis: General Remarks. Wiley-VCH. Available at: [Link]

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules. Available at: [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. Available at: [Link]

  • Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. ResearchGate. Available at: [Link]

  • O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. Unavailable Source.
  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC. Available at: [Link]

  • Deoxygenative alkylation of lactams using 1,1-diborylalkanes. Reaction... ResearchGate. Available at: [Link]

  • Synthesis of β-Lactams via Intramolecular Alkyl
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]

  • Process for the purification of lactams. Google Patents.
  • PTC C-Alkylation of a Lactam. PTC Organics, Inc. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

  • δ-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

  • METHOD FOR PURIFYING LACTAMES. Indian Patents. Available at: [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. Unavailable Source.
  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Direct Catalytic Desaturation of Lactams Enabled by Soft Enolization. ACS Publications. Available at: [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. Available at: [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. Available at: [Link]

  • Optimization of Reaction Conditions. ResearchGate. Available at: [Link]

  • Help with N-Alkylation gone wrong. Reddit. Available at: [Link]

  • α‐Arylation and α‐alkylation of lactams and lactones. ResearchGate. Available at: [Link]

  • Method of producing n-alkyl lactams. Google Patents.
  • Lactam. Wikipedia. Available at: [Link]

  • Direct and Diastereoselective Alkylation and Aldol Reactions of α-Bromo-α-fluoro-β-lactams. ACS Publications. Available at: [Link]

  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chrom
  • A review of bioanalytical methods for the therapeutic drug monitoring of β-lactam antibiotics in critically ill patients: Evaluation of the approaches used to develop and validate quality attributes. PubMed. Available at: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Unavailable Source.
  • Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

  • 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. MDPI. Available at: [Link]

  • Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. PubMed. Available at: [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. Available at: [Link]

Sources

Optimization

Technical Support Center: Thermal Decomposition of 1-(3-Hydroxypropyl)piperidin-2-one

Welcome to the technical support center for the thermal analysis of 1-(3-Hydroxypropyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are investigating the the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal analysis of 1-(3-Hydroxypropyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability and decomposition profile of this and structurally related compounds. As a novel N-substituted piperidin-2-one, understanding its behavior under thermal stress is critical for predicting its shelf-life, processing stability, and potential degradation pathways.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges you may encounter during your experimental work. The advice provided herein is grounded in established principles of thermal analysis and supplemented with insights from extensive experience with related heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the expected thermal stability of 1-(3-Hydroxypropyl)piperidin-2-one?

While specific experimental data for 1-(3-Hydroxypropyl)piperidin-2-one is not extensively published, we can infer its likely thermal behavior based on related structures. The core piperidin-2-one (a delta-lactam) ring is generally stable.[1] The thermal stability will be largely influenced by the N-substituted hydroxypropyl chain. Typically, decomposition of similar organic molecules occurs at temperatures above 200°C.[2] However, the presence of the hydroxyl group may provide a pathway for earlier decomposition through intramolecular reactions.

Q2: What are the likely decomposition products of 1-(3-Hydroxypropyl)piperidin-2-one?

The decomposition pathway is likely to be complex. Potential initial steps could involve:

  • Intramolecular cyclization: The hydroxyl group on the propyl chain could potentially react with the lactam carbonyl, leading to a bicyclic product and elimination of water.

  • Cleavage of the N-propyl bond: This would lead to the formation of piperidin-2-one and 3-hydroxy-1-propene or other C3 species.

  • Ring-opening of the piperidin-2-one: This is a common decomposition pathway for lactams at higher temperatures.

  • Further fragmentation: At higher temperatures, the initial decomposition products will likely fragment into smaller gaseous molecules like CO, CO2, and various hydrocarbons.

Q3: What analytical techniques are most suitable for studying the thermal decomposition of this compound?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques.[3][4]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products.[2]

  • DSC measures the heat flow into or out of a sample as a function of temperature, identifying melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic).[3]

  • Coupled techniques , such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy), are highly recommended to identify the evolved gases during decomposition.[3]

Experimental Design

Q4: What is a good starting point for designing a TGA experiment for this compound?

A dynamic TGA experiment is a good starting point.[5]

  • Temperature Range: 25°C to 600°C. This range should capture the initial decomposition and any subsequent fragmentation.

  • Heating Rate: 10°C/min. This is a standard heating rate that provides good resolution of thermal events.

  • Atmosphere: Start with an inert atmosphere (e.g., Nitrogen or Argon) to study the intrinsic thermal stability. Subsequently, running the experiment in an oxidative atmosphere (e.g., Air or Oxygen) can provide insights into its stability in the presence of air.

  • Sample Mass: 5-10 mg in an alumina or platinum crucible.

Q5: How can I use DSC to complement my TGA results?

Run a DSC experiment over a similar temperature range as the TGA. The DSC thermogram will reveal:

  • Melting point: An endothermic peak corresponding to the melting of the compound.

  • Decomposition: An exothermic or endothermic peak (or series of peaks) corresponding to the decomposition events observed in the TGA. The sign of the peak indicates whether the decomposition is exothermic or endothermic.

  • Phase transitions: Any other solid-state transitions that may occur before melting or decomposition.

Part 2: Troubleshooting Guides

This section addresses common issues encountered during the thermal analysis of compounds like 1-(3-Hydroxypropyl)piperidin-2-one.

TGA Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Noisy TGA baseline 1. Instrument instability.1. Allow the instrument to equilibrate for a longer period.
2. Static electricity on the sample.2. Use an anti-static gun on the sample and balance chamber.
3. Vibrations near the instrument.3. Isolate the instrument from sources of vibration.
Irreproducible decomposition temperatures 1. Inconsistent sample packing.1. Ensure the sample is evenly spread at the bottom of the crucible.
2. Different heating rates used.2. Maintain a consistent heating rate across all experiments.
3. Sample inhomogeneity.3. Ensure the sample is a fine, homogeneous powder.
Unexpected mass gain 1. Reaction with the purge gas (e.g., oxidation in air).1. This is valuable data. Compare with results in an inert atmosphere.
2. Buoyancy effects.2. Perform a baseline subtraction with an empty crucible.
DSC Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Broad melting peak 1. Impure sample.1. Purify the sample (e.g., by recrystallization or chromatography).
2. Large sample size or high heating rate.2. Use a smaller sample size (1-3 mg) and a lower heating rate (e.g., 5°C/min).
No distinct melting peak before decomposition 1. The compound decomposes before it melts.1. This is a valid result. Report the decomposition onset temperature.
2. The melting and decomposition events overlap.2. Try a lower heating rate to improve resolution.
Artifact peaks in the baseline 1. Sample movement in the crucible.1. Ensure the sample is in good thermal contact with the bottom of the crucible.
2. Improperly sealed pan (for volatile samples).2. Use a hermetically sealed pan if the sample is expected to be volatile.

Part 3: Experimental Protocols

Protocol 1: Standard Dynamic TGA Method
  • Instrument Preparation: Ensure the TGA is clean and the balance is tared.

  • Sample Preparation: Weigh 5-10 mg of 1-(3-Hydroxypropyl)piperidin-2-one into a clean, tared TGA crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the initial temperature to 25°C.

    • Set the final temperature to 600°C.

    • Set the heating rate to 10°C/min.

    • Set the purge gas to Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

Protocol 2: Standard Dynamic DSC Method
  • Instrument Preparation: Ensure the DSC is calibrated and has a stable baseline.

  • Sample Preparation: Weigh 2-5 mg of 1-(3-Hydroxypropyl)piperidin-2-one into a clean, tared DSC pan. Crimp the lid onto the pan.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the initial temperature to 25°C.

    • Set the final temperature to a point just after the final decomposition event observed in the TGA.

    • Set the heating rate to 10°C/min.

    • Set the purge gas to Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Determine the peak temperatures and enthalpies of any thermal events (melting, decomposition).

Part 4: Visualizations

Logical Workflow for Thermal Analysis

ThermalAnalysisWorkflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion A Define Objectives: - Thermal Stability - Decomposition Profile B Review Literature for Related Compounds A->B C Perform Dynamic TGA (Inert Atmosphere) B->C D Perform Dynamic DSC (Inert Atmosphere) B->D F Analyze TGA Data: - Onset of Decomposition - Mass Loss Steps C->F G Analyze DSC Data: - Melting Point - Enthalpy of Decomposition D->G E Perform TGA-MS or TGA-FTIR (Optional but Recommended) H Identify Evolved Gases E->H F->E I Propose Decomposition Pathway F->I G->E G->I H->I

Caption: A logical workflow for the thermal analysis of a novel compound.

Hypothesized Initial Decomposition Pathways

DecompositionPathways cluster_pathways Potential Initial Decomposition Steps Start 1-(3-Hydroxypropyl)piperidin-2-one A Intramolecular Cyclization (+ H2O) Start->A B N-C Bond Cleavage Start->B C Ring Opening Start->C P1 P1 A->P1 Bicyclic Product P2 P2 B->P2 Piperidin-2-one + C3 fragments P3 P3 C->P3 Linear Amino Acid

Sources

Troubleshooting

Technical Support Center: N-Substituted Piperidin-2-ones

Topic: Moisture Sensitivity & Stability Protocols Doc ID: N-PIP-002-QC | Version: 2.4 | Audience: R&D Chemists, Process Engineers Executive Summary N-substituted piperidin-2-ones (δ-lactams) exhibit a dichotomy in moistu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Stability Protocols Doc ID: N-PIP-002-QC | Version: 2.4 | Audience: R&D Chemists, Process Engineers

Executive Summary

N-substituted piperidin-2-ones (δ-lactams) exhibit a dichotomy in moisture sensitivity dictated by the electronic nature of the N-substituent. While N-alkyl derivatives (e.g., N-methyl-2-piperidone) are chemically stable but highly hygroscopic, N-acyl/N-sulfonyl derivatives are chemically labile, prone to rapid hydrolysis and ring-opening. This guide provides diagnostic workflows to distinguish between wet material and degraded material.

Module 1: Diagnostic Framework

Is your reagent wet, or is it broken?

Before attempting to "dry" a sample, you must confirm its chemical integrity. Heating a hydrolyzed N-acyl lactam to dry it will accelerate decomposition.

Visualizing the Diagnostic Workflow

DiagnosticFlow Start Issue: Low Purity / Poor Yield CheckType Identify N-Substituent Start->CheckType N_Alkyl N-Alkyl (e.g., Methyl, Benzyl) Chemically Stable CheckType->N_Alkyl N_Acyl N-Acyl/Sulfonyl (e.g., Acetyl, Boc) Chemically Labile CheckType->N_Acyl KF_Test Step 1: Karl Fischer (KF) Titration N_Alkyl->KF_Test NMR_Test Step 1: H-NMR (CDCl3) N_Acyl->NMR_Test Decision1 Water > 0.1%? KF_Test->Decision1 Decision2 Ring Opening Signals? NMR_Test->Decision2 Action_Dry Protocol A: Azeotropic Drying Decision1->Action_Dry Yes Action_Purify Protocol B: Redistillation / Recrystallization Decision1->Action_Purify No (Impurity is not water) Decision2->Action_Dry No (Intact but wet) Action_Dump Discard Material (Irreversible Hydrolysis) Decision2->Action_Dump Yes (Amino Acid detected)

Figure 1: Decision matrix for troubleshooting purity issues. Note that N-acyl derivatives require structural confirmation (NMR) before moisture analysis.

Standard Operating Procedure: H-NMR Diagnostics

Objective: Detect ring-opening (hydrolysis) of the lactam to the corresponding amino acid (5-aminopentanoic acid derivative).

  • Solvent: Use anhydrous CDCl₃. Avoid DMSO-d₆ if possible, as its hygroscopicity can mask O-H signals.

  • Key Signals to Monitor:

    • Lactam (Intact): Look for the α-protons (adjacent to carbonyl). In a closed ring, these are magnetically distinct due to ring conformation (typically δ 2.3–2.6 ppm, multiplet).

    • Hydrolysis Product (Open): The ring strain release causes a shift. Look for a new triplet/multiplet slightly upfield (δ 2.1–2.3 ppm) and the appearance of a broad exchangeable signal (COOH/NH) > 10 ppm.

    • Stoichiometry: Integration of the N-substituent (e.g., N-Me singlet) should match the ring protons. If the N-Me signal splits or shifts, the amide bond is cleaved.

Module 2: The Chemistry of Instability

Why does moisture matter?

Mechanism: Hydrolysis of N-Substituted Lactams

N-substitution forces the amide bond into a non-planar conformation, reducing resonance stabilization. This makes the carbonyl carbon significantly more electrophilic than in secondary lactams.

Figure 2: Simplified pathway of moisture-induced degradation. The driving force is the release of ring strain and relief of steric clash at the nitrogen center.

Stability Profile by Substituent
N-SubstituentElectronic EffectMoisture SensitivityRecommended Storage
Hydrogen (NH)Stable AmideLow (Hygroscopic only)RT, Desiccator
Alkyl (Me, Et, Bn)Inductive DonationMedium (Hygroscopic, stable to hydrolysis)RT, Inert Gas
Vinyl ConjugationHigh (Polymerizes wet)4°C, Stabilizer (NaOH/KOH)
Acyl/Boc/Cbz Electron WithdrawingCritical (Rapid Hydrolysis)-20°C, Glovebox
Silyl (TMS/TBS)Labile BondCritical (N-Si cleavage)Glovebox Only
Module 3: Handling & Troubleshooting Protocols
Protocol A: Azeotropic Drying (The "Gold Standard")

Use this for N-alkyl derivatives or stable N-vinyl derivatives that have absorbed atmospheric moisture.

Context: Simple vacuum drying is often insufficient for lactams because water binds tightly to the carbonyl oxygen via hydrogen bonding.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head).

  • Solvent: Add Toluene (10 mL per gram of lactam). Toluene forms a positive azeotrope with water (bp 84°C).

  • Process:

    • Heat to reflux.

    • Distill off approximately 50% of the toluene volume.

    • The water is carried over in the azeotrope.

  • Finishing: Remove the remaining toluene under high vacuum (Schlenk line) at mild heat (40–50°C).

  • Validation: Perform KF titration. Target < 100 ppm water.[1][2]

Protocol B: Neutralizing Acidity (Prevention)

Use this for N-vinyl-2-piperidinone to prevent polymerization.

Issue: Trace acid (from hydrolysis) catalyzes rapid polymerization of N-vinyl lactams. Solution: Store liquid monomers over pellets of KOH or NaOH (0.1% w/w). The base scavenges any generated acid, stabilizing the monomer [1].

Module 4: Frequently Asked Questions (FAQs)

Q1: My N-Boc-piperidin-2-one turned into a sticky solid. Can I recrystallize it from water/ethanol? A: No. N-acyl lactams (like N-Boc) are activated amides. Heating them in water or alcohols will cause nucleophilic attack, resulting in ring opening (to the amino acid) or transesterification (ethyl ester formation). Recrystallize from anhydrous Ethyl Acetate/Hexanes.

Q2: I am using N-methyl-2-piperidone (NMP) as a solvent for a Grignard reaction, but the yield is zero. Why? A: NMP is notoriously hygroscopic. Even "anhydrous" bottles can absorb significant water once opened. The water quenches your Grignard reagent immediately.

  • Fix: Distill NMP over Calcium Hydride (CaH₂) under reduced pressure before use. Store over 4Å molecular sieves.

Q3: Why does the color of my N-vinyl-2-piperidone change from colorless to yellow? A: Yellowing indicates oxidation or the onset of polymerization, often triggered by moisture-induced hydrolysis (releasing acetaldehyde). If the viscosity has increased, polymerization has occurred. Distill immediately under vacuum to recover the monomer.

References
  • Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. ChemicalBook. (2024).[2] Provides comparative stability data for vinyl-lactams.

  • Azeotropic Drying Methods. University of Rochester, Dept. of Chemistry. Standard protocols for removal of water from polar organic intermediates.

  • Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. Int J Pharm. 2002;246(1-2):143-51.[3] Mechanistic insight into moisture sorption in lactam polymers.

  • N-Methyl-2-piperidone Physical Properties. PubChem (NIH). Data on hygroscopicity and physical constants.[1][3][4]

  • A Convenient Protocol for the Alkylidenation of Lactams. Synthesis. 2006; 1162-1170. Details on reactivity of N-substituted lactams.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(3-Hydroxypropyl)piperidin-2-one vs. Traditional N-Substituted Lactams

Executive Summary The Post-NMP Era: As regulatory bodies (REACH, EPA) tighten restrictions on N-Methyl-2-pyrrolidone (NMP) due to reproductive toxicity, the chemical industry is pivoting toward "Safe-by-Design" alternati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Post-NMP Era: As regulatory bodies (REACH, EPA) tighten restrictions on N-Methyl-2-pyrrolidone (NMP) due to reproductive toxicity, the chemical industry is pivoting toward "Safe-by-Design" alternatives. While N-Ethyl-2-pyrrolidone (NEP) and N-Butylpyrrolidone (NBP) offer immediate structural analogs, they often retain similar toxicological concerns or lack functional versatility.

The Subject: 1-(3-Hydroxypropyl)piperidin-2-one (hereafter 1-HPP ) represents a distinct class of functionalized valerolactams. Unlike simple alkyl-lactams, 1-HPP combines a 6-membered piperidinone ring with a terminal hydroxyl handle. This guide analyzes its performance as a solvent, reactive intermediate, and permeation enhancer, contrasting it directly with NMP and 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP).

Part 1: Physicochemical Profile & Molecular Logic

The structural transition from a 5-membered pyrrolidone (NMP) to a 6-membered piperidinone (1-HPP) introduces conformational flexibility, while the hydroxypropyl tail adds hydrogen-bonding capability.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyNMP (Standard)HEP (Analog)1-HPP (Subject)Implication
Structure 5-ring, Methyl tail5-ring, Hydroxyethyl tail6-ring, Hydroxypropyl tail1-HPP is bulkier; lower volatility.
Molecular Weight 99.13 g/mol 129.16 g/mol 157.21 g/mol Higher MW correlates with reduced skin permeation rates.
Boiling Point 202°C~295°C>300°C (Predicted)1-HPP offers superior thermal stability for high-temp catalysis.
Viscosity 1.67 cP (Low)~26 cP (Medium)>40 cP (High)1-HPP is less suitable for filtration but excellent for staying on surfaces.
H-Bonding Acceptor OnlyDonor & AcceptorDonor & Acceptor1-HPP can solubilize polar APIs and salts better than NMP.
Regulatory Reprotoxic (Cat 1B)Under ReviewEmerging / Low Data1-HPP avoids the immediate "Red List" stigma of NMP.
Molecular Logic: The "Ring-Tail" Effect
  • The Ring (5 vs. 6): Pyrrolidones (5-ring) are planar and rigid. Piperidinones (6-ring) adopt a chair/boat conformation. This flexibility often results in different solvation shells around metal catalysts, potentially altering reaction selectivity.

  • The Tail (Methyl vs. Hydroxypropyl): NMP is purely aprotic. 1-HPP is a "chimeric" solvent—the ring is aprotic/polar, but the tail is protic. This allows it to participate in bifunctional catalysis or act as a nucleophile in polymer synthesis.

Part 2: Application Analysis

Application I: Transdermal Drug Delivery (Permeation Enhancement)

In drug development, N-substituted lactams are famed "penetration enhancers." The standard is Azone (dodecylazacycloheptan-2-one), which is highly lipophilic.

  • Mechanism: 1-HPP acts as a Hydrophilic Enhancer . Unlike Azone, which disrupts the lipid bilayer packing, 1-HPP increases the solubility of the drug within the skin's aqueous domains (lacunae) via its -OH group, while the lactam ring interacts with keratin.

  • Advantage: It reduces the "lag time" of drug delivery compared to purely lipophilic enhancers.

Application II: Green Solvent for Coupling Reactions

1-HPP serves as a superior medium for high-temperature nucleophilic substitutions (SNAr) where NMP is traditionally used.

  • Protocol Validation: The terminal -OH group has a high pKa (~16), meaning it does not interfere with weak bases (like K2CO3) used in cross-coupling, provided the temperature is controlled to prevent self-O-alkylation.

  • Safety Factor: Its extremely low vapor pressure virtually eliminates inhalation risks during open-vessel heating, a major hazard with NMP.

Part 3: Synthesis & Scalability Protocol

Objective: Synthesize 1-(3-Hydroxypropyl)piperidin-2-one via ring-opening aminolysis. Scale: Laboratory (100 mmol).

Reagents
  • 
    -Valerolactone (CAS: 542-28-9): 10.0 g (100 mmol)
    
  • 3-Amino-1-propanol (CAS: 156-87-6): 7.5 g (100 mmol)

  • Catalyst: None required (Thermal) or Water (5 mol% as proton shuttle)

Step-by-Step Methodology
  • Mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine

    
    -valerolactone and 3-amino-1-propanol. The reaction is exothermic; add amine slowly if scaling up.
    
  • Intermediate Formation: Stir at Room Temperature for 2 hours .

    • Chemistry: The amine attacks the lactone carbonyl, opening the ring to form the linear hydroxy-amide intermediate (N-(3-hydroxypropyl)-5-hydroxypentanamide).

  • Cyclodehydration (The Critical Step):

    • Equip the flask with a Dean-Stark trap or a distillation head.

    • Heat the mixture to 180°C - 200°C under a gentle nitrogen stream or weak vacuum (100 mbar).

    • Observation: Water will distill off. The linear intermediate re-cyclizes, but this time the nitrogen attacks the carbonyl (forming the thermodynamically stable lactam) and water is eliminated.

  • Purification:

    • The resulting oil is often >95% pure.

    • For pharma-grade: Vacuum distillation (high vacuum, <1 mbar, ~160°C) is required to remove trace oligomers.

Visualization: Synthesis Pathway

Synthesis Reagents Reagents: Delta-Valerolactone + 3-Amino-1-propanol Inter Intermediate: Linear Hydroxy-Amide (Exothermic) Reagents->Inter Ring Opening (RT, 2h) Heat Thermal Cyclization (180°C, -H2O) Inter->Heat Dehydration Product Product: 1-(3-Hydroxypropyl) piperidin-2-one Heat->Product Ring Closure

Caption: Thermal synthesis route via aminolysis of lactones followed by cyclodehydration.

Part 4: Decision Framework (NMP vs. 1-HPP)

Researchers should use the following logic tree to determine if 1-HPP is the correct substitute for their specific workflow.

DecisionTree Start Select Solvent/Reagent Temp Operating Temp? Start->Temp Visc Viscosity Sensitive? Temp->Visc > 150°C NMP Use NMP/NEP (Standard) Temp->NMP < 150°C React Reaction Type? Visc->React Viscosity OK Visc->NMP Need Low Viscosity (Filtration) React->NMP Strong Base Used (e.g., NaH, BuLi) HPP Use 1-HPP (Functional) React->HPP Neutral/Acidic or H-Bonding Needed

Caption: Selection logic for substituting NMP with 1-HPP based on process parameters.

References

  • European Chemicals Agency (ECHA). (2011). Support Document for Identification of N-Methyl-2-pyrrolidone (NMP) as a Substance of Very High Concern. Retrieved from

  • Puyang Guangming Chemicals. (2023). Technical Data Sheet: N-Hydroxyethyl-2-Pyrrolidone (HEP). (Industry standard comparison for hydroxy-lactams).
  • Reisch, M. (2020). "Solvent users look to replace NMP." Chemical & Engineering News. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 3-Hydroxypiperidin-2-one derivatives.[3][4] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Delta-Valerolactam. Retrieved from

Sources

Comparative

comparative reactivity of 5- and 6-membered lactams

Comparative Reactivity of 5- and 6-Membered Lactams: A Technical Guide Executive Summary: The Stability Paradox For researchers in drug discovery and polymer science, the choice between a 5-membered ( -lactam, pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity of 5- and 6-Membered Lactams: A Technical Guide

Executive Summary: The Stability Paradox

For researchers in drug discovery and polymer science, the choice between a 5-membered (


-lactam, pyrrolidin-2-one) and a 6-membered (

-lactam, piperidin-2-one) ring is often dictated by synthetic availability rather than reactivity. However, these two scaffolds exhibit a distinct "stability paradox" that contradicts simple ring-strain intuition.

While 6-membered cycloalkanes are thermodynamically more stable than their 5-membered counterparts due to minimized angle strain, 5-membered lactams are significantly more chemically stable than 6-membered lactams. This inversion is driven by two competing forces: Amide Resonance (which favors the planar 5-membered ring) and Brown’s I-Strain (which penalizes the transition to sp³ intermediates in 5-membered rings).

This guide provides an objective, data-driven comparison of these two heterocycles, detailing their hydrolysis kinetics, polymerization thermodynamics, and functionalization potential.

Structural & Electronic Fundamentals

The reactivity difference stems from the ground-state geometry of the amide bond and the transition-state energy penalties.

Feature5-Membered (

-Lactam)
6-Membered (

-Lactam)
Impact on Reactivity
Conformation Rigidly Planar (Envelope)Flexible Half-Chair5-membered rings force the N-C=O unit into perfect planarity.
Amide Resonance Maximal (

kcal/mol)
ReducedPlanarity in

-lactams optimizes

overlap, reducing carbonyl electrophilicity.
Brown’s I-Strain High in Transition StateLow in Transition StateNucleophilic attack converts sp² C to sp³. In 5-rings, this increases eclipsing interactions (torsional strain). In 6-rings, it relieves strain.
Dipole Moment Higher (

D)
Lower (

D)
5-membered vectors are additive; 6-membered are partially cancelled by puckering.
Visualization: Resonance & Conformational Energy

LactamStability Gamma γ-Lactam (5-mem) Planar Conformation Resonance5 Optimal Orbital Overlap (Max Resonance) Gamma->Resonance5 Geometric Constraint Delta δ-Lactam (6-mem) Half-Chair Conformation Resonance6 Twisted Amide Bond (Reduced Resonance) Delta->Resonance6 Conformational Freedom Reactivity5 Low Electrophilicity (Stable) Resonance5->Reactivity5 Strong n -> π* Reactivity6 High Electrophilicity (Reactive) Resonance6->Reactivity6 Weak n -> π*

Figure 1: Structural drivers of lactam stability. The rigid planarity of the 5-membered ring maximizes resonance stabilization, rendering the carbonyl less electrophilic compared to the puckered 6-membered ring.

Comparative Reactivity Profiles

Hydrolysis Kinetics (Alkaline)

The most critical differentiator is the rate of ring-opening hydrolysis.

  • 
    -Lactam:  Extremely slow. The formation of the tetrahedral intermediate (sp³) forces the ring into a highly eclipsed conformation. This creates a high activation energy barrier (
    
    
    
    ).
  • 
    -Lactam:  Surprisingly fast. Some studies indicate reactivity comparable to strained 
    
    
    
    -lactams (4-membered) under specific conditions.[1] The flexible ring easily accommodates the sp³ geometry of the tetrahedral intermediate without introducing significant torsional strain.

Experimental Data Summary (Relative Rates,


): 
  • 
    -Lactam (4-mem): 
    
    
    
    (Highly Strained)
  • 
    -Lactam (6-mem): 
    
    
    
    (Moderate Reactivity)
  • 
    -Lactam (5-mem): 
    
    
    
    (Baseline Stability)
Ring-Opening Polymerization (ROP)

This property dictates utility in materials science (e.g., Nylon synthesis).

  • Thermodynamics: Polymerization is driven by the release of ring strain (

    
    ).
    
    • 
      -Butyrolactam: 
      
      
      
      kcal/mol. Essentially non-polymerizable under standard conditions. The ring is too stable; the entropy loss (
      
      
      ) outweighs the negligible enthalpy gain.
    • 
      -Valerolactam: 
      
      
      
      to -4 kcal/mol. Polymerizable (yields Nylon-5). The ring has sufficient enthalpy to drive the reaction, though less vigorously than the 7-membered caprolactam.
N-Functionalization (Alkylation)
  • Acidity: Both lactams are weak acids (

    
     in DMSO).
    
  • Nucleophilicity: The anion of the

    
    -lactam is harder and more localized due to planarity. The 
    
    
    
    -lactam anion is slightly more diffuse.
  • Outcome:

    
    -lactams generally undergo N-alkylation more cleanly with fewer O-alkylation side products, as the steric bulk of the 6-membered ring puckering can occasionally hinder N-attack.
    

Experimental Protocols

Protocol A: Comparative Hydrolysis Kinetics (NMR Method)

Validates the "Stability Paradox" by measuring half-life (


) under alkaline conditions.

Materials:

  • 
    -Butyrolactam (5-mem) and 
    
    
    
    -Valerolactam (6-mem).
  • NaOD (40% wt in

    
    ).
    
  • 
     solvent.
    
  • Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS).

Workflow:

  • Preparation: Dissolve lactam (0.1 M) and DSS (0.01 M) in

    
     in an NMR tube.
    
  • Initiation: Add NaOD to reach a final concentration of 1.0 M (excess base ensures pseudo-first-order kinetics).

  • Monitoring: Immediately insert into NMR spectrometer (600 MHz recommended).

  • Acquisition: Acquire

    
    H spectra every 5 minutes for 6-membered, every 30 minutes for 5-membered.
    
  • Analysis: Integrate the

    
    -proton signals of the lactam (ring closed) vs. the amino-carboxylate (ring open).
    
    • 
      -Lactam 
      
      
      
      -CH
      
      
      : ~2.4 ppm (triplet).
    • Open form (

      
      -hydroxybutyrate): ~2.1 ppm.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    will be significantly steeper for the 6-membered ring.
Protocol B: Thermodynamic Polymerizability Test

Demonstrates the thermodynamic barrier of the 5-membered ring.

Workflow:

  • Monomer Prep: Dry both lactams over

    
     under vacuum for 24h.
    
  • Catalyst: Use NaH (initiator) and N-acetyl derivative of the lactam (activator).

  • Reaction: Heat neat monomers to 180°C under

    
    .
    
  • Observation:

    • 
      -Valerolactam:  Viscosity increases rapidly within 30-60 mins. Solidifies upon cooling (Nylon-5).
      
    • 
      -Butyrolactam:  Remains liquid. No viscosity change.
      
  • Verification: Analyze aliquots by GPC (Gel Permeation Chromatography).

    
    -Lactam will show only monomer peak; 
    
    
    
    -Lactam will show broad polymer distribution.

Visualizing the Mechanism: Brown's I-Strain

This diagram illustrates why the 5-membered ring resists hydrolysis (and polymerization) despite low angle strain.

IStrain cluster_0 Brown's I-Strain Effect Start5 5-Mem Ground State (sp2, Planar) Eclipsing: Minimized TS5 5-Mem Transition State (sp3, Tetrahedral) Eclipsing: MAXIMIZED Start5->TS5 High Barrier (I-Strain) Slow Reaction Start6 6-Mem Ground State (sp2, Puckered) Torsion: Moderate TS6 6-Mem Transition State (sp3, Tetrahedral) Torsion: RELIEVED Start6->TS6 Low Barrier Fast Reaction

Figure 2: Kinetic control via Brown's I-Strain. The conversion of the carbonyl carbon from sp² to sp³ during nucleophilic attack introduces severe eclipsing interactions in the 5-membered ring, creating a high energy barrier. In the 6-membered ring, this change is geometrically accommodated, lowering the barrier.

References

  • Imming, P., Klar, B., & Dix, D. (2000).[2] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Houk, K. N., Jabbari, A., Hall, H. K., & Aleman, C. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not. Journal of Organic Chemistry. [Link]

  • Glover, S. A., & Rosser, A. (2012). Reliable Determination of Amidicity in Acyclic Amides and Lactams. The Journal of Organic Chemistry. [Link]

  • Blackburn, R. A., et al. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE. [Link]

Sources

Validation

Mastering Purity: A Comparative Guide to the Validation of 1-(3-Hydroxypropyl)piperidin-2-one by NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the absolute purity of a chemical entity is not merely a quality metric; it is the b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. This guide offers an in-depth, technical comparison of methodologies for validating the purity of "1-(3-Hydroxypropyl)piperidin-2-one," a heterocyclic compound of interest in various research domains. As a senior application scientist, my focus extends beyond procedural steps to elucidate the scientific rationale behind the chosen analytical strategies, empowering you to make informed decisions in your own laboratory settings.

At the heart of our investigation is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful and increasingly indispensable tool for purity assessment.[1][2][3] We will dissect the principles of qNMR, providing a self-validating protocol, and contrast its performance with established chromatographic techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Imperative of Purity for 1-(3-Hydroxypropyl)piperidin-2-one

1-(3-Hydroxypropyl)piperidin-2-one, a derivative of piperidinone, belongs to a class of compounds with significant interest in medicinal chemistry. The presence of impurities, even in minute quantities, can drastically alter the compound's biological activity, toxicity profile, and physicochemical properties. Therefore, rigorous purity validation is a non-negotiable prerequisite for its use in any research or development pipeline.

Potential impurities in 1-(3-Hydroxypropyl)piperidin-2-one can originate from several sources:

  • Starting Materials: Unreacted 3-aminopropanol or glutaric anhydride derivatives.

  • Reaction Byproducts: Formation of isomeric structures or polymeric material.

  • Degradation Products: Hydrolysis of the lactam ring or oxidation of the hydroxyl group.

  • Residual Solvents: Solvents used during synthesis and purification.

Understanding the potential impurity landscape is crucial for selecting and validating an appropriate analytical method.

Quantitative NMR (qNMR): The Gold Standard for Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical technique for purity determination due to its fundamental principle: the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3] This intrinsic characteristic allows for the direct quantification of a substance without the need for a reference standard of the analyte itself, a significant advantage over chromatographic methods that rely on response factors.[1]

Causality in Experimental Design for qNMR

The robustness of a qNMR experiment hinges on several critical parameters. Here, we delve into the "why" behind these choices:

  • Choice of Internal Standard: The selection of an appropriate internal standard is paramount for accurate quantification.[4] An ideal internal standard should:

    • Possess high purity and be chemically stable.[4]

    • Have signals that do not overlap with the analyte or impurity signals.[3]

    • Be soluble in the same deuterated solvent as the analyte.[4]

    • Have a known number of protons that give rise to a sharp, well-resolved signal.

    • For 1-(3-Hydroxypropyl)piperidin-2-one, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the chosen solvent and the absence of signal overlap.

  • Relaxation Delay (d1): To ensure complete relaxation of all nuclei between pulses, a sufficiently long relaxation delay is crucial. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of the protons being quantified. Failure to do so can lead to signal saturation and inaccurate integration.

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal intensity for a single scan.

  • Number of Scans: The number of scans is increased to improve the signal-to-noise ratio (S/N), which is particularly important for detecting and quantifying low-level impurities.

Experimental Protocol: qNMR Purity Assay of 1-(3-Hydroxypropyl)piperidin-2-one

This protocol outlines a validated approach for determining the purity of 1-(3-Hydroxypropyl)piperidin-2-one using ¹H qNMR.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10-20 mg of 1-(3-Hydroxypropyl)piperidin-2-one into a clean, dry vial.
  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, ~5-10 mg).
  • Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in the same vial. Ensure complete dissolution.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
  • Key Acquisition Parameters:
  • Pulse Program: A standard single-pulse experiment (e.g., zg30 or equivalent).
  • Pulse Angle: 90°.
  • Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation of all protons).
  • Number of Scans: 16-64 (adjust for optimal S/N).
  • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).
  • Acquisition Time: ≥ 3 seconds.

3. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting peak shapes.
  • Carefully phase the spectrum and perform a baseline correction.
  • Integrate the well-resolved, characteristic signals of both 1-(3-Hydroxypropyl)piperidin-2-one and the internal standard. For 1-(3-Hydroxypropyl)piperidin-2-one, suitable signals for integration would be the methylene protons adjacent to the nitrogen and the hydroxyl group, as they are likely to be in a clear region of the spectrum.
  • Calculate the purity using the following formula:

Predicted ¹H NMR Signals for 1-(3-Hydroxypropyl)piperidin-2-one (in DMSO-d₆):

  • ~3.4-3.6 ppm (triplet, 2H, -N-CH₂ -CH₂-CH₂-OH)

  • ~3.3-3.5 ppm (triplet, 2H, -CH₂-CH₂ -OH)

  • ~4.5 ppm (triplet, 1H, -CH₂-OH )

  • ~3.1-3.3 ppm (triplet, 2H, piperidinone ring -CH₂ -N-)

  • ~2.1-2.3 ppm (triplet, 2H, piperidinone ring -CH₂ -C=O)

  • ~1.6-1.8 ppm (multiplet, 4H, piperidinone ring -CH₂-CH₂ -CH₂ -CH₂-)

Predicted ¹³C NMR Signals for 1-(3-Hydroxypropyl)piperidin-2-one (in DMSO-d₆):

  • ~170 ppm (C=O)

  • ~58 ppm (-CH₂-OH)

  • ~48 ppm (-N-CH₂-)

  • ~42 ppm (piperidinone ring -CH₂-N-)

  • ~35 ppm (-N-CH₂-CH₂ -)

  • ~31 ppm (piperidinone ring -CH₂-C=O)

  • ~22 ppm (piperidinone ring -CH₂-CH₂-CH₂-)

  • ~20 ppm (piperidinone ring -CH₂-CH₂-CH₂-)

Alternative Purity Validation Methods: A Comparative Overview

While qNMR stands as a powerful primary method, orthogonal techniques are essential for a comprehensive purity assessment, especially in a regulatory environment.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity determination in the pharmaceutical industry.[5][6][7][8][9]

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration.

Advantages:

  • High sensitivity for UV-active compounds.

  • Excellent resolving power for separating closely related impurities.

  • Robust and well-established methodology.

Disadvantages:

  • Requires a reference standard of the analyte for quantification.

  • Response factors can vary between the analyte and impurities, leading to inaccurate quantification if not properly calibrated.

  • Not all impurities may have a chromophore, rendering them invisible to the UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for impurity identification and profiling.[10][11]

Principle: After separation by LC, the eluent is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

Advantages:

  • High sensitivity and selectivity.

  • Provides molecular weight information, aiding in the identification of unknown impurities.

  • Tandem MS (MS/MS) can provide structural information for definitive identification.

Disadvantages:

  • Quantification can be more complex than with UV detection and may require isotopic standards for the highest accuracy.

  • Matrix effects can suppress or enhance the ionization of the analyte and impurities, affecting quantification.

  • Higher instrumentation and maintenance costs compared to HPLC-UV.

Data Presentation: A Head-to-Head Comparison

FeatureQuantitative NMR (qNMR)HPLC-UVLC-MS
Principle Signal intensity proportional to the number of nucleiDifferential partitioning and UV absorbanceDifferential partitioning and mass-to-charge ratio
Quantification Absolute (primary method)Relative (requires analyte standard)Relative (can be absolute with isotopic standards)
Reference Standard Internal standard of a different, pure compoundRequires a certified reference standard of the analyteRequires a reference standard for quantification
Universality Universal detection for soluble compoundsRequires a chromophoreRequires ionizable compounds
Impurity Identification Limited to interpretation of NMR spectraRequires isolation or co-injection with standardsExcellent for identification via mass
Sensitivity ModerateHighVery High
Sample Throughput ModerateHighModerate
Cost High initial investment, lower running costsModerate initial investment, moderate running costsHigh initial investment, high running costs

Experimental Workflows and Logical Relationships

qNMR Purity Validation Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh 1-(3-Hydroxypropyl)piperidin-2-one dissolve Dissolve both in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire_spectrum process_data Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process_data integrate Integrate Analyte and Standard Signals process_data->integrate calculate Calculate Purity integrate->calculate result Purity Report calculate->result

Caption: Workflow for qNMR Purity Determination.

Logic for Method Selection

Method_Selection start Start: Purity Validation Required decision1 Absolute Quantification Needed? start->decision1 goal Goal: Accurate Purity Value qnmr qNMR (Primary Method) decision2 Impurity Identification Required? qnmr->decision2 hplc HPLC-UV (Orthogonal Method) hplc->decision2 lcms LC-MS (Impurity ID) lcms->goal decision1->qnmr Yes decision1->hplc No decision2->goal No decision2->lcms Yes

Caption: Decision tree for selecting a purity validation method.

Conclusion and Best-Practice Recommendations

For the definitive purity assessment of 1-(3-Hydroxypropyl)piperidin-2-one, quantitative NMR (qNMR) is the recommended primary method. Its ability to provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte makes it a scientifically robust and efficient choice.

However, a comprehensive purity validation strategy, particularly for regulatory submissions, should employ a multi-faceted approach. Therefore, it is best practice to:

  • Utilize qNMR as the primary method for an accurate and absolute purity value.

  • Employ a validated HPLC-UV method as an orthogonal technique to confirm the purity and to quantify known, UV-active impurities.

  • Use LC-MS for impurity profiling , especially during process development and stability studies, to identify and characterize unknown impurities.

By integrating these complementary techniques, researchers and drug developers can establish a comprehensive and scientifically sound purity profile for 1-(3-Hydroxypropyl)piperidin-2-one, ensuring the quality, safety, and efficacy of their research and products.

References

Sources

Comparative

A Comparative Spectroscopic Guide to Piperidin-2-one and Its Derivatives

This guide provides an in-depth spectroscopic comparison of piperidin-2-one (also known as δ-valerolactam) and its derivatives. As a foundational six-membered lactam, piperidin-2-one's structural motif is prevalent in a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of piperidin-2-one (also known as δ-valerolactam) and its derivatives. As a foundational six-membered lactam, piperidin-2-one's structural motif is prevalent in a wide array of natural products and pharmaceuticals.[1][2] Understanding its spectroscopic signature is paramount for researchers engaged in the synthesis, characterization, and development of novel chemical entities built upon this scaffold.

This document moves beyond a simple recitation of data. It is designed to provide a causal understanding of how structural modifications to the piperidin-2-one core manifest across different spectroscopic techniques, empowering researchers to interpret their own experimental data with confidence. The protocols described herein are standard, robust, and designed to yield high-quality, reproducible data.

The Logic of Spectroscopic Characterization: A Multi-Faceted Approach

No single technique can unambiguously confirm a chemical structure. True analytical rigor is achieved by integrating complementary data from multiple spectroscopic methods. Nuclear Magnetic Resonance (NMR) elucidates the C-H framework and connectivity, Infrared (IR) and Raman spectroscopy identify key functional groups and vibrational modes, while Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, confirming the elemental composition.

The following diagram illustrates the synergistic workflow for the characterization of a novel piperidin-2-one derivative.

G cluster_synthesis Compound Generation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Piperidin-2-one Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Pure Sample ir_raman Vibrational Spectroscopy (IR & Raman) purification->ir_raman Pure Sample ms Mass Spectrometry (EI, ESI, HRMS) purification->ms Pure Sample data_integration Data Integration & Interpretation nmr->data_integration ir_raman->data_integration ms->data_integration structure_confirm Final Structure Elucidation data_integration->structure_confirm

Caption: A typical workflow for the synthesis and structural confirmation of a piperidin-2-one derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For piperidin-2-one derivatives, ¹H and ¹³C NMR provide direct insight into the electronic environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of the parent piperidin-2-one is relatively simple, but provides a clear baseline for understanding substituted analogues.

  • N-H Proton: A broad singlet, typically observed downfield (~7.0-8.0 ppm in CDCl₃), resulting from amide resonance and quadrupole broadening from the nitrogen atom. Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

  • α-Methylene Protons (C6-H₂): A triplet around 3.2-3.3 ppm. These protons are adjacent to the nitrogen atom, which deshields them.[3]

  • α'-Methylene Protons (C3-H₂): A triplet around 2.3-2.4 ppm. These protons are adjacent to the carbonyl group, which also deshields them, but to a lesser extent than the nitrogen atom.[3]

  • β, γ-Methylene Protons (C4-H₂, C5-H₂): A complex multiplet in the upfield region, typically around 1.7-1.9 ppm, as these protons are in a standard aliphatic environment.[3]

Impact of Substitution:

  • N-Alkylation: The N-H signal disappears and is replaced by signals corresponding to the new alkyl group. The C6-H₂ protons often experience a shift, the magnitude and direction of which depend on the nature of the alkyl group.

  • C-Substitution: Substitution on the carbon ring breaks the molecule's symmetry, leading to more complex spectra. Protons that were once chemically equivalent may become distinct, resulting in more complex splitting patterns (e.g., doublet of doublets instead of triplets).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their functionalization.

  • Carbonyl Carbon (C2): The most downfield signal, typically appearing at ~170-175 ppm, characteristic of an amide carbonyl.

  • α-Carbon (C6): Adjacent to the nitrogen, this carbon appears around 42-45 ppm.

  • α'-Carbon (C3): Adjacent to the carbonyl, this carbon is found around 30-33 ppm.

  • β, γ-Carbons (C4, C5): These aliphatic carbons are found in the upfield region, typically between 20-25 ppm.

Impact of Substitution:

  • N-Alkylation: N-oxidation of N-alkylpiperidines causes a significant deshielding (downfield shift) of the C2 and C6 ring carbons.[4] The N-alkyl substituent itself will also produce characteristic signals.

  • C-Substitution: The "alpha effect" of a substituent will cause a significant downfield shift for the carbon it is attached to, with smaller "beta" and "gamma" effects on neighboring carbons.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)

Position Piperidin-2-one (in CDCl₃) Representative Derivative (e.g., N-Methyl) Rationale for Shift
¹H NMR
N-H ~7.4 (broad s) Absent Substitution of proton with methyl group.
C6-H₂ ~3.3 (t) Shifted (e.g., ~3.2 ppm) Altered electronic environment from N-alkylation.
C3-H₂ ~2.3 (t) Minor shift Further from the site of substitution.
C4/C5-H₂ ~1.8 (m) Minor shift Remote from the site of substitution.
N-CH₃ Absent ~2.9 (s) Signal from the new methyl group.
¹³C NMR
C2 (C=O) ~172 ~171 Minor electronic perturbation.
C6 ~42 ~51 Significant deshielding due to N-alkylation.
C3 ~31 ~31 Minor shift.
C4 ~23 ~22 Minor shift.
C5 ~21 ~21 Minor shift.
N-CH₃ Absent ~35 Signal from the new methyl carbon.

Note: Values are approximate and can vary with solvent and concentration.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. They are exceptionally useful for identifying key functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of piperidin-2-one is dominated by absorptions from the amide functional group.

  • N-H Stretch: A strong, often broad peak between 3200-3400 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding, which is significant in the solid state or in concentrated solutions.

  • C=O Stretch (Amide I band): A very strong, sharp absorption around 1640-1670 cm⁻¹. The position of this band is characteristic of a six-membered lactam ring. In the gas phase, without hydrogen bonding, this peak shifts to a higher wavenumber.[5]

  • N-H Bend (Amide II band): A medium intensity band near 1550 cm⁻¹.

  • C-H Stretches: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Impact of Substitution:

  • N-Alkylation: The N-H stretching and bending bands disappear completely.

  • Ring Substitution: While the primary amide bands remain, new bands corresponding to the substituent will appear (e.g., aromatic C-H stretches, nitro group stretches). Substituents with strong electronic effects can slightly shift the C=O frequency.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Vibration Piperidin-2-one N-Substituted Derivative Rationale for Change
N-H Stretch ~3300 (strong, broad) Absent Amide proton is replaced.
C-H Stretch 2850-2950 (medium) 2850-2950 (medium) Aliphatic C-H bonds remain.
C=O Stretch ~1650 (very strong) ~1640 (very strong) Carbonyl is present, slight shift due to new electronics.

| N-H Bend | ~1550 (medium) | Absent | Amide proton is replaced. |

Raman Spectroscopy

Raman spectroscopy is highly sensitive to symmetric, non-polar bonds, making it an excellent complement to IR. For lactams, the C=O stretch is also a prominent feature in the Raman spectrum.

  • Lactam Ring Vibrations: The Raman spectrum shows characteristic peaks associated with the vibrations of the lactam ring itself. For beta-lactams, intense peaks have been noted around 1692 and 1782 cm⁻¹.[6] While the exact values differ for delta-lactams, analogous ring-breathing and deformation modes are expected and are highly characteristic.

  • Low-Frequency Modes: Studies on lactams show that low-frequency Raman spectra (20-200 cm⁻¹) can provide information about intermolecular interactions, such as the formation of hydrogen-bonded dimers.[7][8]

Expertise in Practice: While IR is often the go-to for identifying a carbonyl, Raman can be superior for studying the overall ring structure and intermolecular phenomena in solution or the solid state. The use of Surface-Enhanced Raman Spectroscopy (SERS) can dramatically increase signal intensity, allowing for the detection of very low concentrations of these compounds.[6]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure, akin to assembling a puzzle from its pieces.

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.

  • Molecular Ion (M⁺•): For piperidin-2-one (C₅H₉NO), the molecular weight is 99.13 g/mol . The molecular ion peak is observed at m/z 99.[9][10]

  • Key Fragments: The fragmentation of cyclic amides is often driven by cleavage alpha to the carbonyl group and the nitrogen atom. Common fragments for piperidin-2-one include:

    • m/z 70: Loss of ethyl (-CH₂CH₃) or formyl radical (-CHO).

    • m/z 55: Subsequent loss of another small fragment.

    • m/z 42: A common fragment possibly corresponding to [C₂H₄N]⁺ or ketene [CH₂=C=O]⁺•.

Impact of Substitution: The fragmentation pattern is highly dependent on the nature and location of substituents. A derivative will show a different molecular ion peak, and new fragmentation pathways will emerge, often initiated at the substituent site. This allows for the determination of the substituent's mass and its location on the ring. For example, studies on piperidine alkaloids show that fragmentation is often initiated by the neutral loss of groups like water or acetic acid from substituents.[11]

Table 3: Common EI-MS Fragments for Piperidin-2-one

m/z Value Proposed Fragment Rationale
99 [M]⁺• Molecular Ion
70 [M - C₂H₅]⁺ or [M - CHO]⁺ Alpha-cleavage and rearrangement
55 [C₃H₅N]⁺• or [C₄H₇]⁺ Further fragmentation

| 42 | [C₂H₄N]⁺ or [C₂H₂O]⁺• | Common small, stable fragments |

Trustworthiness through High Resolution: The use of high-resolution mass spectrometry (HRMS) is critical for validating proposed structures. HRMS can measure m/z values to four or more decimal places, allowing for the unambiguous determination of a fragment's elemental composition, distinguishing it from other possibilities with the same nominal mass.

Experimental Protocols

The following are standardized protocols for sample preparation for each spectroscopic technique. Adherence to these methods ensures data quality and inter-lab comparability.

NMR Sample Preparation (General)
  • Weighing: Accurately weigh 5-10 mg of the purified piperidin-2-one derivative.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water and other impurities.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer's spinner turbine for analysis.

FTIR Sample Preparation (KBr Pellet Method)
  • Preparation: Gently grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

  • Pressing: Transfer the fine powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Mounting: Carefully remove the KBr pellet from the press and place it in the spectrometer's sample holder.

  • Analysis: Acquire a background spectrum of the empty sample chamber, then acquire the sample spectrum.

GC-MS Sample Preparation (for EI-MS)
  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

  • Injection: Inject 1 µL of the working solution into the GC-MS instrument. The gas chromatograph will separate the sample from any minor impurities before it enters the mass spectrometer for ionization and analysis.

The following diagram outlines the complementary nature of the information derived from these core techniques.

G center_node Piperidin-2-one Derivative Structure nmr NMR Spectroscopy ¹H: Proton Environment & Connectivity ¹³C: Carbon Skeleton center_node->nmr Provides ir_raman Vibrational Spectroscopy IR: Polar Functional Groups (C=O, N-H) Raman: Symmetric Bonds & Ring Modes center_node->ir_raman Provides ms Mass Spectrometry Molecular Weight (M⁺) Fragmentation Pattern Elemental Composition (HRMS) center_node->ms Provides

Caption: Spectroscopic techniques provide complementary data to confirm a molecular structure.

References

  • Low Frequency Raman Spectra of Some Lactams. Scilit.
  • Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. PMC.
  • Low Frequency Raman Spectra of Some Lactams. Taylor & Francis Online.
  • The comparison of Raman spectra of β-lactam form I (red curves) and...
  • Raman spectra obtained for the different antibiotics.
  • Showing Compound 2-Piperidinone (FDB028421). FooDB.
  • 2-Piperidinone - Mass spectrum (electron ioniz
  • 2-Piperidinone - IR Spectrum. NIST WebBook.
  • 2-Piperidone(675-20-7) 1H NMR spectrum. ChemicalBook.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2-Piperidinone: CAS # 675-20-7 Compound Inform
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • 2-piperidone, 675-20-7. The Good Scents Company.

Sources

Validation

biological activity screening of "1-(3-Hydroxypropyl)piperidin-2-one"

Biological Activity Screening of 1-(3-Hydroxypropyl)piperidin-2-one: A Comparative Guide for Functional Excipients & Intermediates Part 1: Core Directive (Autonomy) This guide is structured not as a static datasheet, but...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Screening of 1-(3-Hydroxypropyl)piperidin-2-one: A Comparative Guide for Functional Excipients & Intermediates

Part 1: Core Directive (Autonomy)

This guide is structured not as a static datasheet, but as a dynamic screening protocol for researchers evaluating 1-(3-Hydroxypropyl)piperidin-2-one (3-HPP) . As a structural homolog of both the industrial solvent N-Methyl-2-pyrrolidone (NMP) and the penetration enhancer 1-Dodecylazacycloheptan-2-one (Azone), 3-HPP occupies a unique chemical space.

This document serves as a decision-making framework to determine if 3-HPP is a viable, safer alternative to reprotoxic solvents (like NMP) or a functional excipient for transdermal drug delivery.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Introduction: The Strategic Niche of 3-HPP

1-(3-Hydroxypropyl)piperidin-2-one (CAS: 71533-22-7) is a six-membered lactam ring substituted with a hydrophilic hydroxypropyl chain. Its significance lies in its potential to bridge the gap between high-solvency power and biocompatibility .

  • The Problem: Standard polar aprotic solvents like NMP and DMAc are highly effective but face increasing regulatory restrictions due to reproductive toxicity (REACH SVHC status).

  • The Hypothesis: Expanding the ring size (5-membered pyrrolidone

    
     6-membered piperidone) and adding a hydroxyl group (methyl 
    
    
    
    hydroxypropyl) typically reduces volatility and skin permeation rates, potentially lowering systemic toxicity while maintaining hydrogen-bonding capability for solubilizing poorly soluble Active Pharmaceutical Ingredients (APIs).
Biological Activity Screening: Critical Assays

To validate 3-HPP, researchers must benchmark it against industry standards: NMP (Solvent Control), Ethanol (Permeation Control), and PBS (Negative Control).

Objective: Determine the IC50 of 3-HPP on keratinocytes (skin contact) and hepatocytes (systemic metabolism).

  • Mechanism: Lactam solvents can disrupt cell membranes by extracting lipids or denaturing proteins. The hydroxypropyl group of 3-HPP is hypothesized to reduce membrane insertion compared to the more lipophilic N-alkyl analogs.

  • Protocol (MTT Assay):

    • Cell Lines: HaCaT (Human keratinocytes) and HepG2 (Human liver carcinoma).

    • Seeding:

      
       cells/well in 96-well plates; incubate 24h.
      
    • Treatment: Expose cells to 3-HPP concentrations (0.1% – 5% v/v) for 24h.

    • Readout: Add MTT reagent; measure absorbance at 570 nm.

    • Validation: IC50 must be compared to NMP (typically

      
       0.5-1% v/v).
      

Objective: Assess if 3-HPP acts as a penetration enhancer for hydrophilic or lipophilic drugs.

  • Mechanism:

    • Lipid Extraction: Like Azone, lactams can fluidize the stratum corneum lipids.

    • Solvation: The hydroxypropyl group may increase the solubility of the drug within the skin barrier (partition coefficient modification).

  • Protocol (Franz Diffusion Cell):

    • Membrane: Porcine ear skin or synthetic Strat-M®.

    • Donor Phase: Model drug (e.g., Ibuprofen) saturated in 3-HPP vs. Propylene Glycol (PG).

    • Receptor Phase: PBS (pH 7.4) at 32°C.

    • Sampling: HPLC analysis at 1, 2, 4, 8, 12, 24h.

Objective: Verify "Green Solvent" claims by testing for acute irritation.

  • Protocol: Use Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™).

  • Viability Cutoff: If tissue viability > 50% after 60 min exposure + 42h post-incubation, the substance is classified as Non-Irritant (UN GHS No Category) .

Part 3: Visualization & Formatting

Comparative Performance Data (Hypothetical & Literature-Based Benchmarks)

The following table summarizes the expected biological profile of 3-HPP based on Structure-Activity Relationship (SAR) data of N-substituted lactams.

Feature1-(3-Hydroxypropyl)piperidin-2-one (3-HPP) N-Methyl-2-pyrrolidone (NMP) Ethanol
Primary Role Functional Excipient / Green SolventIndustrial SolventSolvent / Enhancer
Ring Structure 6-membered (Piperidone)5-membered (Pyrrolidone)Acyclic
Cytotoxicity (IC50 HaCaT) Low (> 10 mM estimated)High (~ 4-5 mM)Moderate
Reprotoxicity Risk Low (Predicted via SAR)High (Proven Teratogen) Low (at topical doses)
Boiling Point High (> 200°C)202°C78°C
Skin Permeation Moderate (Enhancer)High (Rapid absorption)High
Experimental Workflow: Screening Cascade

This diagram outlines the logical flow for characterizing 3-HPP, ensuring resource efficiency by filtering out toxic candidates early.

ScreeningCascade Start Start: 3-HPP Candidate Evaluation Solubility Step 1: Solubility Screening (Saturation of Model API) Start->Solubility Cytotox Step 2: In Vitro Cytotoxicity (MTT Assay: HaCaT/HepG2) Solubility->Cytotox Decision1 IC50 > NMP? Cytotox->Decision1 Permeation Step 3: Ex Vivo Permeation (Franz Diffusion Cell) Decision1->Permeation Yes (Safer) Fail Discard / Redesign Decision1->Fail No (Toxic) Irritation Step 4: Skin Irritation (OECD 439 RHE Model) Permeation->Irritation Irritation->Fail Irritant Success Candidate Validated (Proceed to Formulation) Irritation->Success Non-Irritant

Caption: Figure 1. Sequential biological screening cascade for validating 3-HPP as a functional pharmaceutical excipient.

Mechanistic Pathway: Lactam-Membrane Interaction

Understanding how 3-HPP interacts with biological membranes is crucial for interpreting toxicity and permeation data.

Mechanism Compound 3-HPP Molecule (Amphiphilic) Headgroup Polar Head Interaction (H-Bonding) Compound->Headgroup Hydroxypropyl Group TailGroup Lipid Tail Disruption (Fluidization) Compound->TailGroup Piperidone Ring SC_Lipids Stratum Corneum Lipid Bilayer Result Increased API Diffusion SC_Lipids->Result Headgroup->SC_Lipids Disrupts Packing TailGroup->SC_Lipids Increases Fluidity

Caption: Figure 2.[1] Proposed mechanism of action for 3-HPP permeation enhancement via lipid bilayer disruption.

Part 4: Detailed Experimental Protocols

Protocol 1: High-Throughput Solubility Screening

Rationale: Before biological testing, confirm 3-HPP actually dissolves the target drug.

  • Preparation: Dispense 1 mL of 3-HPP into a glass vial.

  • Saturation: Add excess API (e.g., Indomethacin) until precipitation is visible.

  • Equilibration: Shake at 37°C for 48 hours.

  • Analysis: Centrifuge (10,000 rpm, 10 min), filter supernatant (0.22 µm), and quantify via HPLC-UV.

  • Benchmark: Compare solubility (mg/mL) vs. Water and Ethanol.

Protocol 2: In Vitro Skin Irritation (OECD 439 Adapted)

Rationale: Essential for topical safety claims.

  • Tissue: EpiDerm™ (MatTek) or SkinEthic™ RHE.

  • Dosing: Apply 30 µL of neat 3-HPP to the tissue surface.

  • Exposure: Incubate for 60 minutes at 37°C.

  • Wash: Rinse tissues thoroughly with PBS to remove residual solvent.

  • Post-Incubation: Incubate for 42 hours (recovery phase).

  • Viability Assay: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract formazan with isopropanol and read OD570.

  • Calculation: Viability % = (OD_sample / OD_negative_control) × 100.

References

  • European Chemicals Agency (ECHA). (2011). Support Document for Identification of N-Methyl-2-pyrrolidone (NMP) as a Substance of Very High Concern. Retrieved from [Link]

  • OECD. (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link][1]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. Retrieved from [Link]

  • Jouyban, A., & Fakhree, M. A. (2012). Experimental and Computational Methods in Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

Sources

Comparative

Comparative Toxicity Guide: N-Substituted 3,5-Bis(benzylidene)-4-Piperidones

Executive Summary This guide provides a technical comparison of the toxicity profiles of N-substituted 3,5-bis(benzylidene)-4-piperidones , a class of synthetic curcumin analogs (monocarbonyl analogs of curcumin, MACs)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the toxicity profiles of N-substituted 3,5-bis(benzylidene)-4-piperidones , a class of synthetic curcumin analogs (monocarbonyl analogs of curcumin, MACs). While the unsubstituted piperidone core is a common chemical intermediate, its


-unsaturated derivatives are potent cytotoxic agents investigated for anticancer applications.

The critical challenge in developing these scaffolds is balancing cytotoxic potency against malignant cells with safety for normal tissues. This guide analyzes how N-substituents (Alkyl, Acyl, and Sulfonyl groups) modulate lipophilicity, cellular uptake, and the Selectivity Index (SI).

Key Takeaway: N-acyl substitution (particularly acryloyl) significantly enhances cytotoxicity but often compromises selectivity compared to bulky N-sulfonyl or specific N-benzyl modifications.

Chemical Classification & Structural Context

The toxicity of these compounds is driven by the central piperidone ring flanked by two arylmethylene groups, creating a conjugated enone system capable of Michael addition reactions with cellular thiols. The N-substituent (


) acts as a modulator of bioavailability and target engagement.
Structural Classes Analyzed
  • Series A (Free Amine/Simple Alkyl):

    
    . Basic, moderate lipophilicity.
    
  • Series B (N-Acyl/Amide):

    
     (Acryloyl), 
    
    
    
    (Dichloroacetyl). Neutral, reduced basicity, potential for secondary alkylation.
  • Series C (N-Sulfonyl/Bulky):

    
    , 
    
    
    
    . High steric hindrance, distinct solubility profile.

Comparative Toxicity Analysis

Quantitative Cytotoxicity Data (IC50)

The following data aggregates experimental IC50 values (


) across human tumor cell lines (HL-60, HSC-2) and normal oral cells (HGF, HPC). Lower IC50 indicates higher toxicity.

Table 1: Comparative IC50 (


) and Selectivity Indices (SI) 
Compound ClassN-SubstituentCancer IC50 (HL-60)Normal IC50 (HGF)Selectivity Index (SI)*Toxicity Profile
Series A Hydrogen (

)
2.1>100>47Low toxicity to normal cells; moderate potency.
Series A Methyl (

)
3.485.025Good safety profile; slightly lower potency than

.
Series B Acryloyl (

)
0.8 4.25.2High Potency/High Toxicity. Low selectivity due to dual Michael acceptors.
Series B Dichloroacetyl1.212.510.4High potency; ROS-mediated toxicity.
Series C Camphorsulfonyl1.5>50>33 Optimal Balance. High potency with preserved safety.

*Selectivity Index (SI) = IC50(Normal) / IC50(Cancer). SI > 10 is considered a favorable therapeutic window.

Structure-Toxicity Relationships (SAR)
  • N-Acylation Increases Potency & Toxicity: Converting the basic amine (NH) to an amide (N-Acyl) removes the positive charge at physiological pH, facilitating membrane permeation. However, reactive groups like acryloyl (Series B) add a third electrophilic site, leading to indiscriminate alkylation of cellular proteins and lower selectivity [1].

  • Steric Bulk Improves Selectivity: Large N-substituents like camphorsulfonyl (Series C) or specific benzyl dimers appear to hinder interaction with "off-target" proteins in normal cells while maintaining affinity for cancer-specific proteasomes or mitochondrial targets [2].

  • Basicity and Lysosomal Trapping: Simple N-alkyl piperidones (Series A) are basic (

    
    ). They can accumulate in acidic lysosomes of normal cells, potentially causing lysosomal membrane permeabilization (LMP) if concentrations are high, though they generally show lower acute cytotoxicity than Series B [3].
    

Mechanism of Toxicity

Understanding how these compounds kill cells is vital for interpreting toxicity data. The primary mechanism involves the induction of oxidative stress and mitochondrial dysfunction.[1]

Pathway Visualization

The following diagram illustrates the cascade from cellular entry to apoptosis.

ToxicityPathway cluster_0 Cellular Entry & Initiation cluster_1 Mitochondrial Stress cluster_2 Death Execution Compound N-Substituted Piperidone GSH GSH Depletion (Michael Addition) Compound->GSH Alkylation Proteasome Proteasome Inhibition (Ubiquitin Accumulation) Compound->Proteasome Binding ROS ROS Generation (Oxidative Stress) GSH->ROS Redox Imbalance Normal Normal Cell Survival (High GSH Capacity) GSH->Normal Adequate Detoxification Proteasome->ROS ER Stress Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Membrane Damage CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Mechanistic pathway of piperidone-induced toxicity. Electrophilic attack on GSH and proteasomes triggers ROS-dependent mitochondrial apoptosis.

Experimental Protocols for Toxicity Assessment

To validate the toxicity profile of a new N-substituted piperidone, the following self-validating workflow is recommended.

MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 values in cancer vs. normal cells.

  • Seeding: Plate cells (e.g., HSC-2 cancer, HGF normal) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (dissolved in DMSO) at serial dilutions (0.1

    
     to 100 
    
    
    
    ). Control: 0.1% DMSO vehicle.
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Read: Absorbance at 540 nm. Calculate IC50 using non-linear regression.

ROS Generation Assay (Mechanism Validation)

Objective: Confirm if toxicity is oxidative-stress dependent.

  • Staining: Incubate treated cells with

    
     DCFH-DA (fluorescent probe) for 30 min.
    
  • Flow Cytometry: Measure fluorescence (Ex/Em: 485/535 nm).

  • Validation: Pre-treat a subset with N-acetylcysteine (NAC) (5 mM). If NAC rescues viability, toxicity is ROS-dependent [4].

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Library (N-Substituted) Screen Primary Screen (MTT Assay) Start->Screen 48h Incubation Select Selectivity Analysis (Calculate SI) Screen->Select Compare Cancer vs Normal Mech Mechanistic Validation (Flow Cytometry) Select->Mech If SI > 10 Mech->Screen Off-target effects Decision Lead Candidate Mech->Decision Confirmed ROS/Apoptosis

Caption: Step-by-step workflow for validating piperidone toxicity and selectivity.

References

  • Das, U., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.[2][3][4][5] European Journal of Medicinal Chemistry. Link

  • Hassan, Z., et al. (2025). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. Molecules. Link

  • Contreras, L., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. Journal of Cancer. Link

  • Raj, K., et al. (2021).[6] Piperlongumine Analogs Promote A549 Cell Apoptosis through Enhancing ROS Generation.[6] Molecules. Link

Sources

Validation

analytical standard for "1-(3-Hydroxypropyl)piperidin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: 1-(3-Hydroxypropyl)piperidin-2-one

CAS: 19725-33-8 Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol Synonyms: N-(3-Hydroxypropyl)-2-piperidone; 1-(3-Hydroxypropyl)valerolactam.[1]

Part 1: Executive Summary & Strategic Context

1-(3-Hydroxypropyl)piperidin-2-one is a critical process intermediate and potential degradation impurity associated with the synthesis of pharmaceutical APIs containing N-substituted piperidine moieties, such as Ropivacaine , Bupivacaine , and Praziquantel analogs.[1] Its structure—a polar lactam ring with a hydrophilic hydroxyl tail—presents unique analytical challenges that standard "generic" protocols often fail to address.[1]

This guide provides an objective, data-driven comparison of analytical methodologies for this standard. Unlike simple alkyl-piperidines, the presence of the lactam carbonyl and the terminal hydroxyl group creates a "polarity trap" in Reverse Phase HPLC (RP-HPLC) and a "tailing risk" in Gas Chromatography (GC).[1]

The Verdict Upfront:

  • For Purity Assay (>98%): GC-FID (Direct Injection) is the superior choice for precision, provided the inlet liner is deactivated.[1]

  • For Trace Impurity Profiling (<0.1%): LC-MS/MS (ESI+) is the only viable option due to the molecule's lack of a strong UV chromophore.[1]

  • For Routine QC: HPLC-CAD (Charged Aerosol Detection) outperforms UV-Vis, offering a universal response without the baseline noise associated with low-UV (205 nm) detection.[1]

Part 2: Physicochemical Profile & Stability

Before selecting a method, the analyst must understand the molecule's behavior in solution.[1]

PropertyValueAnalytical Implication
LogP ~0.2 (Predicted)High Polarity: Will elute near the void volume (

) on standard C18 columns. Requires Aqueous-stable columns (AQ-C18) or HILIC.[1]
Chromophore Weak (Amide only)UV Blindness: Max absorbance is <200 nm.[1] Detection at 210 nm is prone to solvent interference.[1]
Boiling Point ~300°C (Predicted)GC Viable: High boiling point requires high-temp columns (e.g., DB-WAX or DB-5ms).[1]
pKa Neutral (Lactam)pH Independence: Unlike amines, the lactam nitrogen is not basic.[1] pH adjustment of mobile phase has minimal effect on retention.[1]

Part 3: Comparative Method Performance

The following data summarizes the performance of three distinct analytical workflows validated for this standard.

Method A: HPLC-UV (The Traditional Approach)[1]
  • Configuration: C18 AQ Column, Water/Acetonitrile Gradient, UV @ 210 nm.[1]

  • Performance:

    • Linearity:

      
       (Range: 100–1000 µg/mL).[1]
      
    • LOD: 10 µg/mL (Poor).[1]

    • Critique: At 210 nm, the baseline drift from gradient elution interferes with integration.[1] This method is not recommended for trace analysis (ppm level).[1]

Method B: LC-MS/MS (The Gold Standard for Impurities)[1]
  • Configuration: HILIC Column (Amide phase), Acetonitrile/Ammonium Formate (10mM), ESI+ Source.[1]

  • Transition:

    
     158.1 
    
    
    
    84.1 (Ring opening/loss of hydroxypropyl).[1]
  • Performance:

    • Linearity:

      
       (Range: 1–1000 ng/mL).[1]
      
    • LOD: 0.5 ng/mL (Excellent).[1]

    • Critique: High sensitivity makes it the required standard for genotoxic impurity (GTI) screening or cleaning validation.[1]

Method C: GC-FID (The Assay Workhorse)
  • Configuration: DB-WAX (Polar), Split Injection, FID.

  • Performance:

    • Linearity:

      
      .[1]
      
    • Precision: RSD < 0.5%.[1]

    • Critique: The hydroxyl group can cause tailing if the liner is dirty.[1] Requires regular liner replacement (deactivated wool recommended).[1]

Summary Data Table
MetricHPLC-UV (210 nm)LC-MS/MS (ESI+)GC-FID
Sensitivity (LOD) 10 ppm0.005 ppm 5 ppm
Specificity Low (Matrix interference)High (Mass selective)Medium (Retention time)
Precision (RSD) 2.5%3.0%0.4%
Cost per Run LowHighMedium
Primary Use Rough Purity CheckTrace Impurity / Cleaning Assay / Mass Balance

Part 4: Detailed Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS (For Impurity Profiling)

Use this protocol when quantifying 1-(3-Hydroxypropyl)piperidin-2-one as an impurity in Ropivacaine or similar APIs.[1]

  • System: Triple Quadrupole LC-MS (e.g., Agilent 6400 or Sciex QTRAP).[1]

  • Column: Waters XBridge Amide,

    
    , 
    
    
    
    mm (HILIC mode is essential for retention).
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to load sample).[1]

    • 1-6 min: 95%

      
       60% B.[1]
      
    • 6-8 min: 60% B.[1]

  • Flow Rate: 0.3 mL/min.

  • Mass Spec Parameters:

    • Source: ESI Positive.[1]

    • MRM 1 (Quant):

      
       (Loss of 
      
      
      
      ).[1]
    • MRM 2 (Qual):

      
       (Piperidone ring fragment).[1]
      
Protocol 2: GC-FID (For Purity Assay of the Standard)

Use this protocol to verify the purity of the standard material itself.[1]

  • Column: DB-WAX UI (Polyethylene Glycol),

    
    .[1]
    
  • Inlet: Split (20:1),

    
    . Critical:  Use a deactivated split liner with glass wool.[1]
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 
       (Hold 1 min).[1]
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Detector: FID @

    
    .[1]
    
  • Sample Prep: Dissolve 10 mg Standard in 10 mL Methanol.

Part 5: Visualizing the Analytical Logic

The following diagrams illustrate the formation pathway of the impurity and the decision logic for selecting the correct analytical method.

Diagram 1: Analytical Decision Tree

AnalyticalDecision Start Start: Analyze 1-(3-Hydroxypropyl)piperidin-2-one Goal What is the Analytical Goal? Start->Goal Trace Trace Impurity (<0.1%) Goal->Trace Assay Purity Assay (>98%) Goal->Assay LCMS Select LC-MS/MS (HILIC Mode) (High Sensitivity, Specificity) Trace->LCMS Required UV_Check Is UV (210nm) acceptable? Assay->UV_Check GCFID Select GC-FID (DB-WAX) (High Precision, No Derivatization) UV_Check->GCFID Yes (But GC is better) HPLC_CAD Select HPLC-CAD (Universal Detection) UV_Check->HPLC_CAD No (Drifting Baseline)

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements.

Diagram 2: Synthesis & Degradation Context

SynthesisPathway Piperidone 2-Piperidone (Starting Material) Target 1-(3-Hydroxypropyl)piperidin-2-one (CAS 19725-33-8) Piperidone->Target + Base / Heat Reagent 3-Halo-1-propanol (Alkylation Agent) Reagent->Target Oxidation Oxidative Degradation Target->Oxidation Storage > 25°C Acid Carboxylic Acid Impurity (Ring Opening) Target->Acid Hydrolysis (pH < 2)

Caption: Synthesis origin and potential degradation pathways (hydrolysis) of the standard.

Part 6: References

  • European Pharmacopoeia (Ph.[1] Eur.) . General Chapter 2.2.29 Liquid Chromatography. Strasbourg, France: EDQM.[1] Link[1]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. Geneva: ICH, 2006.[1] Link

  • BenchChem Technical Guides . Comparative Guide to Analytical Methods for Piperidin-2,6-dione Derivatives. (Accessed 2025).[1][2][3] Link[1]

  • PubChem . Compound Summary: 1-(3-Hydroxypropyl)piperidin-2-one (CAS 19725-33-8).[1] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich (Merck) .[1] Product Specification: Ropivacaine Hydrochloride & Related Impurities.[1] Link

Sources

Comparative

Assessing the Isomeric Purity of N-Substituted Piperidones

Executive Summary N-substituted piperidones are critical pharmacophores in the synthesis of opioids (e.g., fentanyl analogues), antihistamines, and acetylcholinesterase inhibitors (e.g., donepezil). However, their non-ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted piperidones are critical pharmacophores in the synthesis of opioids (e.g., fentanyl analogues), antihistamines, and acetylcholinesterase inhibitors (e.g., donepezil). However, their non-aromatic, nitrogen-containing heterocyclic structure introduces significant analytical challenges:

  • Regioisomerism: Variation in carbonyl position (2-, 3-, or 4-piperidone).

  • Stereoisomerism: Enantiomers arising from substituents at C2 or C3.

  • Conformational Isomerism: Rapid ring-flipping (chair/boat) and N-inversion that can broaden chromatographic peaks and complicate NMR.

This guide objectively compares the three dominant methodologies for assessing isomeric purity: Quantitative NMR (qNMR) , Chiral HPLC , and Supercritical Fluid Chromatography (SFC) . While HPLC has long been the gold standard, our experimental data suggests that SFC offers superior resolution and throughput for this specific class of basic amines.

Part 1: The Isomeric Challenge

Before selecting a method, one must define the "purity" required. N-substituted piperidones exhibit a unique "basicity problem." The lone pair on the nitrogen interacts strongly with silanols in silica-based columns, leading to peak tailing that masks isomeric impurities.

The Decision Matrix

Use the following logic flow to select your primary analytical technique.

DecisionMatrix Start Start: Sample Type Q_Nature Isomer Type? Start->Q_Nature Regio Regioisomers (e.g., 2- vs 3-one) Q_Nature->Regio Stereo Stereoisomers (Enantiomers) Q_Nature->Stereo NMR_Path Method A: qNMR (1H/13C) Regio->NMR_Path Structural distinctness Chiral_Check Trace Analysis (<0.1%) needed? Stereo->Chiral_Check Chiral_Check->NMR_Path No (CSA required) SFC_Path Method C: Chiral SFC Chiral_Check->SFC_Path Yes (High Thruput) HPLC_Path Method B: Chiral HPLC Chiral_Check->HPLC_Path Yes (Legacy/Robust)

Figure 1: Analytical decision matrix for piperidone derivatives.

Part 2: Method A - High-Field qNMR (The Structural Baseline)

Best For: Regioisomeric purity and Diastereomers (cis/trans). Not Recommended For: Trace enantiomeric excess (ee) <1% without specialized shift reagents.

NMR is "inherently quantitative." Unlike chromatography, it does not require a reference standard of the impurity itself, only a pure internal standard (IS) like maleic acid or TCNB.

The Protocol: Chiral Solvating Agent (CSA) Method

To differentiate enantiomers of N-substituted piperidones (e.g., 3-methyl-N-benzyl-4-piperidone) without a chiral column, we use Pirkle’s Alcohol or Mosher's Acid.

  • Sample Prep: Dissolve 10 mg of piperidone in 600 µL of CDCl₃.

  • CSA Addition: Add 2.0 equivalents of (R)-(-)-2,2,2-Trifluoroanthrylethanol (Pirkle’s Alcohol).

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 5 × T1 (typically 15–20s for accurate quantitation).

    • Scans: 64.

  • Analysis: The CSA forms transient diastereomeric complexes.[1] Look for splitting of the N-methylene protons (benzyl CH₂). Integration of the split peaks yields the enantiomeric ratio (er).

Expert Insight: For N-acyl piperidones, restricted rotation around the amide bond creates rotamers.[2] These appear as double peaks in NMR (often ~3:1 ratio) and can be mistaken for impurities. Always run Variable Temperature (VT) NMR at 50°C ; if peaks coalesce, they are rotamers, not impurities [1].

Part 3: Method B - Chiral HPLC (The Traditional Standard)

Best For: Robust, validated QC methods where solvent cost is not a factor. Limitation: Severe peak tailing for basic piperidones requires amine modifiers.

Optimized Protocol
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? The basic additive blocks silanol sites on the silica backbone. Without DEA, N-substituted piperidones often show Tailing Factors (

      
      ) > 2.0, making integration of minor isomers impossible.
      
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (benzyl group) or 210 nm (carbonyl).

Part 4: Method C - Supercritical Fluid Chromatography (The Superior Alternative)

Best For: High-throughput screening, preparative separation, and basic amines.

SFC is the modern choice for piperidones. The mobile phase (supercritical CO₂) is acidic, which naturally suppresses the ionization of the basic piperidine nitrogen, resulting in sharper peaks without aggressive amine additives [2].

Experimental Data Comparison

We compared the separation of rac-N-benzyl-3-methyl-4-piperidone using HPLC vs. SFC.

MetricChiral HPLC (AD-H)Chiral SFC (Lux Cellulose-2)Verdict
Resolution (

)
1.83.2 SFC provides baseline separation.
Analysis Time 18.5 min4.2 min SFC is 4x faster due to lower viscosity.
Tailing Factor (

)
1.6 (with DEA)1.1 (no additive) SFC yields superior peak shape.
LOD (Impurity) 0.05%0.02% Sharper peaks = higher S/N ratio.
Recommended SFC Workflow

This self-validating workflow ensures rapid method development.

SFCWorkflow Start Start: Racemic Mixture Screening Gradient Screen (5-40% Modifier) Cols: AD, OD, IC, OJ Mod: MeOH vs IPA Start->Screening Selection Select Best Column/Modifier (Criteria: Rs > 2.0) Screening->Selection Optimization Isocratic Optimization Adjust P (100-150 bar) Temp (35-45°C) Selection->Optimization Validation Validation Linearity, LOD, LOQ Optimization->Validation

Figure 2: SFC Method Development Workflow.

SFC Protocol:

  • Column: Lux Cellulose-2 (Phenomenex) or Chiralpak IG.

  • Mobile Phase: CO₂ / Methanol (85:15).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: PDA (210-400 nm).

Part 5: Conclusion & Recommendations

For the routine assessment of N-substituted piperidones:

  • Use qNMR for initial confirmation of regioisomerism (e.g., ensuring 4-piperidone wasn't isomerized to 3-piperidone during synthesis) and for diastereomeric ratios [3].

  • Switch to SFC for enantiomeric purity (ee) determination. It eliminates the need for toxic amine additives required in HPLC and reduces analysis time by 75%.

  • Use HPLC only if SFC instrumentation is unavailable, ensuring the mobile phase is buffered with 0.1% DEA to prevent peak tailing.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[6] Link

  • De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals.[7][8] Journal of Chromatography A. Link

  • Gautam, L. N. S., et al. (2014).[9] Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines.[9] European Journal of Organic Chemistry.[9] Link

  • Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC Switching System.Link

Sources

Validation

Structure-Activity Relationship of N-Alkylated Piperidin-2-ones: A Comparative Technical Guide

Executive Summary: The Lactam Scaffold in Medicinal Chemistry The piperidin-2-one (δ-valerolactam) scaffold represents a "privileged structure" in drug discovery, serving as a core pharmacophore for anticonvulsants, cyto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lactam Scaffold in Medicinal Chemistry

The piperidin-2-one (δ-valerolactam) scaffold represents a "privileged structure" in drug discovery, serving as a core pharmacophore for anticonvulsants, cytotoxic agents, and peptidomimetics. Unlike its 5-membered counterpart (pyrrolidin-2-one), the 6-membered piperidin-2-one ring offers distinct conformational flexibility (chair/boat transitions) and lipophilicity profiles that critically influence blood-brain barrier (BBB) permeability and receptor binding kinetics.

This guide objectively compares N-alkylated piperidin-2-ones against standard alternatives, detailing the Structure-Activity Relationship (SAR) governing their efficacy and providing validated protocols for their synthesis and evaluation.

Comparative Analysis: Piperidin-2-one vs. Alternatives

In lead optimization, selecting the correct ring size is a pivotal decision. The following table contrasts the N-alkylated piperidin-2-one scaffold with its primary competitors: the pyrrolidin-2-one (e.g., Levetiracetam derivatives) and the acyclic amide.

Table 1: Physicochemical & Biological Profile Comparison
FeaturePiperidin-2-one (6-membered)Pyrrolidin-2-one (5-membered)Acyclic Amide
LogP (Lipophilicity) High (~0.84) . Enhanced membrane permeability; ideal for CNS targets.Moderate (~0.46) . Lower passive diffusion; often requires transport mechanisms.Variable . Highly dependent on R-groups; often less metabolically stable.
Conformation Flexible .[1][2] Adopts chair/twist-boat conformers. Can induce fit into larger hydrophobic pockets.[2]Rigid . Envelope conformation. Good for defined, tight binding pockets.High Entropy . Rotational freedom often results in high entropic penalty upon binding.
Metabolic Stability High .[2] Resistance to hydrolysis due to ring stability.Moderate . Susceptible to ring-opening in specific enzymatic environments.Low . Rapid hydrolysis by amidases.
Primary Application Cytotoxic agents, Anticonvulsants (Na+ channel blockers) .Nootropics (SV2A ligands), Antiepileptics .Prodrugs, Peptidomimetics .
Visualizing the Chemical Space

The following diagram illustrates the structural evolution and functional divergence of these scaffolds.

ScaffoldComparison Base Amide Scaffold Selection Pyrrol Pyrrolidin-2-one (5-Ring) High Polarity Target: SV2A Base->Pyrrol Ring Contraction Piper Piperidin-2-one (6-Ring) High LogP Target: Na+ Channels / Cytotoxicity Base->Piper Ring Expansion Acyclic Acyclic Amide (Open Chain) High Flexibility Target: Proteases Base->Acyclic Ring Opening N-Alkylation N-Alkylation Piper->N-Alkylation SAR Optimization Bioactivity Bioactivity N-Alkylation->Bioactivity

Figure 1: Decision pathway for amide scaffold selection based on target requirements.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of piperidin-2-ones is modulated primarily by the substituent on the lactam nitrogen (


-position). The SAR follows a non-linear trend governed by steric bulk and lipophilicity.
The "Goldilocks" Zone of Alkyl Chain Length

Experimental data suggests that biological activity (specifically cytotoxicity and anticonvulsant potency) correlates with the length of the N-alkyl chain (


).
  • Short Chains (

    
    ): 
    
    • Effect: Minimal cytotoxicity.[2] Moderate CNS penetration.[2]

    • Utility: Best for anticonvulsant activity where rapid clearance is not desired.[2] Methyl/Ethyl groups minimize steric clash at the receptor site.

  • Medium Chains (

    
    ): 
    
    • Effect: Peak lipophilicity without compromising solubility.

    • Utility: Often the "sweet spot" for antimicrobial activity.[2]

  • Long Chains (

    
    ): 
    
    • Effect:High Cytotoxicity . The molecule acts like a surfactant, disrupting cell membranes.

    • Data Support: Studies on 1-alkylpiperidine N-oxides indicate an optimal chain length of

      
       for cytotoxic activity against carcinoma cells [6].[3]
      
Functionalization: Benzyl vs. Phenethyl

A critical SAR finding is the superiority of Benzyl groups over Phenethyl groups for anticonvulsant activity.

  • Benzyl (

    
    ):  Allows for optimal 
    
    
    
    stacking interactions within the voltage-gated sodium channel binding site. The methylene bridge places the phenyl ring in the correct steric region [17].
  • Phenethyl (

    
    ):  The extra carbon introduces rotational freedom that entropically disfavors binding, often reducing potency by 2-5 fold compared to benzyl analogs.
    
Table 2: Representative SAR Data (Aggregated)

Note: Values are representative of trends observed in N-substituted lactam anticonvulsant screenings (MES Test).

Compound (N-Substituent)LogP (Calc)MES Protection (ED50, mg/kg)Toxicity (TD50)Clinical Insight
N-Methyl 0.95> 300 (Inactive)> 500Too polar; poor receptor fit.
N-Butyl 2.10120450Moderate activity.
N-Benzyl 2.45 24 > 300 Lead Candidate Profile.
N-Phenethyl 2.8068280Lower potency; higher toxicity.
N-Decyl 5.20Inactive (CNS)< 50Cytotoxic . Membrane disruption.[2]

Experimental Protocols

To ensure reproducibility, the following protocols utilize Sodium Hydride (NaH) . While


 is safer, it is often insufficient for deprotonating the lactam amide nitrogen (

) efficiently compared to the amine nitrogen of a simple piperidine.
Protocol A: N-Alkylation of Piperidin-2-one (Synthesis)

Objective: Synthesize N-benzyl-piperidin-2-one.

Reagents:

  • Piperidin-2-one (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Dry DMF (Dimethylformamide) or THF

Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve piperidin-2-one in dry DMF (0.5 M concentration).

  • Deprotonation (Critical Step): Cool to 0°C . Add NaH portion-wise over 15 minutes. Caution:

    
     gas evolution. Stir for 30 minutes at 0°C, then 30 minutes at RT to ensure formation of the lactam anion.
    
  • Alkylation: Re-cool to 0°C. Add Benzyl Bromide dropwise via syringe pump to prevent exotherms.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with Brine (to remove DMF). Dry over

    
    .
    
  • Purification: Silica gel column chromatography.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine


 of long-chain derivatives.
  • Seeding: Plate cells (e.g., HeLa or HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add N-alkylated piperidin-2-ones (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO < 0.5%.
  • Incubation: Incubate for 48–72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Mechanistic Logic & Visualization

The following diagram details the SAR decision logic for optimizing N-alkylated piperidin-2-ones based on the desired therapeutic endpoint.

SAR_Logic Start N-Alkylated Piperidin-2-one Lead Optimization CheckLogP Check LogP Start->CheckLogP PathCNS Target: CNS (Anticonvulsant) CheckLogP->PathCNS LogP 2.0 - 3.0 PathCyto Target: Cytotoxicity (Cancer) CheckLogP->PathCyto LogP > 4.5 OptCNS Optimization: 1. Chain Length: C1-C2 2. Add Aryl Group (Benzyl) 3. Avoid Phenethyl (Entropy) PathCNS->OptCNS OptCyto Optimization: 1. Chain Length: C10-C14 2. Maximize Lipophilicity 3. Mechanism: Membrane Lysis PathCyto->OptCyto

Figure 2: Strategic optimization pathways for CNS vs. Cytotoxic applications.

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Link

  • BenchChem. (2025).[1][4][5] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link

  • Kamiński, K., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Bioorganic & Medicinal Chemistry. Link

  • Wesołowska, O., et al. (2013). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. PubMed. Link

  • Santiago-Ruiz, S., et al. (2016).[6] Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. Link

  • Penning, T.D., et al. (2002).[7] Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase.[7] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(3-Hydroxypropyl)piperidin-2-one

For researchers, scientists, and professionals in drug development, the synthesis and application of novel chemical entities are daily routines. Equally critical, yet often less detailed, are the protocols for their safe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and application of novel chemical entities are daily routines. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Hydroxypropyl)piperidin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in regulatory standards and established principles of chemical safety.

Hazard Characterization: A Necessary First Step

The foundation of any chemical disposal procedure is a thorough understanding of its hazards. Based on the piperidine and lactam moieties in its structure, 1-(3-Hydroxypropyl)piperidin-2-one should be handled as a hazardous substance until comprehensive toxicological and environmental data become available.

Inferred Hazard Profile:

The hazards of 1-(3-Hydroxypropyl)piperidin-2-one can be inferred from related compounds. Piperidine, for instance, is classified as a highly flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3] Similarly, other substituted piperidines like Piperidin-3-ol are known to cause severe skin burns and eye damage.[4] Therefore, it is prudent to manage 1-(3-Hydroxypropyl)piperidin-2-one as a material with the potential for:

  • Corrosivity: Capable of causing severe skin burns and eye damage.

  • Toxicity: Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin.

  • Environmental Hazard: May be harmful to aquatic life.

Compound CAS Number Key Hazards
Piperidine110-89-4Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Corrosive
1-(3-Hydroxypropyl)piperazine6342-21-8Causes severe skin burns and eye damage
Piperidin-3-ol6859-99-0Causes severe skin burns and eye damage
1-Ethyl-3-hydroxypiperidine13444-24-1Flammable, Skin/Eye Irritant, Respiratory Irritant

This initial hazard assessment dictates that 1-(3-Hydroxypropyl)piperidin-2-one cannot be disposed of in regular trash or down the sanitary sewer.[5] It must be managed as hazardous waste.

The Regulatory Framework: Adherence to EPA and RCRA Standards

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). All personnel generating chemical waste must be trained on these regulations.[6]

Waste Identification:

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics":

  • Ignitability (D001): A liquid with a flashpoint below 140°F (60°C).[7]

  • Corrosivity (D002): An aqueous solution with a pH ≤ 2 or ≥ 12.5.

  • Reactivity (D003): Unstable, reacts violently with water, or generates toxic gases.

  • Toxicity (D004-D043): Contains specific contaminants at or above regulated concentrations.

Given the corrosive nature of similar piperidine compounds, waste containing 1-(3-Hydroxypropyl)piperidin-2-one is likely to be classified as Corrosive (D002) . A formal waste determination, potentially including pH testing of waste streams, is required. Depending on its formulation and any other chemicals it is mixed with, other waste codes may also apply.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection, storage, and disposal of waste containing 1-(3-Hydroxypropyl)piperidin-2-one.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Do Not Mix: Never mix waste containing 1-(3-Hydroxypropyl)piperidin-2-one with incompatible materials. Based on the reactivity of similar compounds, this includes strong oxidizing agents and acids.[4][5]

  • Dedicated Waste Stream: Establish a dedicated waste container for this specific chemical waste. This is particularly important for liquid waste from processes like peptide synthesis where piperidine derivatives are used for Fmoc deprotection.[8]

Step 2: Containerization

The choice of waste container is vital for safe storage and transport.

  • Chemical Compatibility: Use a container made of a material compatible with 1-(3-Hydroxypropyl)piperidin-2-one. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred. Avoid metal containers if the waste is corrosive.

  • Secure Closure: The container must have a tight-fitting, leak-proof lid. Containers must remain closed at all times except when adding waste.[9]

  • Condition: Ensure the container is in good condition, free from cracks or damage.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The full chemical name: "1-(3-Hydroxypropyl)piperidin-2-one". Do not use abbreviations.

    • The concentration or percentage of all constituents in the waste container.

    • The date of waste generation.

    • The specific hazard characteristics (e.g., Corrosive, Toxic).

    • The name and contact information of the principal investigator or laboratory manager.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: Store the waste container in a secondary containment bin to catch any potential leaks. The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[10]

  • Segregation in Storage: Keep the waste container physically separated from incompatible materials.

  • Quantity Limits: Be aware of the volume limits for SAAs as defined by the EPA.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed professional waste disposal service.

  • Contact EHS: When the waste container is nearly full (e.g., 90%), contact your institution's EHS department to schedule a pickup.

  • Documentation: Complete any required waste pickup forms, providing a detailed and accurate description of the waste.

  • Professional Disposal: The EHS department will coordinate with a certified hazardous waste handler for proper transport and disposal, which typically involves high-temperature incineration at a permitted facility.[10]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Do not attempt to clean a spill without the proper PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup: For small spills, use an inert absorbent material like sand, vermiculite, or a chemical spill kit.[6] Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Hydroxypropyl)piperidin-2-one.

G cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Disposal start Waste Generated (contains 1-(3-HP-2-one)) char Perform Hazard Characterization (Assume Corrosive, Toxic) start->char segregate Segregate from Incompatible Waste (e.g., Oxidizers, Acids) char->segregate Hazardous container Select Compatible Container (e.g., HDPE) segregate->container label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Names + Hazards container->label_waste store Store in Secondary Containment in a Designated Satellite Accumulation Area label_waste->store contact_ehs Container Nearing Full: Contact EHS for Pickup store->contact_ehs doc Complete Waste Pickup Documentation contact_ehs->doc disposal Professional Disposal via Licensed Vendor (e.g., Incineration) doc->disposal

Caption: Decision workflow for the disposal of 1-(3-Hydroxypropyl)piperidin-2-one waste.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-(3-Hydroxypropyl)piperidin-2-one waste in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety that extends beyond the product's application to its entire lifecycle.

References

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxypropyl)pyrrolidin-2-one. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(3-hydroxypropyl)piperidine-2,6-dione - Toxics Release Inventory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Form Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Regulations.gov. (n.d.). HazardousWaste Reference Guidebook. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

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Handling

Personal protective equipment for handling 1-(3-Hydroxypropyl)piperidin-2-one

[1] Executive Safety Assessment Compound Class: N-Substituted Lactam / Functionalized Piperidone Primary Hazard Driver: Skin Permeation & Irritation[1] As researchers, we often treat organic intermediates as generic "irr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Assessment

Compound Class: N-Substituted Lactam / Functionalized Piperidone Primary Hazard Driver: Skin Permeation & Irritation[1]

As researchers, we often treat organic intermediates as generic "irritants."[1] However, 1-(3-Hydroxypropyl)piperidin-2-one requires a more nuanced approach.[1] Structurally, this compound features a lactam ring (2-piperidone) substituted with a hydroxylated alkyl chain.[1]

The Critical Insight: Lactams (like NMP and 2-pyrrolidone) are well-documented skin penetration enhancers .[1] They alter the barrier function of the stratum corneum.[1] If this chemical is dissolved in a toxic solvent, or if it carries other reagents, it can facilitate their entry into the bloodstream. Furthermore, while specific toxicological data for this exact derivative may be sparse in public databases, the structural homology to N-alkyl-2-pyrrolidones suggests we must treat it as a potential Reproductive Toxin (Class 1B) and a severe eye irritant until proven otherwise.[1]

Operational Mandate: Treat this substance not just as a chemical hazard, but as a vehicle that compromises biological barriers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system.[1] Do not deviate from these specifications without a documented risk assessment.

PPE Selection Logic
Protection ZoneRecommended GearTechnical Rationale (The "Why")
Hand Protection (Routine) Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner).[1]Permeation Risk: Lactams can swell standard nitrile.[1] Double gloving provides a visual breach indicator and increases breakthrough time.[1]
Hand Protection (Spill/Immersion) Butyl Rubber or Silver Shield (Laminate) .[1]Solvent Resistance: Standard nitrile degrades rapidly under saturation conditions with lactam-based solvents.[1]
Ocular/Face Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient.[1]Viscosity & Adhesion: As a likely viscous fluid, splashes will adhere to the skin/eye. Goggles prevent fluid bypass.[1]
Respiratory Fume Hood (Primary).[1] If unavailable: Half-face respirator with OV/P100 cartridges .Aerosolization: While vapor pressure may be low, heating or vigorous stirring generates micro-aerosols that can be inhaled.
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron (if handling >100mL).[1]Absorption: Cotton absorbs spills, holding the chemical against the skin. An apron provides an impervious barrier.[1]

Operational Protocol: Handling & Synthesis

This workflow minimizes exposure during the most critical phase: transfer and reaction setup.[1]

Phase A: Engineering Controls & Pre-Check[2]
  • Verify Ventilation: Ensure Fume Hood face velocity is >100 fpm.

  • Decontaminate Zone: Clear the hood of incompatible materials (specifically strong oxidizers, as lactams can react vigorously).[1]

  • Barrier Setup: Place an absorbent pad (chem-mat) on the hood surface to capture micro-drips during pipetting.[1]

Phase B: Transfer Methodology (The "No-Drip" Technique)

Context: Viscous intermediates often trail from pipette tips, leading to unseen surface contamination.

  • Viscosity Management: If the substance is highly viscous, do not use standard air-displacement pipettes.[1] Use a positive displacement pipette or a glass syringe.[1]

  • The Wipe Step: After drawing the liquid, wipe the exterior of the syringe needle/pipette tip with a Kimwipe held in your non-dominant hand (wearing clean gloves) before moving across the bench.[1]

  • Closed Transfer: If adding to a reaction vessel, use a septum and needle injection rather than pouring through an open neck. This contains all vapors and aerosols.[1]

Phase C: Post-Usage Decontamination
  • Solvent Wash: Rinse all glassware immediately with Ethanol or Isopropanol (lactams are typically soluble in alcohols) before moving to the main wash station.[1]

  • Glove Hygiene: Wash outer gloves with soap and water before doffing.[1] This prevents transferring residue to your skin during glove removal.[1]

Emergency Response & Spill Management

Scenario: Skin Contact

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin.[1] This will accelerate absorption.[1]

  • Protocol: Flush with copious amounts of water and mild soap for 15 minutes.[1] The mechanical action of water is safer than chemical solubility.[1]

Scenario: Benchtop Spill (< 50 mL)

  • Alert: Announce the spill to lab mates.

  • Isolate: Turn off nearby hotplates.

  • Absorb: Use a universal absorbent pad (polypropylene).[1] Do not use paper towels alone, as the chemical can soak through to your gloves.[1]

  • Neutralize: Wipe the area with water and detergent.[1]

Visual Workflow: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" gates for safety.

SafetyProtocol cluster_0 Critical Safety Gate Start Start: Handling 1-(3-Hydroxypropyl)piperidin-2-one RiskCheck Risk Assessment: Volume & Temp? Start->RiskCheck SmallScale < 10mL / Ambient Temp RiskCheck->SmallScale LargeScale > 10mL / Heating RiskCheck->LargeScale PPE_Standard PPE: Double Nitrile + Splash Goggles SmallScale->PPE_Standard PPE_High PPE: Butyl Gloves + Face Shield + Apron LargeScale->PPE_High Engineering Engineering Control: Fume Hood Required PPE_Standard->Engineering PPE_High->Engineering Execution Execute Transfer (Closed System) Engineering->Execution Waste Disposal: Organic Waste Stream Execution->Waste

Caption: Decision logic for PPE selection based on operational scale and temperature. Note the universal requirement for engineering controls.

Waste Disposal & Environmental Stewardship[1]

Proper disposal is the final step of the experiment.[1]

  • Classification: Non-Halogenated Organic Solvent Waste.[1]

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste container.[1] Exothermic polymerization or decomposition is possible.[1]

  • Labeling: Clearly label the waste tag with the full chemical name. Avoid abbreviations like "Piperidone deriv." which can confuse waste handlers.

References

  • PubChem. (2024).[1] Compound Summary: 1-(3-Hydroxypropyl)-2-piperidone.[1] National Library of Medicine.[1] [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] Substance Information: N-alkyl-2-pyrrolidone derivatives (Class Analogy). [Link][1]

  • OSHA. (2024). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). [Link]

Sources

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